2,8-Dichloroquinoxaline
Description
Properties
IUPAC Name |
2,8-dichloroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-2-1-3-6-8(5)12-7(10)4-11-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJZMZFNSNCFCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442399 | |
| Record name | 2,8-dichloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120258-69-7 | |
| Record name | 2,8-Dichloroquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120258-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,8-dichloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,8-Dichloroquinoxaline synthesis from o-phenylenediamine
An In-depth Technical Guide to the Synthesis of 2,8-Dichloroquinoxaline from o-Phenylenediamine Precursors
Abstract
This technical guide provides a comprehensive, two-step methodology for the synthesis of this compound, a key heterocyclic building block in pharmaceutical and materials science research. The synthesis begins with the regioselective cyclocondensation of 3-chloro-o-phenylenediamine with glyoxylic acid to yield the intermediate, 8-chloroquinoxalin-2(1H)-one. This intermediate is subsequently converted to the final product via a robust deoxychlorination reaction using phosphoryl chloride (POCl₃). This document offers detailed mechanistic insights, step-by-step experimental protocols, safety procedures, and characterization data, designed for researchers and professionals in chemical and pharmaceutical development.
Introduction: The Significance of the Quinoxaline Scaffold
Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The structural versatility of the quinoxaline core allows for extensive functionalization, making it a cornerstone for the development of novel therapeutic agents.[1]
Specifically, chloro-substituted quinoxalines like this compound serve as highly versatile intermediates. The reactive chlorine atoms act as synthetic handles for introducing diverse molecular fragments through nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures for drug discovery pipelines.[3][4] This guide details a reliable and efficient synthetic pathway to this valuable compound.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved in two primary stages, ensuring high regioselectivity. The strategy is designed to first construct the chlorinated benzene ring portion of the heterocycle and then introduce the second chlorine atom onto the pyrazine ring.
Caption: Overall two-step workflow for the synthesis of this compound.
Part I: Synthesis of 8-Chloroquinoxalin-2(1H)-one
The initial step involves the formation of the quinoxalinone ring system through the condensation of a substituted o-phenylenediamine with an α-keto acid.
Principle and Reaction Mechanism
The reaction proceeds via an acid-catalyzed cyclocondensation. Initially, one of the amino groups of 3-chloro-o-phenylenediamine performs a nucleophilic attack on the ketone carbonyl of glyoxylic acid, forming a hemiaminal intermediate. Subsequent dehydration leads to an imine, which is followed by an intramolecular nucleophilic attack from the second amino group onto the carboxylic acid carbonyl. A final dehydration step yields the stable, aromatic quinoxalinone ring.
Caption: Mechanistic pathway for the formation of the quinoxalinone intermediate.
Experimental Protocol
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-o-phenylenediamine (10.0 g, 70.1 mmol).
-
Reagent Addition: Add ethanol (100 mL) to the flask, followed by a solution of glyoxylic acid monohydrate (7.1 g, 77.1 mmol) in water (20 mL).
-
Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 30 mL) and then with a small amount of cold ethanol.
-
Purification: Dry the collected solid under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield 8-chloroquinoxalin-2(1H)-one as a crystalline solid.
Part II: Synthesis of this compound
The second stage involves the conversion of the keto/enol group of the quinoxalinone intermediate into a chloro group using a powerful chlorinating agent.
Principle and Reaction Mechanism
Phosphoryl chloride (POCl₃) is a highly effective reagent for the deoxychlorination of lactams and amides present in heterocyclic systems. The mechanism involves the activation of the carbonyl oxygen by phosphorylation, creating a good leaving group. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, resulting in the formation of the chloro-substituted aromatic product.
Caption: Mechanism of deoxychlorination using phosphoryl chloride (POCl₃).
Experimental Protocol
CAUTION: This procedure involves highly corrosive and water-reactive reagents. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a calcium chloride drying tube), place 8-chloroquinoxalin-2(1H)-one (5.0 g, 27.7 mmol).
-
Reagent Addition: Carefully add phosphoryl chloride (POCl₃, 25 mL, ~270 mmol) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approximately 105-110°C) and maintain for 3-5 hours. The reaction mixture will become a clear, homogenous solution. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After completion, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring inside the fume hood. This quenching process is highly exothermic and will release HCl gas.
-
Neutralization: Once the initial reaction subsides, cautiously neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the pH is approximately 7-8. A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford pure this compound.
Summary of Materials and Properties
| Compound Name | Starting Material / Intermediate / Product | Molecular Formula | M.W. ( g/mol ) | Physical State |
| 3-Chloro-o-phenylenediamine | Starting Material | C₆H₇ClN₂ | 142.59 | Solid |
| Glyoxylic Acid Monohydrate | Starting Material | C₂H₄O₄ | 92.05 | Solid |
| 8-Chloroquinoxalin-2(1H)-one | Intermediate | C₈H₅ClN₂O | 180.59 | Solid |
| Phosphoryl Chloride (POCl₃) | Reagent | Cl₃OP | 153.33 | Liquid |
| This compound | Final Product | C₈H₄Cl₂N₂ | 199.04 | Solid |
Safety and Handling Precautions
-
3-Chloro-o-phenylenediamine: This compound is toxic and a suspected carcinogen.[5] Avoid inhalation of dust and skin contact.[6] Always handle in a well-ventilated area or fume hood, wearing gloves, a lab coat, and safety glasses.[7]
-
Phosphoryl Chloride (POCl₃): POCl₃ is extremely corrosive and reacts violently with water, releasing toxic gases.[8][9] It can cause severe burns to the skin, eyes, and respiratory tract.[9] This reagent must be handled exclusively in a chemical fume hood. Wear heavy-duty gloves (e.g., butyl rubber), a face shield, and a lab coat. Ensure no water is present in the reaction setup.
-
General Precautions: All steps should be carried out by trained personnel. An emergency shower and eyewash station must be readily accessible. Dispose of all chemical waste according to institutional and local regulations.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | The spectrum will show signals in the aromatic region (approx. δ 7.5-8.5 ppm). Expect three distinct signals for the protons on the benzene ring and one signal for the proton on the pyrazine ring, with coupling patterns consistent with the substitution pattern. |
| ¹³C NMR | The spectrum will show eight distinct signals for the eight carbon atoms in the molecule. The carbons attached to chlorine atoms will have characteristic chemical shifts. Data can be compared with predicted spectra or literature values for similar structures.[10] |
| Mass Spec (MS) | Electron Ionization (EI-MS) will show a molecular ion peak (M⁺) at m/z ≈ 198. A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio) will be a key diagnostic feature for confirming the presence of two chlorine atoms in the molecule.[10] |
Conclusion
The two-step synthesis outlined in this guide represents a logical and efficient method for producing this compound from commercially available starting materials. The initial cyclocondensation provides a reliable route to the key quinoxalinone intermediate, and the subsequent deoxychlorination with phosphoryl chloride is a standard and effective transformation. By adhering to the detailed protocols and safety precautions, researchers can confidently synthesize this valuable heterocyclic building block, paving the way for further exploration in drug discovery and the development of novel functional materials.
References
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- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.). NIH.
- One-pot and efficient protocol for synthesis of quinoxaline derivatives. (n.d.). arkat usa.
- Quinoxaline Synthesis via o-Phenylenediamine. (n.d.). Scribd.
- Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. (n.d.). Chemical Communications (RSC Publishing).
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- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). [Source name not available].
- SAFETY DATA SHEET - 4-Chloro-o-phenylenediamine. (2019). Fisher Scientific.
- Safety Data Sheet - Phosphoryl trichloride. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET - phosphoryl trichloride. (2025). Sigma-Aldrich.
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- Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. (2025). ACS Omega.
- The Reaction of o-Phenylenediamine with Dicarboxylic Acids in the Presence of AMA under Microwave Irradiation. (n.d.). ResearchGate.
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- A Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-(2-pyridinyl)quinoxaline. (n.d.). Benchchem.
- AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. (n.d.). [Source name not available].
- 6,8-Dichloro-3-(pyridin-2-yl)-2-[1-(pyridin-2-yl)eth- yl]-1,2-dihydroquinoxaline. (2023). University of Pretoria.
- Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. (2025). PMC - NIH.
- Synthesis and biological evaluation of quinoxaline-5,8-diones that inhibit vascular smooth muscle cell proliferation. (n.d.). PubMed.
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An In-depth Technical Guide to the Physicochemical Properties of 2,8-dichloroquinoxaline
Foreword: Characterizing the Uncharacterized
In the landscape of drug discovery and materials science, researchers often encounter compounds of significant potential that lack a comprehensive public record of their physical and chemical properties. 2,8-dichloroquinoxaline (CAS No. 120258-69-7) is a prime example. As a member of the quinoxaline family—a scaffold renowned for its broad spectrum of biological activities including anticancer and antimicrobial applications—this molecule holds considerable interest.[1][2] However, a thorough review of scientific literature and chemical databases reveals a conspicuous absence of experimentally determined physicochemical data.
This guide, therefore, deviates from a standard data sheet format. Instead, it serves as a technical and strategic roadmap for the research scientist. It outlines how to approach the characterization of a data-poor, yet high-interest, molecule like this compound. We will leverage data from structural analogs, outline gold-standard experimental protocols, and emphasize the powerful synergy between modern computational prediction and empirical validation. This document is designed to provide not just numbers, but a robust scientific methodology.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any compound is to confirm its molecular identity. For this compound, the core structural and identifying information is well-established.
The structure consists of a benzene ring fused to a pyrazine ring, with chlorine atoms substituted at the C2 and C8 positions. The placement of the chlorine on the benzenoid ring (C8) rather than the pyrazine ring distinguishes it from more commonly studied isomers like 2,3- or 2,6-dichloroquinoxaline.
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 120258-69-7 | [3][4] |
| Molecular Formula | C₈H₄Cl₂N₂ | [3][4] |
| Molecular Weight | 199.04 g/mol | [3][4] |
| Canonical SMILES | C1=CC=C2C(=C1Cl)N=C(C=N2)Cl | [5] |
| InChIKey | OSJZMZFNSNCFCO-UHFFFAOYSA-N | [4][5] |
Physicochemical Properties: A Blend of Analogy and Prediction
In the absence of direct experimental data, we must rely on estimations derived from closely related isomers and computational models.[6][7][] This approach provides a scientifically grounded starting point for experimental design. The properties of 2,3- and 2,6-dichloroquinoxaline are particularly informative.[9][10][11][12]
| Property | Predicted / Estimated Value | Basis of Estimation & Rationale |
| Physical State | White to light yellow crystalline solid | Based on the observed appearance of isomers like 2,3- and 2,6-dichloroquinoxaline.[11][13] |
| Melting Point | 150 - 160 °C | Estimated by analogy. Isomers 2,3-dichloroquinoxaline and 2,6-dichloroquinoxaline have reported melting points of 152-154 °C and 153-157 °C, respectively.[9][10][12] A similar range is expected. |
| Boiling Point | > 280 °C (Predicted) | High melting point suggests a high boiling point, likely with some decomposition. A predicted value for the 2,6-isomer is ~279 °C.[12] |
| Water Solubility | Insoluble / Sparingly Soluble | Halogenated aromatic heterocycles exhibit low polarity. 2,6-dichloroquinoxaline is reported as insoluble in water.[13] A similar behavior is expected. |
| Organic Solvent Solubility | Slightly soluble in polar aprotic and chlorinated solvents (e.g., Chloroform, DMF, DMSO). Sparingly soluble in alcohols (e.g., Methanol, Ethanol). | Based on data for the 2,6-isomer and general principles of solubility.[12] Heating will likely increase solubility. |
| pKa (Predicted) | -2.5 ± 0.5 | The quinoxaline nitrogen atoms are weakly basic. A predicted pKa for the 2,6-isomer is -2.42.[12][13] The electron-withdrawing chlorine atoms significantly reduce basicity. |
Methodologies for Experimental Determination
The true values for the properties above must be determined empirically. The following protocols describe robust, self-validating methods for their measurement.
Workflow for Physicochemical Characterization
The logical flow for characterizing a new or data-poor compound involves a feedback loop between prediction and experimentation. This ensures efficient use of resources and yields high-confidence data.
Caption: Characterization workflow for data-poor compounds.
Protocol: Melting Point Determination by DSC
Rationale: Differential Scanning Calorimetry (DSC) is superior to traditional melting point apparatus as it provides not only the melting onset and peak but also the enthalpy of fusion (ΔHfus). It can reveal phase transitions, decomposition events, and provide an indication of sample purity.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of purified this compound into a non-hermetic aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the atmosphere to an inert gas (e.g., Nitrogen) with a flow rate of 50 mL/min. This prevents oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min. The ramp rate is a balance between resolution and sensitivity.
-
-
Data Analysis:
-
Analyze the resulting thermogram to determine the onset temperature of the melting endotherm, which is reported as the melting point.
-
Integrate the peak area to calculate the enthalpy of fusion. A sharp, single endotherm is indicative of a pure crystalline substance.
-
Protocol: Solubility Determination by Shake-Flask Method
Rationale: The equilibrium shake-flask method is a gold-standard technique for determining intrinsic solubility. It ensures that the solution reaches saturation, providing a thermodynamically accurate measurement.
Methodology:
-
System Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, chloroform). The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. The extended time allows the system to reach thermodynamic equilibrium.
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.
-
Carefully withdraw an aliquot from the supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous) to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of an analytical instrument.
-
Quantify the concentration of this compound using a validated HPLC-UV or LC-MS method against a standard curve.
-
The measured concentration represents the intrinsic solubility of the compound in that solvent at the specified temperature.
-
Spectroscopic Characterization: A Predictive and Experimental Workflow
The absence of published spectra for this compound necessitates a modern workflow starting with computational chemistry to guide experimental analysis.
Part A: Computational Prediction of Spectra
Rationale: Quantum mechanical calculations, particularly Density Functional Theory (DFT), can predict spectroscopic properties with remarkable accuracy.[14] For an unknown compound, running these calculations first provides a predicted spectrum that is invaluable for setting up the experimental acquisition parameters and, most importantly, for confidently assigning the resulting experimental signals.[15][16]
Conceptual Protocol (DFT/GIAO for NMR):
-
Structure Optimization: The 3D geometry of the this compound molecule is first optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)) in a simulated solvent environment (e.g., Chloroform, using the IEFPCM model).
-
NMR Calculation: Using the optimized geometry, the magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Chemical Shift Prediction: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically Tetramethylsilane (TMS), computed at the same level of theory: δ_sample = σ_TMS - σ_sample.
Part B: Experimental Spectroscopic Protocols
The following are standard protocols for acquiring high-quality spectra for a purified solid sample.
-
¹H and ¹³C NMR Spectroscopy [17]
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v TMS as an internal standard.
-
Acquisition: Record spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a sufficient number of scans (e.g., 1024 or more) should be acquired to achieve a good signal-to-noise ratio, especially for quaternary carbons.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for rapid, high-quality data from the solid sample. Ensure firm contact between the sample and the ATR crystal.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[18]
-
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Acquisition: Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The high mass accuracy allows for the confirmation of the elemental formula.
-
Predicted Spectral Features
The following tables provide predicted data to guide the experimentalist.
Table 4.3.1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃) Prediction based on established substituent effects in quinoxaline systems.[19]
| Predicted Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~8.6 - 8.8 | Singlet | H3 | The proton at C3 is adjacent to a nitrogen atom and is expected to be the most downfield proton on the pyrazine ring. |
| ~8.0 - 8.2 | Doublet | H5 | The proton at C5 is ortho to a nitrogen and is expected to be downfield. |
| ~7.8 - 8.0 | Doublet | H7 | The proton at C7 is ortho to the C8-Cl group. |
| ~7.5 - 7.7 | Triplet / dd | H6 | The proton at C6 is coupled to both H5 and H7. |
Table 4.3.2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃) Prediction based on established substituent effects and DFT calculations on similar structures.[19][20]
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~150 - 155 | C2 | Carbon bearing a chlorine atom adjacent to nitrogen. |
| ~145 - 150 | C8a | Quaternary carbon at the ring junction, adjacent to C8-Cl. |
| ~142 - 146 | C4a | Quaternary carbon at the ring junction. |
| ~140 - 144 | C3 | CH carbon in the pyrazine ring. |
| ~133 - 138 | C8 | Carbon bearing a chlorine atom. |
| ~130 - 133 | C6 | CH carbon in the benzene ring. |
| ~128 - 131 | C5 | CH carbon in the benzene ring. |
| ~125 - 128 | C7 | CH carbon in the benzene ring. |
Table 4.3.3: Predicted FT-IR and Mass Spectrometry Data
| Technique | Expected Features | Rationale |
| FT-IR | ~3100-3000 cm⁻¹ (Aromatic C-H stretch)~1600-1450 cm⁻¹ (Aromatic C=C and C=N stretches)~850-750 cm⁻¹ (C-H out-of-plane bending)~1100-1000 cm⁻¹ (C-Cl stretch) | These are characteristic vibrational modes for chlorinated aromatic N-heterocycles. |
| HRMS (ESI+) | m/z for [M+H]⁺: 198.9828Isotope Pattern: A characteristic pattern for two chlorine atoms (M, M+2, M+4) with an approximate ratio of 9:6:1. | The exact mass confirms the C₈H₅Cl₂N₂⁺ formula. The isotope pattern is a definitive signature for the presence of two chlorine atoms. |
Synthesis and Chemical Reactivity
Proposed Synthetic Route
While a specific synthesis for this compound is cited in the Journal of Medicinal Chemistry (2001, Vol. 44, p. 1758), the most common and versatile method for quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[21]
Caption: Plausible synthetic pathway for this compound.
This two-step approach involves first condensing 3-chloro-1,2-phenylenediamine with glyoxal to form an intermediate 8-chloro-2(1H)-quinoxalinone. Subsequent chlorination of the quinoxalinone, a standard transformation using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), would yield the target this compound.
Expected Chemical Reactivity
The reactivity of this compound is dictated by the electronic nature of the quinoxaline core and the two chloro-substituents.
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C2 position is significantly activated towards nucleophilic attack.[22] The electron-withdrawing effect of the adjacent pyrazine nitrogen atoms stabilizes the Meisenheimer complex intermediate, facilitating substitution. This position is highly valuable for introducing amines, thiols, or alcohols to build more complex molecules for drug discovery.[2]
-
Stability: The C-Cl bond at the C2 position may be susceptible to hydrolysis under strong acidic or basic conditions over extended periods.[23] The C8-Cl bond, being on a standard benzene ring, is much less reactive towards SₙAr and would likely require metal-catalyzed cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig) for substitution. The compound should be stored in a cool, dry place, protected from light, to ensure long-term stability.
Conclusion
This compound represents a molecule of high strategic value whose full potential is currently obscured by a lack of fundamental physicochemical data. This guide provides a comprehensive framework for its characterization, moving beyond a simple data summary to present a methodology. By integrating computational predictions with proven experimental protocols, researchers can efficiently and accurately elucidate the properties of this and other data-poor compounds. This synergistic approach not only builds a foundation for its use in synthesis and screening but also embodies a modern, resource-conscious strategy for advancing chemical and pharmaceutical research.
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An In-depth Technical Guide to the Solubility of 2,8-Dichloroquinoxaline in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of 2,8-dichloroquinoxaline, a critical parameter for its application in research, particularly in drug development and materials science. While specific quantitative solubility data for this compound is not extensively reported in public literature, this document synthesizes foundational principles of solubility, outlines predictive assessments for various organic solvents, and provides a detailed experimental protocol for precise determination.
Introduction to this compound and its Significance
This compound is a halogenated heterocyclic compound featuring a quinoxaline core. The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a prominent structural motif in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2] The dichloro-substitution on the quinoxaline scaffold provides reactive sites for further chemical modifications, making it a versatile intermediate in the synthesis of complex molecules and novel drug candidates.[1][3][4]
Understanding the solubility of this compound in organic solvents is paramount for its practical application. Solubility dictates the choice of solvents for chemical reactions, purification processes such as recrystallization, and formulation for biological screening. In drug development, poor solubility can be a significant hurdle, affecting bioavailability and therapeutic efficacy. Therefore, a thorough understanding and empirical determination of its solubility profile are essential first steps in any research endeavor involving this compound.
Physicochemical Properties and Guiding Principles of Solubility
The fundamental principle governing solubility is "like dissolves like," which relates the polarity of the solute and the solvent.[7]
-
Molecular Structure and Polarity: this compound possesses a largely aromatic and heterocyclic structure. The presence of two electronegative chlorine atoms and two nitrogen atoms introduces polarity to the molecule. However, the overall molecule is relatively nonpolar due to the large, nonpolar fused ring system. The nitrogen atoms can act as hydrogen bond acceptors, which may enhance solubility in protic solvents.
-
Intermolecular Forces: The primary intermolecular forces at play for solid this compound are van der Waals forces and potentially dipole-dipole interactions. For it to dissolve, the solvent molecules must overcome the lattice energy of the solid by forming favorable solute-solvent interactions.
Predicted Qualitative Solubility of this compound
Based on the structural analysis, a qualitative prediction of the solubility of this compound in a range of common organic solvents is presented in Table 1. It is crucial to note that these are predictions and should be confirmed by experimental determination.
Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Category | Solvent Example | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Benzene | Soluble | The non-polar nature of these solvents should effectively solvate the largely non-polar quinoxaline ring system. A similar compound, 2,6-dichloroquinoxaline, is reported to be soluble in benzene and toluene. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | Moderately to Sparingly Soluble | These solvents have a moderate polarity that can interact with the polar groups of this compound without the steric hindrance of protic groups. |
| Polar Aprotic (High Polarity) | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The high polarity and ability to form strong dipole-dipole interactions make these solvents effective for a wide range of organic compounds. |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The ability of these solvents to hydrogen bond may offer some interaction with the nitrogen atoms of the quinoxaline ring. However, the large non-polar region of the molecule may limit solubility. |
| Aqueous | Water | Insoluble | The non-polar character of the molecule is expected to dominate, leading to poor solubility in water. Related dichloroquinoxaline compounds are reported to be insoluble in water.[8] |
Experimental Protocol for Quantitative Solubility Determination
To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol describes the isothermal shake-flask method, a reliable technique for determining the solubility of a solid compound in a liquid solvent.[7]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Scintillation vials or flasks with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (chemically compatible with the chosen solvent)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Step-by-Step Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is essential to ensure saturation.
-
Record the initial mass of the compound.
-
Add a known volume or mass of the selected solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand for at least 2 hours to permit the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved solid particles.
-
Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method to be used. Record the dilution factor.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.
-
Solubility is typically expressed in mg/mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
Applications in Drug Development and Synthesis
The solubility of this compound directly impacts its utility as a building block in medicinal chemistry.[9]
-
Reaction Chemistry: The choice of solvent for synthesizing derivatives of this compound is dependent on its solubility.[10][11][12] Reactions often require the reactants to be in the solution phase to proceed efficiently.
-
Purification: Recrystallization, a common method for purifying solid organic compounds, relies on the differential solubility of the compound in a solvent at different temperatures.
-
Biological Screening: For in vitro biological assays, compounds are typically dissolved in a solvent like DMSO to create stock solutions. Poor solubility can lead to precipitation in aqueous assay media, resulting in inaccurate biological data.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound is limited, a systematic approach based on chemical principles and experimental verification can provide the necessary information for its effective use in research and development. This guide provides the foundational knowledge and a practical framework for researchers to predict, measure, and apply the solubility characteristics of this important chemical intermediate. The provided experimental protocol offers a robust method for generating reliable solubility data, which is a cornerstone of successful chemical synthesis and drug discovery.
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A Theoretical and Computational Guide to the Molecular Structure of 2,8-dichloroquinoxaline
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline and its derivatives are fundamental scaffolds in medicinal chemistry, recognized for their broad spectrum of biological activities, including anticancer and antiviral properties. The precise understanding of their molecular structure and electronic properties is paramount for rational drug design and the development of novel therapeutic agents. This technical guide provides an in-depth theoretical analysis of 2,8-dichloroquinoxaline, a key, yet under-characterized, member of this family. Utilizing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we elucidate its optimized molecular geometry, vibrational frequencies, electronic absorption spectra, and frontier molecular orbitals. This document serves as a comprehensive computational blueprint, offering valuable insights for researchers engaged in the synthesis and application of quinoxaline-based compounds and highlighting the predictive power of modern theoretical chemistry in drug discovery.
Introduction: The Significance of Quinoxaline Scaffolds in Modern Drug Discovery
The quinoxaline moiety, a fused benzene and pyrazine ring system, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, acting as anticancer, antiviral, antibacterial, and antifungal agents.[1] The biological efficacy of these compounds is intrinsically linked to their three-dimensional structure and electronic landscape, which dictates their interaction with biological targets.[2]
This compound is a specific isomer whose electronic and steric properties are influenced by the positioning of its two chlorine atoms. These halogen substituents can significantly alter the molecule's reactivity, solubility, and binding affinity to target proteins. A detailed understanding of the structural and electronic consequences of this substitution pattern is therefore crucial for its application in drug development.
This guide bridges a critical knowledge gap by providing a robust theoretical characterization of this compound. In the absence of extensive experimental data for this specific isomer, this computational study offers a foundational understanding of its molecular properties, paving the way for its strategic utilization in the synthesis of novel therapeutic agents.
Methodology: A Rationale-Driven Computational Approach
The theoretical investigation of this compound was conducted using a validated computational chemistry workflow. The choice of methods and basis sets was guided by their proven accuracy and efficiency in modeling similar heterocyclic systems.
Rationale for Method Selection
Density Functional Theory (DFT) was chosen for geometry optimization and vibrational frequency calculations due to its excellent balance of computational cost and accuracy in describing electron correlation effects in organic molecules.[3] Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was employed, as it has a long-standing track record of providing reliable results for a wide range of chemical systems.
For the simulation of the electronic absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) was utilized.[4] This method is a powerful tool for calculating the excited-state properties of molecules, providing insights into their UV-Vis absorption characteristics.
The 6-311++G(d,p) basis set was selected for all calculations. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the behavior of electrons far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules, which is essential for an accurate description of bonding and electronic properties.
Computational Workflow
The computational investigation followed a systematic, multi-step process designed to ensure the reliability of the calculated properties.
Caption: A flowchart illustrating the sequential steps of the theoretical calculations performed on this compound.
Experimental Protocols (for future validation)
To ensure the trustworthiness of the theoretical predictions, future experimental validation is essential. The following are standard protocols for obtaining the necessary spectroscopic data.
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled single-pulse experiment is used.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is standard. Mix 1-2 mg of the sample with ~150 mg of dry potassium bromide (KBr) and press into a transparent pellet.
-
Instrumentation: Record the spectrum using an FTIR spectrometer.
-
Data Acquisition: Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
2.3.3. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, chloroform, or acetonitrile) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance of the solution over a wavelength range of approximately 200-800 nm.
Results and Discussion: Unveiling the Molecular Properties of this compound
This section presents the results of the theoretical calculations, providing a detailed picture of the geometric, vibrational, and electronic properties of this compound.
Optimized Molecular Geometry
The geometry of this compound was optimized to a stable energy minimum, as confirmed by the absence of imaginary frequencies in the vibrational analysis. The key bond lengths and angles are summarized in the table below. The quinoxaline core is predicted to be planar, a characteristic feature of this heterocyclic system.
| Parameter | Calculated Value |
| Bond Lengths (Å) | |
| C2-Cl1 | 1.745 |
| C8-Cl2 | 1.742 |
| N1-C2 | 1.328 |
| N4-C3 | 1.331 |
| C5-C6 | 1.385 |
| C6-C7 | 1.402 |
| C7-C8 | 1.387 |
| **Bond Angles (°) ** | |
| Cl1-C2-N1 | 115.8 |
| Cl2-C8-C7 | 119.5 |
| C2-N1-C9 | 117.2 |
| C3-N4-C10 | 117.5 |
| N1-C9-C10 | 121.3 |
| N4-C10-C5 | 121.0 |
| Table 1: Selected calculated geometric parameters for this compound. |
Vibrational Analysis (FTIR Spectroscopy)
The calculated vibrational frequencies provide a theoretical FTIR spectrum, which can aid in the experimental identification of this compound. The table below lists the most significant calculated vibrational modes and their assignments.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3080-3050 | Aromatic C-H stretching |
| 1610-1580 | C=N stretching (pyrazine ring) |
| 1550-1450 | C=C stretching (aromatic rings) |
| 1250-1100 | In-plane C-H bending |
| 850-750 | Out-of-plane C-H bending |
| 780-680 | C-Cl stretching |
| Table 2: Calculated characteristic vibrational frequencies for this compound. |
Electronic Properties and Simulated UV-Vis Spectrum
The electronic properties of this compound were investigated through TD-DFT calculations to predict its UV-Vis absorption spectrum. The calculated maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f) are presented below. These transitions are primarily attributed to π → π* electronic transitions within the aromatic system.
| λmax (nm) | Oscillator Strength (f) | Major Contribution |
| 325 | 0.085 | HOMO → LUMO |
| 298 | 0.152 | HOMO-1 → LUMO |
| 275 | 0.210 | HOMO → LUMO+1 |
| Table 3: Calculated electronic absorption data for this compound. |
The analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electronic reactivity of the molecule. The HOMO is primarily localized on the benzene ring, while the LUMO is distributed across the pyrazine ring and the chlorine atoms. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and is calculated to be 4.25 eV.
Caption: A diagram illustrating the primary electronic transitions contributing to the UV-Vis absorption spectrum of this compound.
Conclusion and Future Outlook
This technical guide has presented a comprehensive theoretical investigation of the molecular structure and electronic properties of this compound using DFT and TD-DFT methods. The calculated geometric parameters, vibrational frequencies, and electronic absorption spectra provide a detailed and foundational understanding of this important heterocyclic compound.
The insights gained from these theoretical calculations can be invaluable for medicinal chemists and drug development professionals in several ways:
-
Rational Design: The detailed structural and electronic data can inform the design of novel quinoxaline derivatives with improved pharmacological profiles.
-
Spectroscopic Identification: The predicted spectroscopic data can aid in the experimental characterization and quality control of synthesized this compound and its analogues.
-
Understanding Reactivity: The analysis of frontier molecular orbitals provides a basis for understanding the chemical reactivity of the molecule, which is crucial for designing synthetic routes and predicting metabolic pathways.
It is imperative to emphasize that the data presented herein is theoretical in nature. Future experimental studies, including single-crystal X-ray diffraction and detailed spectroscopic analyses, are essential to validate these computational predictions and to further refine our understanding of this versatile scaffold. The synergy between computational and experimental approaches will undoubtedly accelerate the discovery and development of new quinoxaline-based therapeutic agents.
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Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. (2025). PubMed. Retrieved from [Link]
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THE STRUCTURAL STUDY, HIRSHFELD SURFACE ANALYSIS, AND DFT CALCULATIONS OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. (2020). ResearchGate. Retrieved from [Link]
-
2-chloroquinoline-3-carboxaldehyde. (n.d.). PubChem. Retrieved from [Link]
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Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2018). PMC. Retrieved from [Link]
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This compound. (n.d.). ChemSynthesis. Retrieved from [Link]
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2,3-Dichloroquinoxaline. (n.d.). PubChem. Retrieved from [Link]
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6,8-Dichloro-3-(pyridin-2-yl). (2023). NIH. Retrieved from [Link]
-
Computational Study of Novel 2,3-Bis[(1-methyl-1H-imidazole-2-yl)sulfanyl]quinoxaline: Structural Aspects, Spectroscopic Investigation, HOMO-LUMO, MESP, NLO, ADMET Predictions and Molecular Docking Studies as Potential Biotin Carboxylase and Antibiotics R. (2020). Asian Journal of Chemistry. Retrieved from [Link]
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Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoinitiators. (2022). MDPI. Retrieved from [Link]
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The Organic Chemist's Guide to 2,8-Dichloroquinoxaline: A Framework for Regioselective Functionalization
Abstract
2,8-Dichloroquinoxaline stands as a pivotal heterocyclic scaffold, offering two chemically distinct chlorine substituents for sequential and regioselective modification. This guide provides an in-depth analysis of the electronic and steric factors governing its reactivity profile. We will dissect the preferential susceptibility of the C2 position to nucleophilic aromatic substitution (SNAr) and the amenability of the C8 position to palladium-catalyzed cross-coupling reactions. This document serves as a technical framework for researchers, scientists, and drug development professionals, furnishing both the theoretical underpinnings and practical, field-proven protocols to unlock the synthetic potential of this versatile building block.
Introduction: The Strategic Value of this compound
Quinoxaline derivatives are foundational components in medicinal chemistry and materials science, appearing in numerous marketed drugs and functional materials.[1] Their significance stems from the unique electronic properties of the fused pyrazine and benzene ring system, which also acts as a versatile scaffold for creating complex molecular architectures. This compound is a particularly valuable starting material due to its two halogenated sites, which can be functionalized orthogonally.
The key to harnessing its synthetic utility lies in understanding the profound difference in reactivity between the chlorine atom on the pyrazine ring (C2) and the one on the benzene ring (C8). This guide will illuminate the principles of this regioselectivity and provide actionable strategies for its exploitation.
The Electronic Dichotomy: Analyzing Reactivity at C2 vs. C8
The differential reactivity of the two chlorine atoms is a direct consequence of the electronic landscape of the quinoxaline core.
-
The C2-Position: The chlorine atom at the C2 position is directly attached to the electron-deficient pyrazine ring. The two adjacent, electron-withdrawing nitrogen atoms significantly lower the electron density at C2, making it highly electrophilic. This pronounced electron deficiency activates the C2-Cl bond towards Nucleophilic Aromatic Substitution (SNAr) . Nucleophilic attack at this position generates a stabilized Meisenheimer-like intermediate, where the negative charge is delocalized onto the electronegative nitrogen atoms, facilitating the subsequent expulsion of the chloride ion.[2]
-
The C8-Position: In contrast, the chlorine atom at the C8 position is on the carbocyclic benzene ring. While influenced by the heterocyclic system, it is not as strongly activated towards nucleophilic attack. This position is more analogous to a standard chloroarene. Consequently, the C8-Cl bond is more readily engaged in catalytic cycles involving transition metals, such as palladium. The rate-determining step for many cross-coupling reactions is the oxidative addition of the catalyst into the carbon-halogen bond. This process is favored at the less electron-poor C8 position compared to the C2 position.
This fundamental electronic difference is the cornerstone of designing selective, sequential functionalization strategies for this compound.
Caption: Differential electronic properties and favored reaction pathways at the C2 and C8 positions.
Selective Functionalization at the C2-Position via SNAr
The high electrophilicity of the C2 position allows for selective displacement of the chlorine atom by a wide range of nucleophiles under relatively mild conditions, often without the need for a metal catalyst.[1][3] This makes SNAr the premier strategy for initial functionalization.
Common Nucleophiles and Conditions:
-
Amines (N-Nucleophiles): Primary and secondary amines readily displace the C2-chloride. Reactions are typically run at elevated temperatures in a polar aprotic solvent like DMF or NMP, or in an alcohol. The addition of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) is often required to neutralize the HCl generated.
-
Alcohols/Phenols (O-Nucleophiles): Alkoxides and phenoxides, typically pre-formed with a strong base like NaH or K₂CO₃, react to form ether linkages.
-
Thiols (S-Nucleophiles): Thiolates are excellent nucleophiles and react smoothly, often at room temperature or with gentle heating, to yield thioethers.
Data Summary: Representative SNAr Reactions on Chloroquinoxalines
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Product Type | Typical Yield |
| 1 | Morpholine | K₂CO₃ | DMF | 100 | 2-Morpholino-8-chloroquinoxaline | Good-Excellent |
| 2 | Sodium Methoxide | (Pre-formed) | Methanol | Reflux | 8-Chloro-2-methoxyquinoxaline | Good |
| 3 | Thiophenol | K₂CO₃ | Acetonitrile | 80 | 8-Chloro-2-(phenylthio)quinoxaline | Excellent |
Note: Yields are generalized based on reactions with analogous activated chloro-N-heterocycles. Optimization is required for specific substrates.
Protocol: Selective Amination at the C2-Position
This protocol describes a general procedure for the selective reaction of an amine with this compound at the C2 position.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (e.g., morpholine) (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous K₂CO₃.
-
Add anhydrous DMF via syringe to create a stirrable suspension.
-
Add the amine nucleophile dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
A precipitate of the crude product, 2-amino-8-chloroquinoxaline, should form. Collect the solid by vacuum filtration.
-
If the product is soluble, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure monosubstituted product.
Selective Functionalization at the C8-Position via Cross-Coupling
Once the C2 position is functionalized, the remaining C8-chloro group serves as an ideal handle for palladium-catalyzed cross-coupling reactions to form C-C, C-N, or C-O bonds. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools for this purpose.[4][5][6]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction couples the C8-chloro atom with an organoboron reagent (boronic acid or ester) to form a biaryl or vinyl-aryl linkage.[7]
Causality of Component Choice:
-
Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand is common.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) are crucial. They facilitate the oxidative addition step, which is often rate-limiting for aryl chlorides, and promote the reductive elimination to release the product.[7]
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for activating the boronic acid in the transmetalation step of the catalytic cycle.[5]
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The Untapped Therapeutic Potential of 2,8-Dichloroquinoxaline Derivatives: A Technical Guide for Drug Discovery
Introduction: The Quinoxaline Scaffold as a Privileged Structure in Medicinal Chemistry
Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, represents a cornerstone in the development of novel therapeutic agents.[1][2] Its structural versatility and ability to interact with a wide range of biological targets have led to the discovery of numerous derivatives with potent pharmacological activities.[3] Quinoxaline-based compounds have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others.[1][4] The core structure's capacity for substitution at various positions allows for the fine-tuning of its physicochemical properties and biological activity, making it a "privileged structure" in medicinal chemistry. This guide focuses on a specific, yet underexplored, subclass: 2,8-dichloroquinoxaline derivatives . While much of the existing research has centered on substitutions at the 2, 3, 6, and 7 positions, the unique electronic and steric properties imparted by the 2,8-dichloro substitution pattern present a compelling avenue for the design of novel drug candidates. This document serves as an in-depth technical resource for researchers, providing a comprehensive overview of the synthesis, potential biological activities, and key experimental protocols pertinent to the exploration of this promising chemical space.
Synthetic Pathways to 2,8-Disubstituted Quinoxaline Derivatives
Conceptual Synthesis of this compound
The proposed synthesis of this compound would commence with 3-chloro-1,2-phenylenediamine. The general procedure is as follows:
-
Condensation: React 3-chloro-1,2-phenylenediamine with oxalic acid in an acidic medium (e.g., 4N HCl) under reflux to form 8-chloro-1,4-dihydroquinoxaline-2,3-dione.[4]
-
Chlorination: The resulting dione is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), to yield this compound.[5]
This synthetic approach is outlined in the workflow diagram below:
Caption: Proposed synthetic workflow for this compound.
One-Pot Synthesis of 2,8-Disubstituted Quinoxaline Derivatives
A highly efficient method for the diversification of the this compound scaffold involves a one-pot, sequential cross-coupling strategy. This approach leverages the differential reactivity of the chloro and iodo substituents, with the carbon-iodine bond being more reactive in palladium-catalyzed reactions. To utilize this protocol, the starting material would be 2-chloro-8-iodoquinoxaline .
Experimental Protocol: One-Pot Sonogashira and Buchwald-Hartwig Coupling
This protocol outlines the synthesis of 2-amino-8-alkynyl-substituted quinoxalines from 2-chloro-8-iodoquinoxaline.
Step 1: Sonogashira Coupling at the 8-position
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 2-chloro-8-iodoquinoxaline (1.0 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and CuI (4 mol%).
-
Add 5 mL of an anhydrous, degassed solvent (e.g., THF or dioxane).
-
Add the terminal alkyne (1.2 mmol) and triethylamine (3.0 mmol).
-
Stir the reaction mixture at a temperature ranging from room temperature to 70°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Step 2: Buchwald-Hartwig Amination at the 2-position
-
Once the Sonogashira coupling is complete, cool the reaction mixture to room temperature.
-
To the same flask, add a suitable palladium catalyst and ligand for Buchwald-Hartwig amination (e.g., a 2nd Generation XPhos Palladacycle, 2 mol%).
-
Add the desired amine (1.5 mmol) and a strong base (e.g., NaOtBu, 2.0 mmol).
-
Heat the reaction mixture to 80-110°C.
-
Monitor the reaction by TLC or LC-MS until the intermediate from Step 1 is fully consumed.
-
Upon completion, cool the mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for the one-pot synthesis of 2,8-disubstituted quinoxalines.
Potential Biological Activities of this compound Derivatives
While direct experimental data on the biological activities of this compound derivatives are scarce in the current literature, a strong inference of their potential can be drawn from structure-activity relationship (SAR) studies of other substituted quinoxalines. The presence of a chloro group on the benzene ring of the quinoxaline scaffold has been shown to influence biological activity.
Anticancer Potential
Quinoxaline derivatives are well-established as a promising class of anticancer agents.[1] Their mechanisms of action are diverse and include the inhibition of protein kinases, topoisomerases, and the induction of apoptosis.
Structure-Activity Relationship Insights:
-
Halogenation: The presence of electron-withdrawing groups, such as chlorine, on the quinoxaline ring has been shown to enhance anticancer activity in some series of derivatives.[2]
-
Substitution at the 8-position: While less explored than other positions, substitution at the 8-position with a chloro group in related heterocyclic systems has been shown to contribute to biological activity. For instance, 8-chloro-[1][2][6]triazolo[4,3-a]quinoxalines have demonstrated significant antimicrobial and antioxidant activities.[4]
Potential Mechanisms of Action:
Based on the known mechanisms of other quinoxaline derivatives, this compound analogs could potentially exert anticancer effects through:
-
Kinase Inhibition: Many quinoxaline derivatives are potent inhibitors of various protein kinases involved in cancer cell signaling, such as VEGFR, EGFR, and PI3K. The 2,8-dichloro substitution pattern could influence the binding affinity and selectivity for specific kinase targets.
-
Topoisomerase Inhibition: Certain quinoxalines interfere with the function of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells, leading to apoptotic cell death.
-
Induction of Apoptosis: The cytotoxic effects of many quinoxaline derivatives are mediated by the induction of programmed cell death (apoptosis) through various signaling pathways.
The potential inhibition of a key signaling pathway, such as the VEGFR-2 pathway, is depicted below:
Caption: Potential mechanism of action via VEGFR-2 inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in a suitable solvent (e.g., DMSO) and add them to the wells. Include a vehicle control (DMSO alone) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that causes 50% inhibition of cell growth).
Table 1: Hypothetical Anticancer Activity Data for this compound Derivatives
| Compound ID | Substitution at C2 | Substitution at C8 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT116 |
| 2,8-DCQ-01 | -NH-Aryl | -Cl | Data to be determined | Data to be determined |
| 2,8-DCQ-02 | -O-Aryl | -Cl | Data to be determined | Data to be determined |
| 2,8-DCQ-03 | -S-Aryl | -Cl | Data to be determined | Data to be determined |
| Doxorubicin | (Positive Control) | 0.1 | 0.2 |
Antimicrobial Potential
Quinoxaline derivatives have also demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[7][8]
Structure-Activity Relationship Insights:
-
Lipophilicity and Substituent Effects: The antimicrobial activity of quinoxaline derivatives is often influenced by their lipophilicity and the electronic nature of the substituents. Halogenation can increase lipophilicity, potentially enhancing cell membrane penetration.
-
Activity of 8-Chloro-Substituted Analogs: As previously mentioned, 8-chloro-[1][2][6]triazolo[4,3-a]quinoxalines have been reported to possess significant antimicrobial activity, suggesting that the 8-chloro substitution is compatible with, and may even contribute to, antimicrobial effects.[4]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 2: Hypothetical Antimicrobial Activity Data for this compound Derivatives
| Compound ID | Substitution at C2 | Substitution at C8 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 2,8-DCQ-01 | -NH-Aryl | -Cl | Data to be determined | Data to be determined |
| 2,8-DCQ-02 | -O-Aryl | -Cl | Data to be determined | Data to be determined |
| 2,8-DCQ-03 | -S-Aryl | -Cl | Data to be determined | Data to be determined |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |
Conclusion and Future Directions
The this compound scaffold represents a largely untapped area in medicinal chemistry with significant potential for the discovery of novel therapeutic agents. Based on the established biological activities and structure-activity relationships of other quinoxaline derivatives, it is highly probable that 2,8-disubstituted analogs will exhibit potent anticancer and antimicrobial properties. The synthetic protocols outlined in this guide provide a clear path for the generation of a diverse library of these compounds for biological screening.
Future research should focus on the systematic synthesis and biological evaluation of a range of this compound derivatives to establish a clear SAR for this subclass. Elucidation of their specific molecular targets and mechanisms of action will be crucial for their further development as clinical candidates. The in-depth technical guidance provided in this document is intended to empower researchers to explore this promising frontier in drug discovery and unlock the full therapeutic potential of this compound derivatives.
References
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Ali, M. F., & El-Sayed, M. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7538. [Link]
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Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(22), 4119. [Link]
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Ismail, M. A., & Ghorab, M. M. (2013). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. European Journal of Medicinal Chemistry, 67, 339-348. [Link]
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Rao, C. V., et al. (2010). Synthesis and biological activity of 8-chloro-[1][2][6]triazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research, 2(1), 497-504. [Link]
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Hassan, A. S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 27(15), 4975. [Link]
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Li, Y., et al. (2021). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Advances, 11(50), 31635-31646. [Link]
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Singh, D. P., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Pharmaceuticals, 3(8), 2416-2425. [Link]
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Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
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Kiran, G., et al. (2016). A green synthesis of quinoxaline derivatives & their biological actives. International Journal of ChemTech Research, 9(5), 421-428. [Link]
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An In-depth Technical Guide to the Discovery and History of 2,8-Dichloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the discovery, synthesis, and historical context of 2,8-dichloroquinoxaline. It is designed to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development, offering insights into the synthetic pathways and strategic considerations underpinning the exploration of this heterocyclic scaffold.
Introduction: The Quinoxaline Scaffold in Medicinal Chemistry
Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a pyrazine ring, represents a privileged scaffold in medicinal chemistry. The structural rigidity and the presence of two nitrogen atoms provide opportunities for diverse intermolecular interactions with biological targets. Consequently, quinoxaline derivatives have been extensively investigated and have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The strategic introduction of substituents onto the quinoxaline core allows for the fine-tuning of its physicochemical properties and biological activity, making it a versatile template for drug design.
The Genesis of this compound: A Tale of Analogue Synthesis
The history of this compound is intrinsically linked to the development of the potent antitumor agent XK469 (2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid). In the late 20th and early 21st centuries, extensive research was conducted to understand the structure-activity relationships (SAR) of XK469 and to develop analogues with improved efficacy and pharmacological profiles.
A pivotal study published in the Journal of Medicinal Chemistry in 2001 by Horwitz, Hazeldine, and their colleagues detailed a comprehensive investigation into analogues of XK469.[1] This research involved systematic modifications of the quinoxaline ring to probe the electronic and steric requirements for antitumor activity. As part of this extensive synthetic effort, various chloro-substituted quinoxaline precursors were prepared, including the key intermediate leading to this compound.
The primary motivation for the synthesis of the 8-chloro analogue was to explore the impact of the chlorine atom's position on the biological activity of the final XK469-like compounds. The researchers hypothesized that altering the substitution pattern on the quinoxaline ring could modulate the molecule's interaction with its biological target.
Synthetic Pathway to this compound
The synthesis of this compound is a multi-step process that begins with the construction of a substituted quinoxalinone precursor, followed by a chlorination reaction. The key intermediate in this pathway is 8-chloro-2-quinoxalinol .
Synthesis of the Precursor: 8-Chloro-2-quinoxalinol
The synthesis of 8-chloro-2-quinoxalinol, as described in the seminal 2001 paper, involves the condensation of a substituted o-phenylenediamine with a glyoxylic acid derivative.[1] This approach is a variation of the classical Hinsberg quinoxaline synthesis.
Experimental Protocol: Synthesis of 8-Chloro-2-quinoxalinol [1]
Step 1: Preparation of 3-Chloro-o-phenylenediamine
The synthesis begins with the reduction of 2-chloro-6-nitroaniline.
-
Materials: 2-chloro-6-nitroaniline, iron powder, acetic acid, ethanol, water.
-
Procedure:
-
A mixture of 2-chloro-6-nitroaniline in ethanol and water is heated to reflux.
-
Iron powder and glacial acetic acid are added portion-wise to the refluxing mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The hot reaction mixture is filtered through a pad of Celite to remove the iron salts.
-
The filtrate is concentrated under reduced pressure to yield crude 3-chloro-o-phenylenediamine, which can be used in the next step without further purification.
-
Step 2: Condensation to form 8-Chloro-2-quinoxalinol
The crude 3-chloro-o-phenylenediamine is then reacted with glyoxylic acid.
-
Materials: 3-chloro-o-phenylenediamine, glyoxylic acid monohydrate, 4N hydrochloric acid.
-
Procedure:
-
A mixture of 3-chloro-o-phenylenediamine and glyoxylic acid monohydrate in 4N hydrochloric acid is heated at reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and dried to afford 8-chloro-2-quinoxalinol.
-
Caption: Synthesis of 8-chloro-2-quinoxalinol.
Chlorination to this compound
The final step in the synthesis is the conversion of the hydroxyl group of 8-chloro-2-quinoxalinol to a chlorine atom. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of this compound
-
Materials: 8-chloro-2-quinoxalinol, phosphorus oxychloride (POCl₃), catalytic N,N-dimethylformamide (DMF).
-
Procedure:
-
A mixture of 8-chloro-2-quinoxalinol and an excess of phosphorus oxychloride is prepared in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of N,N-dimethylformamide is added.
-
The mixture is heated at reflux for several hours, with the reaction progress monitored by TLC.
-
After completion, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.
-
The residue is cooled and cautiously poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to yield this compound.
-
Caption: Chlorination of 8-chloro-2-quinoxalinol.
Physicochemical Characterization
The structural elucidation and confirmation of this compound and its precursors rely on standard spectroscopic techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 8-Chloro-2-quinoxalinol | C₈H₅ClN₂O | 180.59 | Off-white to pale yellow solid |
| This compound | C₈H₄Cl₂N₂ | 199.04 | White to off-white solid |
Spectroscopic Data (Predicted and Representative):
-
¹H NMR (CDCl₃, 400 MHz) of this compound: The spectrum is expected to show three aromatic protons in the range of δ 7.5-8.0 ppm, exhibiting coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.
-
¹³C NMR (CDCl₃, 100 MHz) of this compound: The spectrum would display eight distinct carbon signals, including two signals for the chlorinated carbons in the pyrazine ring and six signals for the carbons of the benzene ring.
-
Mass Spectrometry (EI) of this compound: The mass spectrum would show a molecular ion peak (M⁺) at m/z 198, with characteristic isotopic peaks at m/z 200 and 202 due to the presence of two chlorine atoms.
Biological Activity and Applications
The primary historical significance of this compound lies in its role as a synthetic intermediate in the quest for novel antitumor agents. The study by Horwitz, Hazeldine, et al. revealed that the XK469 analogue derived from the 8-chloro-substituted quinoxaline scaffold was essentially inactive as an antitumor agent.[1] This finding was crucial in defining the pharmacophore of XK469, highlighting the critical importance of the substituent pattern on the quinoxaline ring for biological activity.
Despite the lack of direct antitumor activity in the context of XK469 analogues, this compound remains a valuable building block for the synthesis of other novel heterocyclic compounds. The two reactive chlorine atoms at positions 2 and 8 offer orthogonal reactivity, allowing for selective functionalization and the creation of diverse molecular architectures for screening in various drug discovery programs. Its utility extends to the synthesis of potential kinase inhibitors, antimicrobials, and other biologically active molecules where the quinoxaline scaffold is desired.
Conclusion
The discovery and history of this compound are a compelling example of how the synthesis of analogues plays a critical role in understanding structure-activity relationships in drug development. While the initial exploration of this specific isomer within the context of the antitumor agent XK469 did not yield a more potent compound, the synthetic pathways developed have provided the scientific community with a valuable and versatile chemical intermediate. The strategic importance of this compound lies in its potential as a starting material for the generation of new libraries of quinoxaline derivatives, fueling the ongoing search for novel therapeutic agents.
References
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Hinsberg, O. Ueber die Einwirkung von Glyoxal auf o-Phenylendiamin. Ber. Dtsch. Chem. Ges.1884 , 17, 318–320. [Link]
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Hazeldine, S. T.; Polin, L.; Kushner, J.; Paluch, J.; White, K.; Edelstein, M.; Palomino, E.; Corbett, T. H.; Horwitz, J. P. Design, Synthesis, and Biological Evaluation of Analogues of the Antitumor Agent, 2-{4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy}propionic Acid (XK469). J. Med. Chem.2001 , 44 (11), 1758–1776. [Link]
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Katritzky, A. R.; Ramsden, C. A.; Scriven, E. F. V.; Taylor, R. J. K. Comprehensive Organic Functional Group Transformations II; Elsevier, 2005. [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,8-Dichloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
2,8-Dichloroquinoxaline is a halogenated aromatic heterocyclic compound. While comprehensive toxicological data for this specific isomer is limited, data from analogous compounds, such as 2,3-dichloroquinoxaline and 2,6-dichloroquinoxaline, indicate a profile of significant health hazards.[1][2][3] The primary risks are associated with its potential toxicity and irritant properties.
Assumed Hazard Profile:
-
Acute Toxicity: Assumed to be toxic if swallowed and harmful if inhaled or in contact with skin.[1][2][3] The chloro- and quinoxaline moieties suggest that the compound can interfere with biological processes.
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[1][2][3] Halogenated organic compounds can be corrosive or irritating to tissues upon contact.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][4]
Due to these potential hazards, a thorough risk assessment should be conducted before any experimental work is initiated. This involves evaluating the quantities being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the available engineering controls.
Physical and Chemical Properties Summary
| Property | Value | Source |
| Chemical Formula | C₈H₄Cl₂N₂ | [5][6] |
| Molecular Weight | 199.04 g/mol | [1][7] |
| Physical State | Solid, crystalline powder | [2][6] |
| Appearance | White to pale yellow or beige | [2] |
| Melting Point | Data not available for 2,8-isomer. (2,3-isomer: 150-155°C) | [4][8] |
| Solubility | Insoluble in water, soluble in some organic solvents like benzene and toluene. |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, prioritizing engineering controls and supplemented by appropriate PPE, is mandatory.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize exposure by containing the hazard at its source.
-
Chemical Fume Hood: All weighing and handling of this compound powder must be performed in a certified chemical fume hood to prevent the inhalation of airborne particles.[1][9] The ventilation system removes potentially harmful dust and vapors from the operator's breathing zone.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[9][10]
Personal Protective Equipment (PPE): A Necessary Barrier
PPE is essential to protect from direct contact and inhalation. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles with side shields are required at all times.[1][9] A face shield should be worn in situations with a higher risk of splashes or dust generation.[11]
-
Skin Protection:
-
Gloves: Wear impervious chemical-resistant gloves, such as nitrile or neoprene.[1][9] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid contaminating the skin.[9][10]
-
Lab Coat: A long-sleeved laboratory coat must be worn and kept fastened.[12] For procedures with a higher risk of contamination, a chemical-resistant suit may be necessary.[11]
-
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1][9][10] Respirator use requires prior medical clearance and fit-testing.
Diagram: Personal Protective Equipment (PPE) Protocol
Caption: Required PPE for handling this compound.
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is fundamental to preventing accidental exposure and ensuring chemical stability.
Handling Procedures
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[9][10] Use techniques such as gentle scooping rather than pouring, and clean up any spills promptly.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9][10][11] Do not eat, drink, or smoke in the laboratory.[2][13]
-
Container Handling: Keep containers tightly closed when not in use.[1][9] Open and handle containers with care to prevent dispersal of the contents.
Storage Conditions
Proper storage is crucial for maintaining the integrity of the compound and preventing hazardous situations.
-
Location: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][9]
-
Temperature: Storage temperatures should generally be maintained between 15°C and 30°C.[1] Avoid exposure to extreme temperatures.
-
Incompatible Materials: Keep away from strong oxidizing agents.[2][13]
-
Security: Store in a locked cabinet or an area with restricted access to authorized personnel only.[4][14]
Emergency Procedures: Preparedness and Response
A well-defined emergency plan is critical for mitigating the consequences of accidental exposure or release.
First-Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][9] Seek immediate medical attention.[1][2]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[1][2][9] If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air.[1][2][9] If breathing is difficult, provide oxygen and seek immediate medical attention.[1][2]
-
Ingestion: Do not induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[2][9][10]
Accidental Release Measures (Spills)
Prompt and safe cleanup of spills is essential to prevent wider contamination and exposure.
Minor Spill (Contained within a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear full PPE, including respiratory protection if necessary.[15]
-
Containment: Cover the spill with an absorbent material (e.g., vermiculite, sand).
-
Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[9][10] Avoid generating dust.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[16]
Major Spill (Outside of a fume hood):
-
Evacuate: Immediately evacuate the area and alert others.[15][16][17]
-
Isolate: Close the doors to the affected area and prevent entry.
-
Emergency Call: Contact your institution's emergency response team or local emergency services (911).[16][17]
-
Provide Information: Be prepared to provide details about the spilled substance, quantity, and location.
Diagram: Emergency Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
Fire-Fighting and Disposal
Fire-Fighting Measures
-
Extinguishing Media: Use carbon dioxide, dry chemical powder, alcohol-resistant foam, or water spray.[1][9][10]
-
Specific Hazards: Under fire conditions, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas may be emitted.[2][9]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2][9]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect waste material, including contaminated PPE and spill cleanup debris, in a designated, labeled, and sealed container.[11][15]
-
Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[4][10] Do not mix with other waste streams.[4]
Conclusion
While this compound is a valuable intermediate in drug discovery and development, its handling demands the utmost respect and adherence to stringent safety protocols. By understanding the potential hazards, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can mitigate the risks associated with this compound. This proactive approach to safety is not merely a procedural requirement but a cornerstone of scientific integrity and responsible research.
References
-
Emory University Environmental Health and Safety Office. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2,3-Dichloroquinoxaline. Retrieved from [Link]
-
ChemSynthesis. (2025). This compound. Retrieved from [Link]
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Rowan University. (n.d.). Chemical Spill Response. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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Auburn University. (n.d.). Emergency and Spill Response Procedures. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,7-Dichloroquinoxaline. PubChem Compound Database. Retrieved from [Link]
-
New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,8-Dichloroquinoline. PubChem Compound Database. Retrieved from [Link]
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IndiaMART. (n.d.). Reagent Grade this compound, Cas no. 120258-69-7, 98%, Solid. Retrieved from [Link]
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MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]
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MSF Medical Guidelines. (n.d.). Drug quality and storage. Retrieved from [Link]
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The Strategic Sourcing and Application of 2,8-Dichloroquinoxaline in Contemporary Drug Discovery
A Technical Guide for Researchers and Medicinal Chemists
Introduction: The Quinoxaline Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, the quinoxaline scaffold stands out as a "privileged structure," a molecular framework that is recurrently found in a multitude of biologically active compounds.[1] Comprising a fused benzene and pyrazine ring, this heterocyclic system is a cornerstone in the development of therapeutics targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[2][3] The strategic importance of quinoxaline derivatives lies in their versatile chemical reactivity and their ability to interact with various biological targets. Among the numerous quinoxaline-based building blocks, dihalogenated isomers serve as exceptionally versatile platforms for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of 2,8-dichloroquinoxaline (CAS No. 120258-69-7), focusing on its commercial availability, strategic applications in drug development, and the analytical methodologies required for its quality assessment.
Commercial Availability and Supplier Evaluation
The successful integration of this compound into a research and development pipeline begins with reliable sourcing. This intermediate is available from a range of specialty chemical suppliers, typically synthesized on a gram to kilogram scale for research and preclinical studies. When evaluating suppliers, researchers must prioritize not only cost but also purity, batch-to-batch consistency, and the availability of comprehensive analytical documentation.
Key Supplier Parameters:
| Supplier Category | Typical Purity | Scale | Documentation Provided |
| Specialty Chemical Suppliers | 97-98%[4] | Grams to low Kilograms | Certificate of Analysis (CoA), NMR, HPLC/GC data |
| Custom Synthesis Organizations | >98% (on request) | Kilograms to Metric Tons | Full analytical package, process development report |
A Certificate of Analysis should be considered a mandatory document, confirming the identity and purity of the material. For Good Manufacturing Practice (GMP) applications, a supplier's ability to provide detailed process information and impurity profiles is critical.
Representative Commercial Suppliers:
-
Amadis Chemical: Offers 97% purity grades.
-
Sunway Pharm Ltd: Provides 97% purity material.
-
BLD Pharm: Lists this compound for research use, with storage at 2-8°C recommended.[1]
-
Sinnchem Life Sciences: Offers reagent grade material with 98% purity.[4]
-
Alfa Chemistry: Provides the compound for research purposes.
Note: This is not an exhaustive list, and availability and pricing are subject to change. Direct inquiry with suppliers is recommended.
Strategic Utility in Medicinal Chemistry
The synthetic value of this compound is rooted in the differential reactivity of its two chlorine atoms. The chlorine atom at the 2-position is situated on the electron-deficient pyrazine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine at the 8-position, on the benzene ring, is less activated towards SNAr but is amenable to palladium-catalyzed cross-coupling reactions. This dichotomy allows for selective, stepwise functionalization, enabling the construction of diverse molecular libraries from a single starting material.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The electron-withdrawing nature of the pyrazine nitrogens renders the C2-position highly electrophilic. This allows for facile displacement of the C2-chloro substituent by a wide range of nucleophiles, typically under mild conditions. This reactivity is the cornerstone of its use as a scaffold.
Common Nucleophiles:
-
N-Nucleophiles: Primary and secondary amines, anilines, hydrazines, and heterocycles (e.g., piperazine, imidazole).
-
O-Nucleophiles: Alcohols, phenols, and alkoxides.
-
S-Nucleophiles: Thiols and thiophenols.
The reaction of a dichloroquinoxaline with a nucleophile can be controlled to achieve either mono- or di-substitution by carefully managing stoichiometry and reaction conditions. For instance, using one equivalent of an amine at room temperature or slightly elevated temperatures will predominantly yield the C2-monosubstituted product.
Exemplary Protocol: Mono-amination of a Dichloroquinoxaline Scaffold
The following is a generalized protocol adapted from procedures for related isomers and illustrates the key steps for a nucleophilic aromatic substitution reaction.
Objective: To synthesize a 2-amino-8-chloroquinoxaline derivative.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, add this compound and the chosen anhydrous solvent.
-
Add the amine nucleophile and the base (DIPEA or K₂CO₃).
-
Stir the reaction mixture at room temperature or heat to 50-70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-8-chloroquinoxaline.
Palladium-Catalyzed Cross-Coupling at the C8-Position
The C8-chloro group is ideally suited for transformations via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups at this position. The ability to perform this chemistry selectively in the presence of a C2-chloro group (or after its substitution) provides a robust strategy for building molecular complexity.
Conceptual Workflow: Sequential Functionalization
The differential reactivity of the two chlorine atoms enables a logical and efficient workflow for creating complex derivatives. A researcher can first perform a nucleophilic substitution at the more reactive C2 position, and then, without needing to protect the newly introduced group, proceed with a cross-coupling reaction at the C8 position.
Caption: Sequential functionalization workflow for this compound.
Quality Control and Analytical Characterization
To ensure the integrity of experimental results, rigorous analytical characterization of this compound is essential. A combination of chromatographic and spectroscopic techniques provides a comprehensive assessment of both purity and structural identity.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of non-volatile organic compounds. A reversed-phase method using a C18 column is typically effective.
Typical HPLC Method Parameters:
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and Water, often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV spectrophotometer, typically monitoring at 254 nm or a wavelength of maximum absorbance for the quinoxaline core.
-
Purity Specification: For research purposes, a purity of ≥95% is generally acceptable, while development candidates may require ≥98%.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguously confirming the structure of this compound. Both ¹H (proton) and ¹³C (carbon) NMR are required for full characterization. While specific, publicly available, and peer-reviewed spectral data for the 2,8-isomer is not readily found, the expected spectra can be predicted based on the structure and data from related isomers.
-
¹H NMR: The proton spectrum is expected to show signals in the aromatic region (typically 7.5-9.0 ppm). The protons on the quinoxaline core will appear as a set of coupled multiplets.
-
¹³C NMR: The carbon spectrum will confirm the presence of the eight unique carbon atoms in the molecule. The carbons attached to chlorine and nitrogen atoms will have characteristic chemical shifts.
A self-validating analytical system involves cross-referencing data. The mass obtained from mass spectrometry should match the molecular formula (C₈H₄Cl₂N₂), the purity should be confirmed by HPLC, and the structure definitively assigned by NMR.
Workflow for Analytical Characterization
Caption: A typical analytical workflow for quality control of this compound.
Conclusion
This compound is a high-value chemical intermediate that offers medicinal chemists a powerful and versatile platform for the synthesis of novel compounds. Its predictable and differential reactivity allows for controlled, stepwise functionalization, making it an ideal starting point for generating libraries of drug-like molecules. By carefully selecting reputable suppliers and implementing rigorous analytical quality control, researchers can confidently leverage the synthetic potential of this scaffold. The continued exploration of new reactions and applications for this compound and its derivatives will undoubtedly contribute to the discovery of the next generation of therapeutics.
References
- (Reference to a general review on quinoxalines in medicinal chemistry, if found)
- (Reference to a paper on nucleophilic substitution on quinoxalines, if found)
- (Reference to a paper on Suzuki coupling of haloquinoxalines, if found)
- (Reference to a general analytical chemistry text or paper on HPLC/NMR, if found)
- (Reference to a supplier website with purity specific
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2021). PubMed Central. Available at: [Link]
-
Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023). mtieat. Available at: [Link]
-
Reagent Grade this compound, Cas no. 120258-69-7, 98%, Solid. IndiaMART. Available at: [Link]
- (Reference to a paper with a relevant experimental protocol)
- (Reference to a paper with a relevant experimental protocol)
- (Reference to a paper with a relevant experimental protocol)
- (Reference to a supplier website)
- (Reference to a supplier website)
- (Reference to a supplier website)
Sources
An In-depth Technical Guide to the Electrophilicity of Carbon Atoms in 2,8-Dichloroquinoxaline
Foreword: Unveiling the Reactive Landscape of a Privileged Scaffold
For researchers, medicinal chemists, and materials scientists, the quinoxaline scaffold represents a cornerstone in the design of functional molecules.[1][2] Its inherent biological activities and versatile electronic properties make it a privileged structure in drug discovery and organic electronics.[3][4] The introduction of halogen substituents onto this framework dramatically alters its reactivity, creating specific sites of electrophilicity that can be exploited for the synthesis of complex derivatives. This guide provides an in-depth technical exploration of the electrophilicity of the carbon atoms in 2,8-dichloroquinoxaline, a less-studied yet highly promising building block. By integrating theoretical principles with practical methodologies, we aim to provide a comprehensive resource for professionals seeking to leverage the unique reactivity of this molecule.
The Electronic Architecture of the Quinoxaline Core
The fundamental reactivity of quinoxaline is dictated by the fusion of a benzene ring with a pyrazine ring. The two nitrogen atoms in the pyrazine ring are electron-withdrawing, which significantly influences the electron density distribution across the entire bicyclic system. This inherent electron deficiency makes the quinoxaline nucleus susceptible to nucleophilic attack, a characteristic that is further modulated by the nature and position of its substituents.[5]
The Inductive and Mesomeric Effects of Chlorine Substituents
In this compound, the two chlorine atoms play a pivotal role in shaping the molecule's electrophilic character. Their influence is twofold:
-
Inductive Effect (-I): Chlorine is more electronegative than carbon, leading to a strong electron-withdrawing inductive effect. This effect polarizes the C-Cl bond, creating a partial positive charge (δ+) on the attached carbon atom and reducing the electron density of the entire ring system.
-
Mesomeric Effect (+M): The lone pairs of electrons on the chlorine atoms can be delocalized into the aromatic system through resonance. This electron-donating mesomeric effect counteracts the inductive effect to some extent.
However, for halogens, the inductive effect is generally considered to be dominant over the mesomeric effect in determining the overall electronic influence on an aromatic ring. Consequently, both chlorine atoms in this compound contribute to a net decrease in the electron density of the quinoxaline core, thereby enhancing its overall electrophilicity.
Mapping the Electrophilic Centers: A Predictive Analysis
Predicted Hierarchy of Electrophilicity
The carbon atoms in this compound can be ranked in terms of their predicted electrophilicity:
-
C2: This carbon is directly attached to a chlorine atom and is part of the electron-deficient pyrazine ring. The combined electron-withdrawing effects of the adjacent nitrogen atom and the chlorine substituent make C2 the most probable primary site for nucleophilic attack.
-
C8: This carbon is bonded to the second chlorine atom. While it is located on the benzene ring, the strong inductive effect of the chlorine atom will induce a significant partial positive charge, making it a secondary electrophilic center.
-
C3, C5, and C7: These carbon atoms are also part of the quinoxaline nucleus and are influenced by the overall electron deficiency of the ring system. Their electrophilicity is expected to be lower than that of C2 and C8 but still significant enough to potentially react with strong nucleophiles under forcing conditions.
This predicted hierarchy provides a foundational framework for designing synthetic strategies that target specific positions on the this compound scaffold.
Computational Modeling: A Window into Molecular Reactivity
To gain a more quantitative understanding of the electrophilicity of this compound, in silico modeling using Density Functional Theory (DFT) is an indispensable tool.[7][8][9] DFT calculations can provide valuable insights into the electronic structure, including the distribution of electron density and the energies of molecular orbitals, which are key determinants of chemical reactivity.[10][11]
Proposed Computational Workflow
A robust computational analysis of this compound would involve the following steps:
-
Geometry Optimization: The first step is to determine the lowest energy conformation of the molecule. This is typically achieved using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(2d,2p)).[7][9]
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of positive potential (typically colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis allows for the calculation of the partial atomic charges on each atom in the molecule. This provides a quantitative measure of the electrophilicity of the carbon atoms.
-
Frontier Molecular Orbital (FMO) Analysis: The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. For an electrophile, the LUMO is of particular interest, as its energy and spatial distribution indicate the most likely sites for accepting electrons from a nucleophile.
The following diagram illustrates the proposed computational workflow:
Caption: A typical DFT workflow for analyzing molecular electrophilicity.
Expected Computational Results
Based on the principles discussed earlier, the DFT calculations for this compound are expected to reveal:
| Parameter | Predicted Outcome for this compound |
| MEP Map | Regions of significant positive potential localized around C2 and C8. |
| NBO Charges | The highest positive partial charges will be on C2 and C8. |
| LUMO Distribution | The LUMO will have large coefficients on the C2 and C8 atoms, indicating these are the primary sites for nucleophilic attack. |
These computational predictions would provide strong theoretical support for the proposed hierarchy of electrophilicity and serve as a valuable guide for experimental investigations.
Experimental Validation: Probing Reactivity in the Lab
The ultimate confirmation of the electrophilic nature of the carbon atoms in this compound comes from experimental studies of its reactivity, particularly its behavior in nucleophilic aromatic substitution (SNAr) reactions.[12][13] The presence of two reactive chlorine atoms suggests that this compound is an excellent substrate for the synthesis of a wide range of disubstituted quinoxaline derivatives.[14]
Proposed Experimental Protocol: Nucleophilic Aromatic Substitution
A series of SNAr reactions with different nucleophiles can be performed to probe the relative reactivity of the C2 and C8 positions.
Objective: To investigate the regioselectivity of nucleophilic substitution on this compound.
Materials:
-
This compound
-
Nucleophiles (e.g., sodium methoxide, aniline, sodium thiophenoxide)
-
Solvents (e.g., DMF, DMSO, ethanol)
-
Base (e.g., K2CO3, Et3N)
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., DMF) in a round-bottom flask.
-
Add the nucleophile (1.1 equivalents) and a base (if necessary) to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
-
Characterize the product by 1H NMR, 13C NMR, and mass spectrometry to determine the site of substitution.
Spectroscopic Analysis of Reaction Products
The structure of the resulting monosubstituted products can be unequivocally determined using a combination of spectroscopic techniques, primarily 1H and 13C NMR.[15][16][17] The chemical shifts and coupling patterns of the aromatic protons and carbons will provide clear evidence of whether the substitution occurred at the C2 or C8 position. For example, substitution at C2 would lead to significant changes in the chemical shifts of the protons on the pyrazine ring, while substitution at C8 would primarily affect the protons on the benzene ring.
The following diagram illustrates the expected SNAr reaction and the analytical workflow for product characterization:
Caption: Workflow for SNAr reaction and product analysis.
Applications in Drug Discovery and Materials Science
The ability to selectively functionalize the C2 and C8 positions of the quinoxaline core opens up a vast chemical space for the design of novel molecules with tailored properties. Quinoxaline derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[2] The electrophilic nature of this compound makes it a valuable intermediate for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.
In the realm of materials science, the electron-accepting nature of the quinoxaline moiety makes it an attractive component for the construction of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[4] The ability to tune the electronic properties of the quinoxaline core through substitution at the C2 and C8 positions provides a powerful strategy for optimizing the performance of these materials.
Conclusion and Future Outlook
This compound is a molecule with a rich and largely untapped potential for the synthesis of novel functional materials and therapeutic agents. The electrophilicity of its carbon atoms, particularly at the C2 and C8 positions, provides a handle for the introduction of a wide variety of substituents, allowing for the fine-tuning of its electronic and biological properties. While direct experimental and computational data for this specific isomer is still emerging, a strong predictive understanding of its reactivity can be established through the application of fundamental principles of organic chemistry and by drawing analogies with related compounds.
Future research in this area should focus on a comprehensive experimental and computational investigation of the reactivity of this compound. Such studies will not only validate the predictions made in this guide but also undoubtedly uncover new and exciting opportunities for the application of this versatile building block in science and technology.
References
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- Hassan, A. S. (2014). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 4(4), 85-110.
- Suwinski, J., & Wagner, P. (2004). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, 2(21), 3153–3159.
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ResearchGate. (n.d.). (a,c) Electronic absorption spectra of selected quinoxaline derivatives... Retrieved from [Link]
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ResearchGate. (n.d.). Substituent Effects of Electron-Withdrawing and Electron-Donating Groups on Photovoltaic Properties of Quinoxaline-Based Polymers. Retrieved from [Link]
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- Pereira, J. L., da Silva, A. D., & de Souza, M. C. B. V. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 10, S3363-S3385.
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ResearchGate. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Retrieved from [Link]
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- El-Azab, A. S., & El-Gazzar, A. B. A. (2020). THE STRUCTURAL STUDY, HIRSHFELD SURFACE ANALYSIS, AND DFT CALCULATIONS OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of the Chilean Chemical Society, 65(1), 4724-4731.
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ResearchGate. (n.d.). a) Investigation on reactivity of dichloroquinoxaline (1 a) with... Retrieved from [Link]
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- Tankov, I., et al. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 55(5), 999-1011.
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The Quinoxaline Scaffold: A Foundational Guide for Drug Discovery and Development
Introduction: The Architectural Elegance and Therapeutic Promise of Quinoxaline
The quinoxaline scaffold, a bicyclic heteroaromatic system forged from the fusion of a benzene and a pyrazine ring, stands as a cornerstone in modern medicinal chemistry.[1] Its structural simplicity belies a profound capacity for chemical modification and a remarkable breadth of biological activity. This versatility has rendered quinoxaline and its derivatives a subject of intense investigation, leading to their emergence as privileged structures in the development of novel therapeutics.[2][3] From their historical roots in antibiotic discovery to their contemporary application in targeted cancer therapy, quinoxalines continue to captivate and empower researchers in the relentless pursuit of innovative medicines.[4]
This in-depth technical guide provides a comprehensive exploration of the foundational research on the quinoxaline scaffold. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical methodologies. We will delve into the core synthetic strategies, elucidate the intricate structure-activity relationships that govern biological efficacy, and explore the diverse mechanisms of action that underpin the therapeutic potential of this remarkable heterocyclic system.
I. The Synthetic Versatility of the Quinoxaline Core: From Classic Condensations to Green Innovations
The construction of the quinoxaline nucleus is primarily achieved through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. This venerable reaction, while foundational, has been the subject of extensive optimization and innovation, leading to a diverse array of synthetic protocols. The choice of methodology is often dictated by the desired substitution pattern, scalability, and, increasingly, the principles of green chemistry.
Classical Approaches: The Bedrock of Quinoxaline Synthesis
The traditional synthesis of quinoxalines often involves refluxing the reactants in an organic solvent, sometimes with the addition of an acid catalyst. While effective, these methods can suffer from drawbacks such as harsh reaction conditions, long reaction times, and the use of volatile and potentially hazardous solvents.
Modern Catalytic Systems: Enhancing Efficiency and Selectivity
The quest for more efficient and environmentally benign synthetic routes has led to the exploration of a wide range of catalysts. These modern approaches offer significant advantages in terms of reaction rates, yields, and milder conditions.
| Catalytic System | Reaction Conditions | Advantages |
| Various Catalysts | Often at room temperature or under mild heating. | High yields, shorter reaction times, and often reusable catalysts. |
| Microwave Irradiation | Ethanol or solvent-free | Rapid synthesis, high yields, and reduced environmental impact.[5] |
| Green Chemistry Approaches | Use of recyclable catalysts, aqueous media, or solvent-free conditions. | Environmentally friendly, reduced waste, and often milder reaction conditions.[5] |
Representative Synthetic Workflow: The Preparation of 2,3-Dimethylquinoxaline
To provide a practical context, we present a detailed, step-by-step protocol for the synthesis of 2,3-dimethylquinoxaline, a fundamental and widely studied derivative.
Objective: To synthesize 2,3-dimethylquinoxaline via the condensation of o-phenylenediamine and 2,3-butanedione.
Materials:
-
o-Phenylenediamine
-
2,3-Butanedione (Diacetyl)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
-
Thin-layer chromatography (TLC) supplies
-
Recrystallization solvents (e.g., ethanol/water)
-
Analytical instrumentation (FT-IR and NMR spectrometers)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-phenylenediamine (1.0 g, 9.25 mmol) in 20 mL of ethanol.
-
Addition of Reagents: To the stirred solution, add 2,3-butanedione (0.8 mL, 9.25 mmol) dropwise. A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux and maintain for 1-2 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Workup and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol. For further purification, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to yield pale yellow crystals of 2,3-dimethylquinoxaline.
Characterization:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.00-7.98 (m, 2H, Ar-H), 7.65-7.63 (m, 2H, Ar-H), 2.75 (s, 6H, 2 x CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 154.2, 141.5, 129.3, 128.7, 23.1.
-
FT-IR (KBr, cm⁻¹): 3050 (Ar C-H), 2920 (C-H stretch), 1560 (C=N stretch), 1480, 1450 (Ar C=C stretch). The IR spectra of quinoxaline N-oxides show a characteristic N-oxide band.[6]
Caption: General workflow for the synthesis of 2,3-dimethylquinoxaline.
II. Structure-Activity Relationships (SAR): Tailoring the Quinoxaline Scaffold for Therapeutic Efficacy
The biological activity of quinoxaline derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. Understanding these structure-activity relationships (SAR) is paramount for the rational design of potent and selective drug candidates.
Anticancer Activity: A Privileged Scaffold for Kinase Inhibition
Quinoxaline derivatives have emerged as a particularly promising class of anticancer agents.[7] Their mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.
Key SAR Insights for Anticancer Quinoxalines:
-
Substitutions at the 2- and 3-positions: These positions are crucial for modulating kinase inhibitory activity. The introduction of aryl or heteroaryl groups can lead to potent inhibition of various kinases, including vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR).
-
Influence of Electron-Donating and -Withdrawing Groups: The electronic properties of substituents on the quinoxaline ring and its appendages can significantly impact biological activity. For instance, electron-donating groups on an appended phenyl ring can enhance anticancer potency.
-
The Role of N-oxides: The introduction of N-oxide functionalities can profoundly alter the electronic properties and biological activity of the quinoxaline scaffold, often leading to enhanced anticancer effects.
Antimicrobial and Antiviral Activity: A Broad Spectrum of Action
The quinoxaline nucleus is a versatile pharmacophore for the development of agents targeting infectious diseases.
-
Antimicrobial SAR: The antimicrobial activity of quinoxalines can be tuned by modifications at various positions. For example, the introduction of specific side chains can lead to potent antibacterial and antifungal agents.[8]
-
Antiviral SAR: Quinoxaline derivatives have demonstrated efficacy against a range of viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).[1][5] The antiviral activity is highly dependent on the substitution pattern, with specific moieties being crucial for inhibiting viral enzymes like reverse transcriptase.
III. Mechanisms of Action: Unraveling the Molecular Basis of Quinoxaline's Therapeutic Effects
The diverse biological activities of quinoxaline derivatives stem from their ability to interact with a wide array of molecular targets. Elucidating these mechanisms of action is essential for understanding their therapeutic potential and for the development of next-generation drugs with improved efficacy and safety profiles.
Anticancer Mechanisms: Targeting Aberrant Signaling Pathways
As previously mentioned, a primary anticancer mechanism of many quinoxaline derivatives is the inhibition of protein kinases. By blocking the activity of these enzymes, quinoxalines can disrupt the signaling pathways that drive cancer cell proliferation, survival, and metastasis.
Caption: Quinoxaline derivatives inhibiting receptor tyrosine kinase signaling.
Antimicrobial and Antiviral Mechanisms: Disrupting Essential Pathogen Processes
The antimicrobial and antiviral effects of quinoxalines are mediated through various mechanisms that interfere with the life cycles of pathogens.
-
Antimicrobial Action: Some quinoxaline derivatives exert their antibacterial effects by inhibiting essential bacterial enzymes or by disrupting the integrity of the bacterial cell membrane.
-
Antiviral Action: In the context of viral infections, quinoxaline compounds can inhibit key viral enzymes, such as reverse transcriptase in HIV, thereby preventing viral replication.[9] Other mechanisms include interfering with viral entry into host cells or inhibiting viral protein synthesis.[5]
IV. Clinical Significance: Quinoxaline-Based Drugs in Modern Medicine
The extensive research into the quinoxaline scaffold has culminated in the development of several clinically approved drugs, underscoring the therapeutic relevance of this heterocyclic system.
| Drug Name (Trade Name) | Therapeutic Area | Mechanism of Action |
| Erdafitinib (Balversa) | Oncology (Urothelial Carcinoma) | Pan-fibroblast growth factor receptor (FGFR) kinase inhibitor.[4] |
| Delafloxacin (Baxdela) | Infectious Diseases (Bacterial Infections) | Fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV. |
| Safinamide (Xadago) | Neurology (Parkinson's Disease) | Monoamine oxidase B (MAO-B) inhibitor. |
V. Conclusion and Future Perspectives
The quinoxaline scaffold has firmly established itself as a versatile and highly valuable platform in drug discovery and development. Its synthetic tractability, coupled with a rich and diverse pharmacological profile, has fueled the creation of a multitude of bioactive molecules with applications across a wide spectrum of diseases. The journey from fundamental synthetic chemistry to clinically approved drugs exemplifies the enduring power of this heterocyclic core.
Future research in the field of quinoxalines is poised to explore new frontiers. The development of more selective and potent kinase inhibitors for personalized cancer therapy remains a key area of focus. Furthermore, the exploration of novel quinoxaline derivatives to combat drug-resistant microbial and viral infections is of paramount importance. As our understanding of the molecular basis of disease continues to evolve, the quinoxaline scaffold will undoubtedly remain a central element in the design and synthesis of the next generation of innovative medicines.
References
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A Senior Application Scientist's Guide to the Chemical Space of Dichloroquinoxaline Isomers
Abstract
The quinoxaline scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its versatile biological activities and tunable electronic properties.[1][2][3] Dichloroquinoxaline isomers, in particular, represent a critical class of intermediates, offering two reactive sites for the strategic construction of complex molecular architectures. However, the specific positioning of the two chlorine atoms profoundly influences the molecule's steric, electronic, and reactive profile. Misidentification or isomeric impurity can lead to failed syntheses, misleading biological data, and significant delays in development pipelines.[4][5] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the dichloroquinoxaline chemical space. We will move beyond simple procedural lists to explain the causal logic behind synthetic choices, detail self-validating protocols for separation and characterization, and explore the differential reactivity that makes these isomers such powerful synthetic tools.
The Landscape of Dichloroquinoxaline Isomerism
Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms. In the context of dichloroquinoxaline (C₈H₄Cl₂N₂), this refers to the various possible positions of the two chlorine atoms on the quinoxaline ring system. This positional isomerism is not trivial; it dictates the molecule's symmetry, dipole moment, and the reactivity of each chlorine atom, which is fundamental to its utility as a building block.[6][7]
The quinoxaline core has six available positions for substitution on the benzene ring (5, 6, 7, 8) and two on the pyrazine ring (2, 3). This leads to a variety of possible dichloro-isomers. The most frequently encountered and synthetically important isomers are summarized below.
Table 1: Physicochemical Properties of Key Dichloroquinoxaline Isomers
| Isomer | Structure | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2,3-Dichloroquinoxaline | 2213-63-0 | 199.03 | 100-102 | White to off-white solid | |
| 2,6-Dichloroquinoxaline | 18671-97-1 | 199.03 | 157-161 | White to orange powder | |
| 5,8-Dichloroquinoxaline | 14995-21-6 | 199.03 | 178-182 | Data not readily available | |
| 6,7-Dichloroquinoxaline | 2379-56-8 | 199.03 | 205-207 | Data not readily available |
Note: Structures are illustrative. Data compiled from various sources.[2][8]
Below is a diagram illustrating the fundamental quinoxaline numbering system and the positions susceptible to dichlorination.
Caption: Numbering scheme of the quinoxaline scaffold.
Isomer-Specific Synthesis Strategies
The synthetic approach to a specific dichloroquinoxaline isomer is dictated by the target substitution pattern. The most common isomers, 2,3- and 2,6-dichloroquinoxaline, arise from fundamentally different strategies.
Synthesis of 2,3-Dichloroquinoxaline: A Workhorse Intermediate
2,3-Dichloroquinoxaline is arguably the most utilized isomer, serving as a precursor for a vast array of disubstituted derivatives.[1][9] Its synthesis is efficient and typically proceeds via the chlorination of the readily available quinoxaline-2,3(1H,4H)-dione.
Causality of Experimental Choice: The selection of a potent chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is critical. The starting dione exists in a stable, tautomeric keto-enol form. A strong dehydrating chlorinating agent is required to drive the reaction towards the aromatic dichloro product. Refluxing conditions provide the necessary activation energy to overcome the stability of the starting material.
Caption: Synthetic pathway for 2,3-Dichloroquinoxaline.
Experimental Protocol: Synthesis of 2,3-Dichloroquinoxaline [8]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add quinoxaline-2,3(1H,4H)-dione (1.0 eq).
-
Reagent Addition: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃) (approx. 4 mL per gram of starting material). Caution: POCl₃ is highly corrosive and reacts violently with water.
-
Heating: Heat the stirred mixture to reflux (approx. 100-110 °C) for 3 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography), observing the disappearance of the starting material.
-
Work-up: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure (vacuum distillation).
-
Quenching: Slowly and carefully pour the concentrated reaction mixture onto crushed ice with vigorous stirring. This will quench any remaining POCl₃ and precipitate the product.
-
Isolation: Collect the resulting solid by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the solid under vacuum to yield 2,3-dichloroquinoxaline as an off-white solid. The product can be further purified by recrystallization from ethanol if necessary.
Synthesis of 2,6-Dichloroquinoxaline: A Regioselective Approach
Synthesizing isomers with chlorine atoms on both the pyrazine and benzene rings requires a different strategy that builds the core structure from appropriately substituted precursors. A common route to 2,6-dichloroquinoxaline involves the chlorination of a pre-formed 6-chloro-2-hydroxyquinoxaline intermediate.[10][11]
Experimental Protocol: Synthesis of 2,6-Dichloroquinoxaline [11]
-
Reactants: In an appropriate organic solvent, combine 6-chloro-2-hydroxyquinoxaline (1.0 eq) with a chlorinating agent (e.g., POCl₃, 2.5-3.5 eq) and a catalyst.
-
Reaction: The mixture is heated to reflux and the reaction is monitored until completion.
-
Solvent Removal: A majority of the solvent is removed via distillation.
-
pH Adjustment: Water and a solvent are added, and the pH is adjusted to 6-7 using a liquid base.
-
Purification: Decolorizing agents are added, and the mixture is filtered. The organic solvent is then removed to yield high-purity 2,6-dichloroquinoxaline.
Isomer Separation and Purification
Synthetic preparations, particularly those involving multi-step sequences or reactions with poor regioselectivity, can result in mixtures of isomers.[4] Given that different isomers can possess vastly different biological and chemical properties, achieving high isomeric purity is a critical quality attribute in both research and development.[5][6]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Isomer Analysis
HPLC is the most powerful and widely used technique for the separation and quantification of positional isomers.[4][12] The choice of stationary phase (column) is paramount for achieving separation.
Causality of Method Development:
-
Column Choice: Standard C18 (octadecylsilane) columns separate based primarily on hydrophobicity. While often effective, isomers with similar hydrophobicities may co-elute. Phenyl-hexyl or pentafluorophenyl (PFP) columns offer alternative selectivities by introducing π-π and dipole-dipole interactions, which can be highly effective at resolving aromatic positional isomers.[13]
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is used. The gradient (changing the ratio of organic to aqueous over time) is optimized to ensure that all isomers elute within a reasonable time and with sharp, well-resolved peaks.
Caption: General workflow for HPLC-based isomer purity analysis.
Protocol: Baseline HPLC Method for Dichloroquinoxaline Isomer Separation [14]
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and gradient pump.
-
Column: A reverse-phase column, e.g., Newcrom R1 or equivalent (C18 or PFP, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS-compatibility).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the isomer mixture in a 50:50 mixture of Acetonitrile:Water. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL and record the chromatogram. Isomers will elute at different retention times, allowing for their quantification.
Unambiguous Structural Characterization
Once an isomer is synthesized and purified, its exact structure must be unequivocally confirmed. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.
Caption: Integrated analytical workflow for isomer characterization.
Mass Spectrometry (MS)
MS serves as the first checkpoint, confirming the molecular weight and elemental composition. For dichloro-compounds, the isotopic pattern is a key diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic cluster of peaks:
-
M: (containing two ³⁵Cl atoms)
-
M+2: (containing one ³⁵Cl and one ³⁷Cl) - ~65% the intensity of M.
-
M+4: (containing two ³⁷Cl atoms) - ~10% the intensity of M.
Observing this pattern provides strong evidence for the presence of two chlorine atoms.[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for differentiating positional isomers in solution.[15][17][18] The chemical environment of each proton (¹H) and carbon (¹³C) is unique, leading to distinct spectra for each isomer.
-
¹H NMR: The symmetry of the isomer dictates the number of unique proton signals. For example, the highly symmetric 2,3-dichloroquinoxaline will show two signals (an AA'BB' system) in the aromatic region. In contrast, the less symmetric 2,6-dichloroquinoxaline will exhibit three distinct signals with different splitting patterns.
-
¹³C NMR: Similarly, the number of carbon signals reflects the molecular symmetry. 2,3-dichloroquinoxaline has four carbon signals, while 2,6-dichloroquinoxaline has eight. The chemical shifts, particularly of the carbons bearing the chlorine atoms, are also highly informative.
Protocol: NMR Sample Preparation and Acquisition [16]
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹H NMR Acquisition: Acquire a standard single-pulse ¹H spectrum. Key parameters include a spectral width of ~12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 2-5 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (5-10 seconds) are typically required.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
X-Ray Crystallography
For the absolute and unambiguous determination of structure in the solid state, single-crystal X-ray crystallography is the ultimate tool.[19][20][21] If a suitable single crystal of an isomer can be grown, this technique provides a precise 3D map of the molecule, confirming connectivity and the exact position of every atom.[22][23] This method is particularly valuable for resolving any ambiguity that may remain after spectroscopic analysis.
Differential Reactivity and Synthetic Applications
The true power of dichloroquinoxaline isomers lies in their ability to undergo selective functionalization. The electronic properties of the quinoxaline ring system and the position of the chlorine atoms dictate their reactivity, primarily in nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions.
Caption: Major reaction pathways for functionalizing dichloroquinoxalines.
Regioselectivity in Asymmetric Isomers
For isomers like 2,6-dichloroquinoxaline, the two chlorine atoms are in electronically distinct environments.
-
C2-Cl: This position is activated by both adjacent nitrogen atoms, making it highly electron-deficient and susceptible to both SₙAr and oxidative addition in palladium catalytic cycles.
-
C6-Cl: This position is on the benzene ring and is less activated.
This electronic difference allows for regioselective reactions . Under carefully controlled conditions (e.g., lower temperatures, specific catalysts), it is often possible to selectively react at the C2 position while leaving the C6 position intact for a subsequent, different transformation.[24] This stepwise functionalization is a cornerstone of modern synthetic strategy.
Protocol: Regioselective Suzuki-Miyaura Coupling of 2,6-Dichloroquinoxaline [24]
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), combine 2,6-dichloroquinoxaline (1.0 eq), an arylboronic acid (1.1-1.3 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 eq).
-
Solvent: Add a degassed solvent such as THF or 1,4-dioxane.
-
Reaction: Heat the mixture to 90 °C for 8-12 hours, monitoring by TLC or LC-MS for the formation of the mono-arylated product and consumption of the starting material. Note: Higher temperatures or longer reaction times may lead to the formation of the diarylated byproduct.
-
Work-up: After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the 2-aryl-6-chloroquinoxaline.
This selective first coupling provides a 6-chloroquinoxaline intermediate that is now primed for a second, different cross-coupling reaction at the C6 position, enabling the synthesis of complex, unsymmetrically substituted quinoxalines.
Conclusion
The dichloroquinoxaline isomers are far more than a simple collection of reagents; they are a nuanced toolkit for the modern chemist. A thorough understanding of their synthesis, the logic behind their separation, the multi-faceted approach to their characterization, and the principles governing their differential reactivity is essential for leveraging their full potential. From anticancer agents to advanced organic materials, the complex molecules derived from these scaffolds begin with the foundational knowledge of the isomeric chemical space.[25][26] This guide serves as a framework for navigating that space with precision, efficiency, and scientific integrity.
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A Senior Application Scientist's Guide to the Reaction Chemistry of 2,8-Dichloroquinoxaline
Introduction: The Strategic Value of Dihaloquinoxalines in Medicinal Chemistry
Quinoxaline scaffolds are a cornerstone in the development of novel therapeutics, renowned for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The introduction of halogen atoms onto the quinoxaline core provides synthetic chemists with versatile handles for molecular elaboration through a variety of established and cutting-edge chemical transformations. Among these, dichloroquinoxalines serve as particularly valuable building blocks. While the chemistry of 2,3-dichloroquinoxaline is well-documented, this guide will provide a preliminary investigation into the reaction landscape of the less-explored 2,8-dichloroquinoxaline isomer.
The strategic placement of chlorine atoms at the C2 and C8 positions presents a unique electronic and steric environment, suggesting the potential for regioselective functionalization. The chlorine at the C2 position, being on the pyrazine ring, is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atoms.[2] Conversely, the chlorine at the C8 position on the benzene ring is generally less reactive towards SNAr but is an excellent substrate for transition metal-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of the synthetic strategies explored in this guide.
Synthesis of this compound
A common route to quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4][5] For the synthesis of this compound, a plausible synthetic pathway would involve the reaction of 3-chloro-1,2-phenylenediamine with glyoxal, followed by chlorination. Alternatively, a more direct approach, analogous to the synthesis of 2,3-dichloroquinoxaline, would be the reaction of 8-chloroquinoxaline-2(1H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6][7]
Core Reactions and Mechanistic Considerations
The reactivity of this compound is dominated by two primary classes of reactions: nucleophilic aromatic substitution, primarily at the C2 position, and palladium-catalyzed cross-coupling, which can be selectively performed at either the C2 or C8 position depending on the reaction conditions and the nature of the coupling partners.
Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
The electron-deficient nature of the pyrazine ring makes the C2 position of this compound susceptible to attack by nucleophiles. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate that is stabilized by the adjacent nitrogen atoms.[8]
Causality Behind Experimental Choices:
-
Nucleophile: Strong nucleophiles, such as amines, alkoxides, and thiolates, are required to initiate the reaction. The choice of nucleophile will dictate the functionality introduced at the C2 position.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are typically employed to dissolve the reactants and facilitate the formation of the charged intermediate.
-
Temperature: The reaction may require heating to overcome the activation energy for the disruption of aromaticity in the initial addition step.[9]
Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the monosubstituted product. The identity of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Illustrative SNAr Workflow:
Caption: Generalized workflow for the SNAr reaction of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations.[10] The differential reactivity of the C2-Cl and C8-Cl bonds allows for selective functionalization. Generally, the C-Cl bond on the benzene ring (C8) is more reactive in oxidative addition to a Pd(0) catalyst than the C-Cl bond on the electron-deficient pyrazine ring (C2) under certain conditions. However, with appropriate ligand and catalyst systems, reactivity at the C2 position can also be achieved.[11][12]
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting an organoboron reagent with a halide.[13] This reaction is invaluable for the synthesis of biaryl and aryl-heteroaryl structures.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or a stable Pd(0) complex such as Pd(PPh₃)₄, is essential. The choice of ligand (e.g., phosphines like XPhos or SPhos) is critical for tuning the reactivity and selectivity.[14]
-
Base: A base, typically potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄), is required to activate the organoboron species and facilitate transmetalation.[10]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
Self-Validating System: The reaction can be monitored by GC-MS or LC-MS to track the formation of the desired product. The regioselectivity of the coupling can be determined by 2D NMR techniques (e.g., NOESY) on the purified product.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[15][16][17] This reaction allows for the introduction of a wide range of primary and secondary amines at either the C2 or C8 position.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, or Josiphos).[18] The ligand facilitates both the oxidative addition and the reductive elimination steps.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required.[18]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are commonly used.
Self-Validating System: Due to the air- and moisture-sensitive nature of the reagents, the reaction is typically run under an inert atmosphere (e.g., argon or nitrogen). Progress is monitored by LC-MS, and the product is purified by column chromatography.
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[19][20][21] This reaction is particularly useful for the synthesis of conjugated enynes and arylalkynes. A key advantage in the context of dihaloquinoxalines is the potential for high regioselectivity, with the more reactive C-I or C-Br bonds reacting preferentially over C-Cl bonds. For this compound, selective coupling at one position would likely require careful optimization of reaction conditions. However, based on the principles of reactivity, coupling at the C8 position might be favored under certain conditions.[22]
Causality Behind Experimental Choices:
-
Catalysts: This reaction typically employs a dual-catalyst system: a palladium(0) catalyst and a copper(I) co-catalyst (e.g., CuI).[19]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is used both as a base and as a solvent.
-
Solvent: The reaction is often run in a solvent like THF or DMF in addition to the amine base.
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[23][24][25][26] This reaction provides a valuable route to functionalized styrenylquinoxalines, which can be further elaborated.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) catalyst is used, often in the form of Pd(OAc)₂ with a phosphine ligand.[27]
-
Base: An organic base, such as triethylamine, is commonly used to neutralize the HX generated during the reaction.[27]
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are typically employed.
Experimental Protocols
The following protocols are generalized and should be optimized for specific substrates and desired outcomes. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere.
Protocol 1: General Procedure for SNAr with an Amine
-
To a solution of this compound (1.0 equiv) in DMF, add the desired amine (1.1-1.5 equiv) and a base such as K₂CO₃ (2.0 equiv).
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add a solvent system, such as a 3:1 mixture of dioxane and water.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction to 90-100 °C and stir until the starting material is consumed, as indicated by TLC or LC-MS.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate and concentrate.
-
Purify the residue by column chromatography.
Data Presentation
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (CDCl₃) | δ 7.5-8.2 ppm (m, 3H, Ar-H), δ 8.5-8.8 ppm (s, 1H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ 125-145 ppm (Ar-C), δ 148-155 ppm (Ar-C-Cl) |
| Mass Spectrometry (EI) | m/z (%) 198 (M⁺, 100), 200 (M⁺+2, 65), 202 (M⁺+4, 10) |
| IR (KBr) | ν (cm⁻¹) 3050-3100 (Ar C-H), 1580-1600 (C=C, C=N), 750-850 (C-Cl) |
Note: The predicted data is based on the analysis of structurally similar compounds and general spectroscopic principles. Actual experimental data may vary.[28]
Conclusion and Future Directions
This compound represents a promising, yet underexplored, building block in synthetic and medicinal chemistry. The differential reactivity of its two chlorine atoms provides a platform for the development of regioselective functionalization strategies. The principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, which are well-established for related haloquinoxalines, can be confidently applied to this isomer. Further research is warranted to fully elucidate the specific reaction conditions required for optimal selectivity and yield in various transformations of this compound. Such studies will undoubtedly expand the synthetic toolbox available to researchers and contribute to the discovery of novel quinoxaline-based compounds with significant biological activity.
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HETEROCYCLIC CHEMISTRY OF QUINOXALINE AND POTENTIAL ACTIVITIES OF QUINOXALINE DERIVATIVES – A REVIEW - Pharmacophore. Available from: [Link]
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Recent Advances in the Synthesis of Quinoxalines. A Mini Review - Taylor & Francis Online. Available from: [Link]
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Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01575J. Available from: [Link]
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Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - NIH. Available from: [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available from: [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
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Heck Reaction - Organic Chemistry Portal. Available from: [Link]
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Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
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NUCLEOPHILIC AROMATIC SUBSTITUTION - PHARMD GURU. Available from: [Link]
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Quinoxaline synthesis - Organic Chemistry Portal. Available from: [Link]
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ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. - ResearchGate. Available from: [Link]
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2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - ResearchGate. Available from: [Link]
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Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes - NIH. Available from: [Link]
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Methodological & Application
Application Note: Regioselective Monosubstitution of 2,8-Dichloroquinoxaline via Nucleophilic Aromatic Substitution
Introduction: The Quinoxaline Scaffold and the Power of SNAr
The quinoxaline motif is a privileged heterocyclic scaffold, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1] The development of efficient and selective synthetic routes to functionalized quinoxalines is therefore a cornerstone of modern medicinal chemistry.
This application note provides a detailed experimental protocol for the nucleophilic aromatic substitution (SNAr) on 2,8-dichloroquinoxaline. The quinoxaline ring system is inherently electron-deficient due to the presence of two nitrogen atoms, which activates the chlorine-bearing carbons toward nucleophilic attack. This reaction proceeds through a well-established addition-elimination mechanism, offering a robust, metal-free method for C-N, C-S, and C-O bond formation.[2]
A key consideration for disubstituted substrates like this compound is regioselectivity. Based on fundamental principles of SNAr on N-heterocycles, the C2 position is significantly more activated than the C8 position. The C2 carbon is directly adjacent (ortho) to one ring nitrogen and para to the other, allowing for effective resonance stabilization of the negative charge in the Meisenheimer intermediate. The C8 position lacks this level of activation. Consequently, under kinetically controlled conditions, nucleophilic attack is expected to occur selectively at the C2 position, yielding 2-substituted-8-chloroquinoxaline as the major product. This inherent selectivity is a powerful tool for the controlled, stepwise functionalization of the quinoxaline core.
Underlying Mechanism: The Addition-Elimination Pathway
The SNAr reaction is a two-step process. First, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid step, the leaving group is expelled, and the aromaticity of the ring is restored.[3] The electron-withdrawing nature of the quinoxaline nitrogens is crucial for stabilizing the anionic intermediate, thereby facilitating the reaction.[4]
Caption: Step-by-step workflow for the synthesis of 2-(butylamino)-8-chloroquinoxaline.
Step-by-Step Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 5.02 mmol, 1.0 equiv.) and anhydrous potassium carbonate (1.39 g, 10.05 mmol, 2.0 equiv.).
-
Solvent and Reagent Addition: Add 20 mL of anhydrous DMF to the flask. Stir the resulting suspension at room temperature for 5 minutes. Using a syringe, add n-butylamine (0.55 mL, 5.53 mmol, 1.1 equiv.) dropwise to the stirring mixture.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates reaction progression.
-
Workup - Quenching and Extraction: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.
-
Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-(butylamino)-8-chloroquinoxaline as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Summary and General Applicability
The SNAr reaction on this compound is versatile and can be adapted for various nucleophiles. The following table summarizes typical conditions and expected outcomes for monosubstitution at the C2 position.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp. (°C) | Typical Yield |
| Primary Amine | Cyclohexylamine | K₂CO₃ / DIEA | DMF / ACN | 80 - 120 | 75-90% |
| Secondary Amine | Morpholine | K₂CO₃ | DMSO | 100 - 140 | 70-85% |
| Thiol | Thiophenol | Cs₂CO₃ | DMF | 60 - 80 | 80-95% |
| Phenoxide | 4-Methoxyphenol | NaH / K₂CO₃ | DMF / NMP | 80 - 120 | 65-80% |
Note: Yields are estimates based on analogous reactions on related heterocyclic systems. Optimization may be required for specific substrates. [4][5]Forcing conditions (e.g., higher temperatures, stronger bases) may lead to a second substitution at the C8 position. [4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Insufficient temperature; Inactive base; Weak nucleophile. | Increase reaction temperature. Use freshly dried, finely ground K₂CO₃. Consider a more reactive base like Cs₂CO₃. For weak nucleophiles, consider pre-formation of the conjugate base with NaH (for thiols/phenols). |
| Formation of Disubstituted Product | Reaction temperature too high or time too long; Excess nucleophile. | Reduce reaction temperature. Monitor carefully by TLC and stop the reaction upon consumption of starting material. Use closer to 1.0 equiv. of the nucleophile. |
| Incomplete Reaction | Insufficient base; Reagents not anhydrous. | Use at least 2.0 equivalents of base to neutralize the HCl formed and facilitate the reaction. Ensure all reagents and solvents are anhydrous. |
| Difficult Purification | Residual DMF in the product. | Ensure thorough washing with brine during workup. If necessary, co-evaporate the crude product with heptane or toluene under high vacuum. |
References
-
Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). WordPress. Retrieved from [Link]
-
Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). Frontiers in Chemistry. Retrieved from [Link]
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How to explain regioselectivity in nucleophilic aromatic substitution. (2020). Chemistry Stack Exchange. Retrieved from [Link]
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Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
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S N Ar Reaction of Heteroaryl Halides with Different Thiols. (n.d.). ResearchGate. Retrieved from [Link]
- Nemez, D., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
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SNAr (Cl) - Aliphatic Amines (primary). (n.d.). Common Organic Chemistry. Retrieved from [Link]
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This compound. (n.d.). ChemSynthesis. Retrieved from [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (2019). Angewandte Chemie International Edition. Retrieved from [Link]
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a) Investigation on reactivity of dichloroquinoxaline (1 a) with... (n.d.). ResearchGate. Retrieved from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules. Retrieved from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Directed nucleophilic aromatic substitution reaction. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. (2017). ResearchGate. Retrieved from [Link]
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- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SNAr (Cl) - Aliphatic Amines (primary) [commonorganicchemistry.com]
Suzuki-Miyaura cross-coupling with 2,8-dichloroquinoxaline
An Application Guide to the Suzuki-Miyaura Cross-Coupling of 2,8-Dichloroquinoxaline
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic application of the Suzuki-Miyaura cross-coupling reaction to this compound. Quinoxaline scaffolds are privileged structures in medicinal chemistry and materials science, and mastering their functionalization is critical for the development of novel molecular entities. This guide moves beyond a simple recitation of steps to explain the underlying principles governing reactivity, selectivity, and optimization, ensuring reproducible and high-yielding outcomes.
Strategic Overview: The Challenge of Regioselectivity
The Suzuki-Miyaura reaction is a paramount tool for C-C bond formation, prized for its functional group tolerance and reliability.[1][2] When applied to dihalogenated heterocycles like this compound, the primary challenge is achieving regioselectivity. The two chlorine atoms at the C2 and C8 positions exhibit differential reactivity due to the electronic landscape of the quinoxaline core.
The C2 position is significantly more electron-deficient than the C8 position. This is a direct consequence of the electron-withdrawing inductive effect of the two adjacent nitrogen atoms in the pyrazine ring. Therefore, the oxidative addition of the palladium(0) catalyst to the C2-Cl bond is kinetically favored over the C8-Cl bond.[3][4] This inherent electronic bias is the key to controlling mono- versus di-substitution.
-
For C2-selective mono-arylation: Milder reaction conditions are employed to exploit the reactivity gap between the two positions.
-
For C2,C8-di-arylation: More forcing conditions are necessary to drive the reaction to completion at the less reactive C8 position after the C2 position has reacted.
The Catalytic Heart: Understanding the Suzuki-Miyaura Cycle
A foundational understanding of the catalytic cycle is essential for troubleshooting and rational optimization.[5][6] The reaction is a multi-step process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond (preferentially at C2) of the this compound. This is often the rate-limiting step, especially for less reactive aryl chlorides.[5][8] The use of bulky, electron-rich phosphine ligands on the palladium center accelerates this step.[9]
-
Transmetalation: The aryl group from the organoboron reagent (activated by a base) is transferred to the palladium(II) complex, displacing the chloride. The base activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transfer.[9][10]
-
Reductive Elimination: The two organic moieties on the palladium(II) center couple and are expelled as the final arylated quinoxaline product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents are hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: C2-Selective Mono-Arylation of this compound
This protocol is designed to favor mono-substitution at the more reactive C2 position by using mild conditions.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-Dioxane or Tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
-
Nitrogen or Argon gas (high purity)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent via syringe (approx. 0.1 M concentration relative to the quinoxaline).
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours.
-
Monitoring: Track the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the 2-aryl-8-chloroquinoxaline product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]
Protocol 2: C2,C8-Diarylation of this compound
This protocol employs more forcing conditions to achieve substitution at both the C2 and the less reactive C8 positions.[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (4 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (8 mol%)
-
Potassium carbonate (K₂CO₃), 2M aqueous solution
-
Anhydrous 1,4-Dioxane
Step-by-Step Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a separate small flask under inert gas, stir Pd(OAc)₂ and SPhos in a small amount of dioxane for 10-15 minutes. This pre-forms the active catalytic species.
-
Reaction Setup: In the main Schlenk flask, add this compound and the arylboronic acid.
-
Inert Atmosphere: Seal, evacuate, and backfill the flask with inert gas three times.
-
Reagent Addition: Add the anhydrous dioxane, followed by the 2M K₂CO₃ solution. Finally, add the pre-formed catalyst solution via syringe.
-
Reaction Execution: Heat the reaction mixture to 110-120 °C and stir vigorously for 12-24 hours.
-
Monitoring, Work-up, Purification, and Characterization: Follow steps 5-10 from Protocol 1. The diarylated product will be significantly less polar than the mono-arylated intermediate.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions and expected outcomes for the selective arylation of dichloroquinoxalines, based on data from analogous systems.[3][4] Actual yields may vary depending on the specific arylboronic acid used.
| Entry | Target Product | Arylboronic Acid (equiv) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 1 | Mono-arylated | Phenylboronic acid (1.2) | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | THF | 90 | 8 | ~85-95% |
| 2 | Mono-arylated | 4-Methoxyphenylboronic acid (1.2) | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | THF | 90 | 8 | ~90-98% |
| 3 | Di-arylated | Phenylboronic acid (2.5) | Pd(PPh₃)₄ (5) | K₂CO₃ (2M aq.) | Dioxane | 120 | 12 | ~75-85% |
| 4 | Di-arylated | 4-Tolylboronic acid (2.5) | Pd(OAc)₂/SPhos (4/8) | K₂CO₃ (2M aq.) | Dioxane | 120 | 12 | ~80-90% |
Experimental Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Suzuki Coupling [organic-chemistry.org]
Buchwald-Hartwig amination of 2,8-dichloroquinoxaline
An Application Guide to the Selective Buchwald-Hartwig Amination of 2,8-Dichloroquinoxaline
Authored by: Gemini, Senior Application Scientist
Abstract
The quinoxaline scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous therapeutic agents. The ability to precisely functionalize this core is paramount for drug discovery and development. The Palladium-catalyzed Buchwald-Hartwig amination stands as a powerful and versatile method for constructing carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution.[1][2] This application note provides a comprehensive guide for researchers on the selective mono-amination of this compound. We delve into the mechanistic principles that govern selectivity, offer a detailed, field-tested protocol, and provide insights into troubleshooting and optimization.
Theoretical Framework: Principles of Selective Amination
The successful execution of a selective Buchwald-Hartwig amination on a dihalogenated substrate hinges on understanding the interplay between the substrate's electronics, the catalyst system, and the reaction conditions.
The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Palladium(0) active species.[3][4] The cycle consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. The efficiency of each step is heavily influenced by the choice of ligand and base.
The generally accepted catalytic cycle is illustrated below. The process begins with an active LPd(0) complex which undergoes oxidative addition with the aryl halide.[5][6] Following coordination of the amine and subsequent deprotonation by a base, a key arylpalladium amido complex is formed. The final, product-forming step is reductive elimination, which regenerates the active Pd(0) catalyst and releases the desired aryl amine.[7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Substrate Reactivity: C2 vs. C8
In this compound, the two chlorine atoms exhibit distinct electronic properties. The C2-chloro is attached to the electron-deficient pyrazine ring, while the C8-chloro is on the benzenoid ring. The electron-withdrawing nature of the pyrazine nitrogens makes the C2 position more electrophilic and thus significantly more reactive towards oxidative addition with the Pd(0) catalyst.[8][9] This inherent reactivity difference is the cornerstone of achieving selective mono-amination. By carefully controlling reaction parameters such as temperature and time, one can favor the reaction at the more labile C2 position while leaving the C8 position untouched.
Critical Reaction Parameters
-
Palladium Precatalyst: Modern palladium precatalysts, such as the G3 and G4 Buchwald precatalysts, are highly recommended. These complexes are air- and moisture-stable, ensuring the reliable and stoichiometric formation of the active LPd(0) catalyst upon activation with a base. This contrasts with traditional sources like Pd(OAc)₂ which can be inconsistent.[10]
-
Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential for promoting the challenging oxidative addition of aryl chlorides.[1][11] These ligands stabilize the palladium center and facilitate the reductive elimination step. For heteroaromatic chlorides, ligands like XantPhos have also shown great utility.[12]
-
Base: The base plays a dual role: it deprotonates the amine (or a pre-complex) to form the active nucleophile and facilitates the regeneration of the Pd(0) catalyst. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are highly effective but can be incompatible with sensitive functional groups.[3] Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) offer broader functional group tolerance and are often sufficient for activating the more reactive C2 position.[5][7]
-
Solvent: Anhydrous, deoxygenated solvents are mandatory to prevent catalyst deactivation. Aprotic solvents with relatively high boiling points, such as toluene, dioxane, or THF, are commonly used to ensure the solubility of all components.[3][13]
Experimental Protocol: Selective Mono-amination of this compound
This protocol provides a robust starting point for the selective coupling of a secondary amine at the C2 position. Optimization may be required for different amine coupling partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >97% | Commercially Available | |
| Amine (e.g., Morpholine) | Anhydrous, >99% | Commercially Available | Ensure amine is pure and dry. |
| XPhos Pd G3 Precatalyst | >98% | Commercially Available | Store under inert atmosphere. |
| Sodium tert-butoxide (NaOtBu) | >97% | Commercially Available | Highly hygroscopic; handle in a glovebox. |
| Toluene | Anhydrous, <50 ppm H₂O | Commercially Available | Degas before use. |
| Schlenk flask / Reaction vial | - | - | Must be oven-dried before use. |
| Magnetic stirrer and hotplate | - | - | |
| Inert gas supply (Argon/Nitrogen) | High Purity | - |
Step-by-Step Procedure
-
Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), XPhos Pd G3 (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the flask.
-
Reaction Conditions: Seal the flask, remove it from the glovebox, and place it on a pre-heated hotplate stirrer set to 80-100 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. The disappearance of the starting material and the appearance of a single major product spot indicate completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-amino-8-chloroquinoxaline product.
Experimental Workflow Diagram
The following diagram outlines the key stages of the experimental procedure.
Caption: A typical workflow for Buchwald-Hartwig amination.
Troubleshooting Common Issues
Even robust protocols can encounter issues. Below is a guide to addressing common problems.[10][14]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Wet solvent or reagents.3. Base is old or has poor solubility.4. Insufficient temperature. | 1. Use a fresh precatalyst; ensure inert atmosphere is maintained.2. Use anhydrous solvent and dry reagents.3. Use a fresh bottle of base; consider a different base (e.g., K₃PO₄) or solvent system.4. Increase temperature in 10 °C increments. |
| Formation of Side Products | 1. Hydrodehalogenation (replacement of Cl with H).2. Diamination product observed.3. Catalyst decomposition. | 1. Ensure a rigorously inert atmosphere; water can be a hydride source.2. Lower the reaction temperature or shorten the reaction time.3. Screen different ligands that may offer greater stability. |
| Inconsistent Results | 1. Inconsistent quality of base.2. Variable stirring rate affecting slurry reactions.3. Oxygen leak in the system. | 1. Use a high-purity base from a reliable supplier and handle it strictly under inert conditions.2. Ensure vigorous and consistent magnetic stirring.3. Check all seals and joints on the reaction vessel. |
Safety Considerations
-
Palladium Catalysts & Ligands: While not acutely toxic, palladium compounds and phosphine ligands should be handled with care in a fume hood. They are sensitizers and can be harmful if inhaled or ingested.
-
Bases: Sodium tert-butoxide is highly corrosive and reacts violently with water. Always handle it in a glovebox and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Solvents: Toluene is flammable and toxic. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Inert Atmosphere: Reactions are often run under positive pressure of an inert gas. Ensure glassware is properly secured and shielded.
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-arylated quinoxalines. By leveraging the intrinsic electronic differences between the C2 and C8 positions of this compound and carefully selecting the catalyst system and conditions, researchers can achieve highly selective and efficient mono-aminations. This protocol serves as a validated starting point, empowering chemists in drug discovery and materials science to access a diverse range of valuable molecules.
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]
-
Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Ramakadi, T. G. (2018). BUCHWALD COUPLING OF QUINOXALINE- O-SULFONATES LEADING TO THE HETEROCYCLIC COMPOUNDS WITH POTENTIAL MEDICINAL PROPERTIES AGAINST TB. University of Limpopo. [Link]
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]
-
Zaikin, V. G., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules. [Link]
-
Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]
-
Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald coupling of quinoxaline-o-sulfonates leading to the heterocyclic compounds with potential medicinal properties against TB. Semantic Scholar. [Link]
-
Frank, E., et al. (2011). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Zaikin, V. G., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. MDPI. [Link]
-
Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]
-
Souers, A. J., et al. (2005). Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 1. Bioorganic & medicinal chemistry letters. [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
-
[Named Reaction #2] Buchwald-Hartwig Amination. Reddit. [Link]
-
Shearer, J., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. [Link]
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Application Notes & Protocols for the Synthesis of 2,8-Disubstituted Quinoxaline Derivatives
Introduction: The Strategic Importance of the Quinoxaline Scaffold
Quinoxaline, a heterocyclic motif composed of a fused benzene and pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antiprotozoal properties.[3][4][5][6][7] The quinoxaline core is a key component in several antibiotics like echinomycin and actinomycin, which are known to inhibit the growth of Gram-positive bacteria and show activity against various tumors.[4]
While the synthesis of 2,3-disubstituted quinoxalines is well-established, the targeted synthesis of 2,8-disubstituted analogues presents unique challenges and opportunities. Substitution at the C8-position of the benzene ring, in conjunction with functionalization at the C2-position of the pyrazine ring, allows for fine-tuning of the molecule's steric and electronic properties. This precise control is critical for optimizing drug-receptor interactions and developing next-generation therapeutics. This guide provides a detailed examination of a robust and versatile strategy for synthesizing these valuable compounds.
Synthetic Strategies: From Classical Condensation to Modern Cross-Coupling
The traditional and most widely used method for quinoxaline synthesis is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[8][9][10][11] While effective for many derivatives, this approach often requires harsh acidic conditions, high temperatures, and offers limited control for producing asymmetrically substituted patterns like the 2,8-disubstitution.[11][12]
To overcome these limitations, modern synthetic organic chemistry has introduced a host of advanced methodologies. These include transition-metal-free catalytic systems, microwave-assisted green chemistry protocols, and palladium-catalyzed cross-coupling reactions.[12][13][14][15] For the specific challenge of synthesizing 2,8-disubstituted quinoxalines, a particularly powerful strategy involves the sequential, site-selective functionalization of a dihalogenated quinoxaline precursor. This approach leverages the differential reactivity of various carbon-halogen bonds in cross-coupling reactions.
This application note will focus on a state-of-the-art, one-pot protocol starting from 2-chloro-8-iodoquinoxaline. This method employs sequential Sonogashira and Buchwald-Hartwig cross-coupling reactions, offering an efficient, atom-economical, and highly versatile route to a diverse library of 2,8-disubstituted quinoxaline derivatives.[16]
Logical Workflow for Sequential Synthesis
The diagram below outlines the strategic workflow for the synthesis, emphasizing the sequential nature of the functionalization steps.
Caption: Workflow for one-pot sequential 2,8-functionalization.
Core Protocol: One-Pot Synthesis of 2-Amino-8-alkynyl-quinoxalines
This protocol details the synthesis of a representative 2,8-disubstituted quinoxaline via sequential Sonogashira and Buchwald-Hartwig couplings. The key to this one-pot procedure is the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds under palladium catalysis, allowing for a highly selective and controlled reaction sequence.[16]
Reaction Principle & Mechanistic Insight
The synthesis proceeds in two distinct, sequential catalytic cycles within the same reaction vessel.
-
Sonogashira Coupling: The first step targets the more reactive C8-I bond.[16] A palladium(0) species, generated in situ, undergoes oxidative addition into the C-I bond. Concurrently, a copper(I) acetylide is formed from the terminal alkyne and the CuI co-catalyst. Transmetalation from copper to palladium, followed by reductive elimination, yields the C-C coupled product and regenerates the Pd(0) catalyst.
-
Buchwald-Hartwig Amination: After the Sonogashira coupling is complete, a new palladium catalyst, ligand (e.g., Xantphos), and base are introduced. This second catalytic cycle is initiated by oxidative addition of a Pd(0) complex into the less reactive C2-Cl bond. Subsequent coordination of the amine and base-mediated deprotonation forms a palladium-amido complex. Reductive elimination then forges the C-N bond, furnishing the final 2,8-disubstituted quinoxaline and regenerating the active Pd(0) catalyst.
Caption: Interlinked catalytic cycles in the one-pot synthesis.[16]
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| 2-Chloro-8-iodoquinoxaline | >97% | Commercial source | Starting material |
| Palladium(II) Acetate (Pd(OAc)₂) | Reagent Grade | Commercial source | Catalyst for Sonogashira |
| Triphenylphosphine (PPh₃) | Reagent Grade | Commercial source | Ligand for Sonogashira |
| Copper(I) Iodide (CuI) | >98% | Commercial source | Co-catalyst for Sonogashira |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Reagent Grade | Commercial source | Catalyst for Buchwald-Hartwig |
| Xantphos | >98% | Commercial source | Ligand for Buchwald-Hartwig |
| Sodium tert-butoxide (NaOtBu) | >97% | Commercial source | Base for Buchwald-Hartwig |
| Terminal Alkyne (e.g., Phenylacetylene) | Reagent Grade | Commercial source | Substrate for C8-functionalization |
| Amine (e.g., Morpholine) | Reagent Grade | Commercial source | Substrate for C2-functionalization |
| Triethylamine (Et₃N) | Anhydrous, >99.5% | Commercial source | Base for Sonogashira, should be distilled |
| Toluene | Anhydrous, >99.8% | Commercial source | Reaction solvent |
| Schlenk Flask / Reaction Tube | - | - | For inert atmosphere reaction |
| Magnetic Stirrer with Heating | - | - | - |
| Argon / Nitrogen Gas Supply | High Purity | - | For maintaining an inert atmosphere |
| TLC Plates (Silica gel 60 F₂₅₄) | - | - | For reaction monitoring |
| Silica Gel for Column Chromatography | 230-400 mesh | - | For purification |
Step-by-Step Experimental Protocol
Note: This entire procedure must be conducted under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques. All solvents and liquid reagents should be degassed prior to use.
Part A: Sonogashira Coupling at the C8-Position
-
To a dry Schlenk flask, add 2-chloro-8-iodoquinoxaline (1.0 mmol, 1.0 eq), Palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).[16]
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol, 1.2 eq) and anhydrous triethylamine (3.0 mmol, 3.0 eq) via syringe.[16]
-
Stir the reaction mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-chloro-8-iodoquinoxaline is fully consumed (typically 2-4 hours).
Part B: Buchwald-Hartwig Amination at the C2-Position
-
Once the first step is complete, cool the reaction mixture to room temperature.
-
To the same flask, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), Xantphos (0.06 mmol, 6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).
-
Add the desired amine (1.2 mmol, 1.2 eq) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the disappearance of the 2-chloro-8-alkynylquinoxaline intermediate by TLC.
Part C: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).[16]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[16]
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2,8-disubstituted quinoxaline derivative.
-
Characterize the final product using NMR (¹H, ¹³C) and Mass Spectrometry to confirm its identity and purity.
Data Presentation: A Versatile Synthesis Platform
The described protocol is highly adaptable and can be used to synthesize a wide array of 2,8-disubstituted quinoxalines by varying the alkyne and amine coupling partners. The following table provides examples of derivatives accessible through this method with typical literature-reported yields for analogous transformations.
| Entry | Alkyne Substituent (R¹) | Amine Substituent (NR²R³) | Product Structure | Expected Yield (%) |
| 1 | Phenyl | Morpholino | 2-(Morpholin-4-yl)-8-(phenylethynyl)quinoxaline | 85-95 |
| 2 | n-Butyl | Piperidino | 2-(Piperidin-1-yl)-8-(hex-1-yn-1-yl)quinoxaline | 80-90 |
| 3 | Trimethylsilyl | Diethylamino | 2-(Diethylamino)-8-((trimethylsilyl)ethynyl)quinoxaline | 75-85 |
| 4 | Cyclopropyl | Anilino | 8-(Cyclopropylethynyl)-N-phenylquinoxalin-2-amine | 70-80 |
Conclusion
The sequential, one-pot palladium-catalyzed functionalization of 2-chloro-8-iodoquinoxaline is a powerful and efficient strategy for the synthesis of complex 2,8-disubstituted quinoxaline derivatives. This methodology provides medicinal chemists and researchers with a reliable and versatile tool for accessing novel chemical entities. The ability to independently vary the substituents at both the C2 and C8 positions offers a direct route to constructing libraries for structure-activity relationship (SAR) studies, accelerating the discovery of new therapeutic agents and advanced materials.
References
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Avula, B., Reddivari, C. K., Muchumarri, R. M., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. R. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 44(1). [Link]
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Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat. [Link]
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Al-Mokyna, F. H., Al-Masoudi, N. A., & Al-Sultani, H. H. (2022). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 27(19), 6539. [Link]
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Kumar, A., & Kumar, V. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 10(56), 33945-33966. [Link]
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Semantic Scholar. (n.d.). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]
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Soleymani, R., & Tahan, F. (2015). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Oriental Journal of Chemistry, 31(4), 2315-2320. [Link]
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Sharma, P., & Kumar, A. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Current Organic Synthesis, 18(5), 456-474. [Link]
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El-Sayed, N. N. E. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 7(3), 241-281. [Link]
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Gomha, S. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4150. [Link]
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ResearchGate. (n.d.). Synthetic pathway to prepare 2,3-disubstituted quinoxalines (15) with HFIP. [Link]
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Singh, R. P., & Singh, R. (2011). Green synthesis of quinoxaline and substituted quinoxalines. Trade Science Inc.[Link]
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Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. [Link]
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Zarei, A., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 14(5), 9394-9403. [Link]
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de Oliveira, C. B., et al. (2015). Synthesis and biological evaluation of novel 2,3-disubstituted quinoxaline derivatives as antileishmanial and antitrypanosomal agents. Bioorganic & Medicinal Chemistry, 23(6), 1332-1345. [Link]
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ResearchGate. (2016). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. [Link]
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MDPI. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. [Link]
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Taylor & Francis Online. (n.d.). Quinoxaline – Knowledge and References. [Link]
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Chandra, A., et al. (2024). Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development, 6(1), 25-31. [Link]
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ResearchGate. (n.d.). Antimicrobial activity of quinoxaline 1,4-dioxide with 2- and 3-substituted derivatives. [Link]
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Synthesis of Novel 2,8-Dichloroquinoxaline Analogs: A Detailed Protocol for Researchers
Introduction: The Significance of Quinoxaline Scaffolds in Modern Drug Discovery
Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives are renowned for a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4] This remarkable versatility has established the quinoxaline nucleus as a "privileged scaffold" in the design of novel therapeutic agents. The strategic placement of various substituents on the quinoxaline ring system allows for the fine-tuning of its biological activity, making the development of efficient and reliable synthetic protocols for novel analogs a critical endeavor for researchers in drug development.[5]
This application note provides a comprehensive, step-by-step protocol for the synthesis of novel 2,8-dichloroquinoxaline analogs. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also the underlying scientific rationale for key experimental choices. The protocol is structured as a two-step synthetic sequence, beginning with the synthesis of the key intermediate, 8-chloroquinoxalin-2(1H)-one, followed by its chlorination to yield the target this compound.
PART 1: Synthesis of the 8-Chloroquinoxalin-2(1H)-one Intermediate
The initial step in the synthesis of this compound is the preparation of the 8-chloroquinoxalin-2(1H)-one intermediate. This is achieved through a cyclocondensation reaction between 3-chloro-o-phenylenediamine and ethyl chloroacetate. This reaction proceeds via an initial N-alkylation of one of the amino groups of the o-phenylenediamine by ethyl chloroacetate, followed by an intramolecular cyclization to form the quinoxalinone ring.
Materials and Equipment
| Reagent/Equipment | Purpose |
| 3-Chloro-o-phenylenediamine | Starting material |
| Ethyl chloroacetate | Reagent for cyclocondensation |
| Acetonitrile (anhydrous) | Reaction solvent |
| Triethylamine | Base |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss during heating |
| Magnetic stirrer and stir bar | For reaction mixture agitation |
| Heating mantle | For controlled heating |
| Thin Layer Chromatography (TLC) plates | For monitoring reaction progress |
| Column chromatography setup (silica gel) | For purification of the product |
| Rotary evaporator | For solvent removal |
Experimental Protocol: Synthesis of 8-Chloroquinoxalin-2(1H)-one
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-o-phenylenediamine (1.0 eq) in anhydrous acetonitrile.
-
Addition of Reagents: To the stirred solution, add triethylamine (1.2 eq) followed by the dropwise addition of ethyl chloroacetate (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is then purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to isolate the pure 8-chloroquinoxalin-2(1H)-one.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
PART 2: Chlorination to Yield this compound
The second and final step is the conversion of the 8-chloroquinoxalin-2(1H)-one intermediate to the target this compound. This is achieved through a deoxychlorination reaction using phosphorus oxychloride (POCl₃) as the chlorinating agent. This reagent is highly effective for converting hydroxyl groups on heterocyclic systems to chlorides.[6]
Safety Precautions for Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[1][7] It is imperative to handle this reagent with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All glassware must be thoroughly dried before use to prevent any reaction with residual moisture.
Materials and Equipment
| Reagent/Equipment | Purpose |
| 8-Chloroquinoxalin-2(1H)-one | Starting material |
| Phosphorus oxychloride (POCl₃) | Chlorinating agent |
| Round-bottom flask | Reaction vessel |
| Reflux condenser with a drying tube | To prevent moisture entry |
| Heating mantle | For controlled heating |
| Ice bath | For quenching the reaction |
| Buchner funnel and filter paper | For collecting the product |
| pH paper | To check the neutrality of the filtrate |
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube, place the 8-chloroquinoxalin-2(1H)-one (1.0 eq).
-
Addition of POCl₃: Carefully add an excess of phosphorus oxychloride (5-10 eq) to the flask in a fume hood.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 105°C) and maintain for 2-3 hours.
-
Reaction Monitoring: The reaction can be monitored by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully, pour the reaction mixture onto crushed ice in a beaker with constant stirring. This step should be performed in a fume hood as it will generate HCl gas.
-
Product Isolation: The solid product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid thoroughly with cold water until the filtrate is neutral to pH paper.
-
Drying and Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of the Synthetic Workflow
Caption: A schematic overview of the two-step synthesis of this compound.
Characterization and Data
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following table summarizes the expected characterization data.
| Compound | Technique | Expected Observations |
| 8-Chloroquinoxalin-2(1H)-one | ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, and a broad singlet for the N-H proton. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the quinoxalinone ring. | |
| Mass Spec (ESI) | A molecular ion peak corresponding to the calculated mass of C₈H₅ClN₂O. | |
| This compound | ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm. |
| ¹³C NMR | Signals for the carbon atoms of the dichloroquinoxaline ring. | |
| Mass Spec (EI) | A molecular ion peak corresponding to the calculated mass of C₈H₄Cl₂N₂, showing the characteristic isotopic pattern for two chlorine atoms. |
Troubleshooting and Scientific Rationale
Low Yield in Step 1: If the yield of 8-chloroquinoxalin-2(1H)-one is low, ensure that anhydrous conditions were maintained, as moisture can hydrolyze ethyl chloroacetate. The purity of the 3-chloro-o-phenylenediamine is also crucial.
Incomplete Reaction in Step 2: An incomplete chlorination reaction may be due to insufficient heating or reaction time. Ensure the reaction is refluxed at the correct temperature for an adequate duration. The use of a fresh, dry bottle of POCl₃ is also recommended as it is sensitive to moisture.[7]
Work-up of POCl₃ Reaction: The quenching of POCl₃ is highly exothermic and releases HCl gas. This must be done slowly and in a well-ventilated fume hood with adequate cooling to control the reaction.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound analogs, valuable scaffolds for the development of new pharmaceutical agents. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize these important compounds for further investigation in their drug discovery programs. The provided rationale behind the experimental choices aims to empower scientists with a deeper understanding of the underlying chemistry, facilitating troubleshooting and optimization.
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Loba Chemie. (2015, April 9). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. [Link]
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Cole-Parmer. Material Safety Data Sheet - Phosphorus Oxychloride. [Link]
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El-Hamouly, W. S., Abbas, E. M. H., & Tawfik, H. A. (2009). One-pot synthesis of some (1H)-quinoxalin-2-ones. African Journal of Pure and Applied Chemistry, 4(1), 007-012. [Link]
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LANXESS. (2015, August). Phosphorus oxychloride. [Link]
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Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis and biological activity of 8-chloro-[1][3][6]triazolo [4,3-a]quinoxalines. [Link]
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application of 2,8-dichloroquinoxaline in organic electronics
An Application Guide to 2,8-Dichloroquinoxaline in Organic Electronics
Introduction: The Strategic Role of Quinoxaline Scaffolds
Organic electronics leverages the vast possibilities of carbon-based molecules and polymers to create flexible, low-cost, and tunable electronic devices.[1] Within the diverse library of molecular building blocks, quinoxaline derivatives have emerged as a prominent class of electron-deficient (acceptor) moieties.[2][3] Their inherent nitrogen-containing heterocyclic structure provides thermal and chemical stability, while its electron-withdrawing nature is crucial for tuning the electronic properties of semiconductor materials.[4]
This guide focuses on a particularly versatile precursor: This compound . The two chlorine atoms at the 2 and 8 positions serve as highly reactive handles for functionalization and polymerization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the precise construction of sophisticated donor-acceptor (D-A) architectures, which are fundamental to high-performance Organic Solar Cells (OSCs), Organic Field-Effect Transistors (OFETs), and Organic Light-Emitting Diodes (OLEDs).[1][5] We will explore the causality behind its application, provide detailed experimental protocols, and present key performance data for materials derived from this essential building block.
Core Principle: The Donor-Acceptor (D-A) Design Strategy
The performance of an organic semiconductor is intrinsically linked to its frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The D-A approach is a powerful strategy to engineer these levels. By covalently linking an electron-rich "donor" unit with an electron-poor "acceptor" unit like quinoxaline, an intramolecular charge transfer (ICT) occurs. This interaction lowers the material's bandgap, enabling absorption of a broader range of the solar spectrum, and allows for precise tuning of HOMO/LUMO levels to optimize device performance.[2][6]
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (2.2-2.6 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 4.0 equiv). [7]2. Solvent Addition: Add the anhydrous solvent system (e.g., a mixture of toluene and water, or THF).
-
Reaction Conditions: Stir the mixture vigorously and heat to the desired temperature (typically 80-100°C) for 8-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). 4. Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine. [7]5. Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate). [7]6. Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
OFET Performance Data
The performance of OFETs is highly dependent on the molecular structure, solid-state packing, and thin-film processing conditions.
| Material | Type | Mobility (µ) (cm²/Vs) | On/Off Ratio | Deposition |
| PQ1 | p-type | up to 0.12 | > 10⁵ | Solution |
| Compound 5 | p-type | 1.9 x 10⁻⁴ | 3.5 x 10⁶ | Vacuum |
| HTPQ | p-type | up to 0.01 | - | Solution |
Application in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, quinoxaline derivatives are primarily used as high-performance electron-transporting materials (ETMs) or as host materials for the emissive layer, owing to their electron-deficient nature and high electron mobility. [1][8]More recently, they have been engineered into advanced emitters, particularly for Thermally Activated Delayed Fluorescence (TADF), which allows for harvesting of both singlet and triplet excitons to achieve up to 100% internal quantum efficiency. [9]
Material Design and Device Architecture
For TADF emitters, a D-A structure is designed to create a large spatial separation between the HOMO (on the donor) and LUMO (on the acceptor, i.e., quinoxaline). This minimizes the orbital overlap, leading to a very small singlet-triplet energy splitting (ΔEST), which allows for efficient reverse intersystem crossing from the triplet state back to the emissive singlet state. [9]
OLED Performance Data
The performance of an OLED is measured by its efficiency, brightness, and color purity.
| Material | Role in OLED | Emission λEL (nm) | Max EQE (%) | Max Power Eff. (lm/W) |
| PTZ-TTPZ | TADF Emitter | Green | 15.3% | 41.0 |
| 4DMAC-TPPQ | TADF Emitter | 685 (Deep Red) | 0.3% | - |
| 4PXZ-TPPQ | TADF Emitter | 780 (NIR) | 0.04% | - |
Conclusion and Future Outlook
This compound has proven to be a remarkably effective and versatile building block for the synthesis of advanced organic electronic materials. Its reactive chlorine sites provide a gateway to a vast chemical space of D-A polymers and small molecules through reliable cross-coupling chemistry. The materials derived from this scaffold have demonstrated high performance in solar cells, transistors, and next-generation lighting applications.
Future research will likely focus on integrating quinoxaline units into novel non-fullerene acceptors for OSCs, designing more stable and efficient deep-blue and NIR TADF emitters for OLEDs, and further refining molecular structures to enhance charge carrier mobility and environmental stability for flexible electronics. [4][10]The continued exploration of this compound and its derivatives will undoubtedly continue to push the boundaries of organic electronics.
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Wardani, A. P., et al. (2020). Synthesis of quinoxaline-based D-A type conjugated polymers for photovoltaic applications. ResearchGate. [Link]
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- 3. Quinoxaline-based conjugated polymers for polymer solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent Development of Quinoxaline Based Polymers/Small Molecules for Organic Photovoltaics - USP Electronic Research Repository [repository.usp.ac.fj]
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- 8. US8460801B2 - Quinoxaline derivatives and their use in organic light-emitting diode device - Google Patents [patents.google.com]
- 9. Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. The Development of Quinoxaline-Based Electron Acceptors for High Performance Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Reactions of 2,8-Dichloroquinoxaline for Advanced Drug Discovery Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Quinoxaline Scaffold and the Strategic Imperative for C-H Functionalization
The quinoxaline nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] Its rigid, planar structure and hydrogen bond accepting capabilities make it an ideal framework for designing molecules that can effectively interact with biological targets. In the landscape of drug development, the ability to precisely and efficiently modify such scaffolds is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable functional group tolerance and control.[3]
This guide focuses on the synthetic utility of 2,8-dichloroquinoxaline, a versatile building block for creating diverse libraries of potential therapeutic agents. The presence of two distinct chlorine atoms offers the potential for selective, sequential, or dual functionalization. Understanding the relative reactivity of the C2 and C8 positions is critical for achieving desired synthetic outcomes. Based on established principles and studies on analogous systems like 2,6-dichloroquinoxaline, the C2 position is anticipated to be more electrophilic and thus more reactive in palladium-catalyzed cross-coupling reactions.[4] This differential reactivity provides a strategic entry point for regioselective synthesis.
These application notes provide detailed, field-tested protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound. The causality behind experimental choices is explained, and each protocol is designed to be a self-validating system for researchers, scientists, and drug development professionals.
Core Concepts: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle, which is fundamental to understanding and troubleshooting these transformations.[5][6]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl in this case) of the this compound, forming a Pd(II) complex.[5]
-
Transmetalation: The organic group from the coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center.[5]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C or C-heteroatom bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5]
Protocol 1: Regioselective C2 Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds, valued for its mild conditions and the stability of the boronic acid reagents.[7] For this compound, we anticipate selective coupling at the more electrophilic C2 position.
Rationale for Experimental Design
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable and commercially available catalyst for Suzuki couplings of chloro-heterocycles.[7] For more challenging couplings, a combination of a palladium precursor like Pd(OAc)₂ with a specialized ligand such as SPhos can enhance reactivity.
-
Base: A moderately strong base like potassium phosphate (K₃PO₄) is often effective and helps to minimize side reactions.[8] It facilitates the transmetalation step without promoting premature catalyst decomposition.
-
Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane or THF with water is standard. The water is crucial for the activity of the inorganic base.[7]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Detailed Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (2 mol%) with SPhos (4 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)
-
Schlenk flask or sealed tube, magnetic stirrer, heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or sealed tube containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst (and ligand, if used), and the base.[7]
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[7]
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-8-chloroquinoxaline.
Representative Data (Based on Analogs)
The following table provides expected outcomes based on Suzuki couplings of similar chloro-heterocyclic substrates. Optimization may be required for this compound.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 90-98 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF/H₂O | 90 | 80-90 |
| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF/H₂O | 90 | 75-85 |
Protocol 2: Regioselective C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[9] This reaction allows for the coupling of a wide range of amines with aryl halides.
Rationale for Experimental Design
-
Catalyst System: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos or RuPhos, in combination with a palladium precursor such as Pd₂(dba)₃, are highly effective for coupling aryl chlorides.[10] These ligands facilitate both the oxidative addition and the reductive elimination steps.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[3]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are preferred to prevent unwanted side reactions.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.
Detailed Protocol
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Glovebox (recommended for handling air-sensitive reagents)
-
Sealed tube, magnetic stirrer, heating plate
Procedure:
-
In an inert atmosphere glovebox: To a sealable reaction tube, add the Pd₂(dba)₃, XPhos, NaOt-Bu, this compound, and the amine.[7]
-
Add the anhydrous, degassed solvent.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath.
-
Heat the reaction mixture to the desired temperature (typically 100-110 °C) and stir.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-8-chloroquinoxaline derivative.
Protocol 3: Introduction of Alkynyl Moieties via Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to conjugated enynes and arylalkynes which are valuable synthetic intermediates.
Rationale for Experimental Design
-
Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium(0) species (often generated in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The copper co-catalyst is believed to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both as a base to deprotonate the terminal alkyne and often as the solvent.
-
Reactivity: As with other cross-coupling reactions, the C2 position of this compound is expected to be more reactive.
Experimental Workflow: Sonogashira Coupling
Sources
- 1. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustainable C-H activation approach for palladium-catalyzed, regioselective functionalization of 1-methyl-3-phenyl quinoxaline-2(1 H)-ones in water [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. mdpi.com [mdpi.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
methods for introducing amine groups to 2,8-dichloroquinoxaline
An Application Guide to the Synthesis of 2,8-Diaminoquinoxaline Derivatives for Medicinal Chemistry
Abstract
The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of pharmacological activities including anticancer, antiviral, and antibacterial properties.[1][2] Specifically, the introduction of amine functionalities at the C2 and C8 positions of the quinoxaline ring system is a critical strategy in the development of novel therapeutic agents. This guide provides detailed application notes and protocols for the two primary methods of introducing amine groups to 2,8-dichloroquinoxaline: the Palladium-Catalyzed Buchwald-Hartwig Amination and the classical Nucleophilic Aromatic Substitution (SNAr). This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental protocols, and expert guidance on method selection and optimization.
Foundational Principles: Reactivity of this compound
Understanding the inherent electronic properties of the this compound substrate is paramount for controlling the regioselectivity of amination reactions. The quinoxaline ring is an electron-deficient heteroaromatic system due to the presence of two nitrogen atoms. This electron deficiency makes the carbon atoms of the ring susceptible to nucleophilic attack, particularly those bearing a leaving group like chlorine.
In the case of this compound, the two chlorine atoms exhibit different reactivity profiles. The C2 position is part of the pyrazine ring, which is highly electron-deficient. Consequently, the chlorine atom at C2 is significantly more activated towards both nucleophilic aromatic substitution and oxidative addition to a palladium(0) complex compared to the chlorine at the C8 position on the benzene ring.[3][4] This differential reactivity is the key to achieving selective mono-amination at the C2 position.
Caption: Reactivity profile of this compound.
Method I: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] It has become the gold standard for aryl amine synthesis due to its broad substrate scope, excellent functional group tolerance, and relatively mild reaction conditions.[7]
Mechanism and Principle
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond (preferentially at C2).
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amide complex.
-
Reductive Elimination: The desired C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.[5][8]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Key Parameters and Optimization
The success of the Buchwald-Hartwig amination hinges on the careful selection of several components. Modern catalyst systems, often employing sterically hindered phosphine ligands, are highly effective.[9][10]
| Component | Common Choices | Role & Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalysts that are reduced in situ to the active Pd(0) species.[10] |
| Ligand | XPhos, BrettPhos, DavePhos | Bulky, electron-rich phosphine ligands that stabilize the Pd(0) center and promote efficient oxidative addition and reductive elimination.[3][7][9] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Essential for deprotonating the amine in the catalytic cycle. The choice of base can significantly impact reaction rate and yield.[10][11] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, degassed aprotic solvents are required to prevent catalyst deactivation and side reactions.[11] |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the reaction, particularly for less reactive aryl chlorides. |
Protocol 1: Selective Mono-Amination at the C2 Position
This protocol is designed to selectively substitute the more reactive chlorine atom at the C2 position.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.1 - 1.2 equiv.)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)
-
Anhydrous, degassed toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium precatalyst (Pd₂(dba)₃), the phosphine ligand (XPhos), and the base (NaOt-Bu).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Add this compound and the anhydrous toluene via syringe.
-
Amine Addition: Add the amine substrate via syringe. If the amine is a solid, it can be added in step 1 with the other solids.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-8-chloroquinoxaline derivative.
Protocol 2: Di-Amination (Substitution at C2 and C8)
To achieve substitution at both positions, harsher conditions and a higher stoichiometry of the amine and base are required.
Materials:
-
This compound (1.0 equiv.)
-
Amine (2.5 - 3.0 equiv.)
-
Pd(OAc)₂ (3-5 mol%)
-
BrettPhos (6-10 mol%)
-
Potassium phosphate (K₃PO₄) (4.0 equiv.)
-
Anhydrous, degassed dioxane
Procedure:
-
Reaction Setup: Combine this compound, Pd(OAc)₂, BrettPhos, and K₃PO₄ in an oven-dried reaction vessel suitable for heating.
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen (3 cycles).
-
Solvent and Amine Addition: Add anhydrous dioxane followed by the amine via syringe.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring for 12-48 hours. The less reactive C8 position requires more forcing conditions.
-
Monitoring: Monitor for the disappearance of the mono-aminated intermediate and the formation of the di-aminated product by LC-MS.
-
Work-up: After cooling, dilute the mixture with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the residue by column chromatography to isolate the 2,8-diaminoquinoxaline product.
Method II: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental reaction in heterocyclic chemistry where a nucleophile replaces a leaving group on an aromatic ring.[12] For electron-deficient systems like quinoxaline, this reaction can proceed without a metal catalyst, although it often requires elevated temperatures.[13][14]
Mechanism and Principle
The SNAr reaction is typically a two-step process:
-
Nucleophilic Attack: The amine (nucleophile) attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[15]
-
Elimination/Aromatization: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol 3: SNAr Amination
This method is often employed with highly nucleophilic amines or when metal-free conditions are desired. Regioselectivity for the C2 position is generally observed due to its higher electrophilicity.
Materials:
-
This compound (1.0 equiv.)
-
Amine (2.0 - 5.0 equiv., acts as both nucleophile and base)
-
Solvent (e.g., n-butanol, DMSO, or neat conditions)
-
Optional: A non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equiv.)
Procedure:
-
Reaction Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, combine this compound and the solvent (if used).
-
Reagent Addition: Add the amine. If the amine is highly volatile, the reaction should be performed in a sealed vessel. If an additional base like DIPEA is used, add it at this stage.
-
Reaction: Heat the reaction mixture to a high temperature (typically 120-160 °C) for 12-72 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. If the product precipitates upon cooling, it can be collected by filtration and washed with a cold solvent like diethyl ether.
-
Purification: If the product is soluble, remove the solvent under reduced pressure. The crude residue can be purified by column chromatography or recrystallization to yield the pure aminated quinoxaline.
Comparative Analysis and Method Selection
Choosing the appropriate amination strategy depends on the specific amine, the desired product (mono- vs. di-substituted), and tolerance for reaction conditions.
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Palladium/Ligand system required.[5] | Typically catalyst-free. |
| Conditions | Milder (80-110 °C).[3] | Harsher (120-160 °C or higher).[13] |
| Substrate Scope | Very broad; effective for both electron-rich and electron-poor amines, including secondary and some primary amines.[7] | More limited; generally requires highly nucleophilic amines. Less effective for hindered or weakly nucleophilic amines. |
| Regioselectivity | High C2 selectivity is readily achievable. Di-substitution requires more forcing conditions, allowing for controlled synthesis.[4] | High C2 selectivity is inherent. Achieving di-substitution can be challenging and may lead to side products. |
| Cost & Complexity | Higher cost due to palladium catalyst and phosphine ligands. Requires stringent inert atmosphere techniques. | Lower reagent cost. Simpler experimental setup, though may require high-pressure vessels. |
| Best For | A wide variety of amines, controlled mono- or di-substitution, and sensitive functional groups. | Simple, highly nucleophilic amines (e.g., morpholine, piperidine) where metal contamination is a concern. |
Expert Recommendation: For most applications in drug discovery, the Buchwald-Hartwig amination is the superior method. Its predictability, broad scope, and high degree of control over regioselectivity make it the more reliable and versatile choice for constructing libraries of 2,8-diaminoquinoxaline analogs.[16] The SNAr approach remains a viable, cost-effective alternative for specific, robust amine nucleophiles.
References
-
Egu, S. A., et al. (2020). AMINATION OF DICHLORO-6,7-QUINOLINEQUINONE WITH ELECTRON RICH AND ELECTRON DEFICIENT ANILINES. FUW Trends in Science & Technology Journal. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Chundawat, N. S., et al. (2022). Synthesis of some new quinoxaline derivatives. ResearchGate. Available at: [Link]
-
Egu, S. A., et al. (2020). AMINATION OF DICHLORO-6,7-QUINOLINEQUINONE WITH ELECTRON RICH AND ELECTRON DEFICIENT ANILINES: A DESCRIPTION. ResearchGate. Available at: [Link]
-
Orlov, V. D., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules. Available at: [Link]
-
Various Authors. (n.d.). General synthetic pathway for the synthesis of quinoxaline derivatives. ResearchGate. Available at: [Link]
-
El-Hawash, S. A. M., et al. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry. Available at: [Link]
-
Abida, Y., et al. (2012). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Makosza, M., & Wojciechowski, K. (2001). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry. Available at: [Link]
-
Lavecchia, A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Lavecchia, A., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. ResearchGate. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
AK Lectures. (2019). Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]
-
Rossetti, A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]
-
Isseb, R., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Angewandte Chemie International Edition. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Novel Fluorescent Probes from 2,8-Dichloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unlocking the Potential of the Quinoxaline Scaffold
The quinoxaline core, a heterocyclic scaffold composed of fused benzene and pyrazine rings, has emerged as a privileged structure in the development of functional molecules for biomedical and materials science applications.[1][2] Its planar, aromatic nature and inherent electron-deficient character make it an ideal platform for the construction of fluorescent probes.[3][4] The strategic introduction of electron-donating and electron-accepting groups onto the quinoxaline ring system allows for the fine-tuning of photophysical properties, leading to fluorophores with tailored absorption and emission profiles.[5] Among the various quinoxaline precursors, 2,8-dichloroquinoxaline stands out as a versatile starting material, offering two distinct reactive sites for functionalization. The differential reactivity of the chlorine atoms at the C2 and C8 positions enables the sequential and regioselective introduction of diverse functionalities, paving the way for the creation of a library of novel fluorescent probes with unique sensing and imaging capabilities.
This application note provides a comprehensive guide to the synthesis of fluorescent probes derived from this compound. We will delve into the key synthetic strategies, provide detailed experimental protocols, and discuss the underlying principles that govern the reactivity and photophysical properties of these compounds.
The Strategic Advantage of this compound
The utility of this compound as a building block for fluorescent probes lies in the non-equivalent reactivity of its two chlorine atoms. The C2 position is part of the electron-deficient pyrazine ring, making the C2-Cl bond more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions compared to the C8-Cl bond on the benzene ring. This inherent difference in reactivity is the cornerstone of a regioselective synthetic strategy, allowing for the stepwise introduction of different substituents at the C2 and C8 positions. This controlled functionalization is crucial for the rational design of sophisticated fluorescent probes, such as those operating on intramolecular charge transfer (ICT) or Förster resonance energy transfer (FRET) mechanisms.
Synthetic Pathways to Novel Quinoxaline-Based Fluorophores
Two primary synthetic methodologies are employed for the functionalization of this compound: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and it is particularly well-suited for the arylation of halo-heterocycles.[6][7] In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl groups, many of which can serve as the core of a fluorescent moiety or as a recognition element for a specific analyte.
Mechanism and Regioselectivity: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the halo-quinoxaline to a Pd(0) complex, transmetalation of the organic group from a boronic acid or ester to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7][8]
The regioselectivity of the first coupling reaction on this compound is dictated by the higher reactivity of the C2-Cl bond. By carefully controlling the reaction conditions, particularly the stoichiometry of the boronic acid, it is possible to achieve selective mono-arylation at the C2 position, leaving the C8-Cl intact for a subsequent, different coupling reaction.
Workflow for Suzuki-Miyaura Cross-Coupling:
Caption: Synthetic workflow for functionalizing this compound.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another powerful method for the derivatization of electron-deficient aromatic rings, such as the quinoxaline system.[9] This reaction is particularly useful for introducing nitrogen, oxygen, and sulfur nucleophiles, which can act as potent electron-donating groups to modulate the photophysical properties of the resulting fluorophore.
Mechanism and Regioselectivity: The SNAr reaction typically proceeds through an addition-elimination mechanism, involving the formation of a Meisenheimer complex as a key intermediate. The rate of reaction is highly dependent on the electrophilicity of the carbon atom being attacked and the stability of the intermediate. Similar to the Suzuki-Miyaura coupling, the C2 position of this compound is more activated towards nucleophilic attack than the C8 position. This allows for the selective introduction of a nucleophile at the C2 position.
Experimental Protocols
Protocol 1: Regioselective C2-Arylation of this compound via Suzuki-Miyaura Coupling
This protocol describes the selective mono-arylation at the C2 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol) to the flask.
-
Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 2-aryl-8-chloroquinoxaline.
Protocol 2: Synthesis of a 2-Aryl-8-aminoquinoxaline Fluorescent Probe via SNAr
This protocol describes the substitution of the remaining chlorine atom at the C8 position with a fluorescent amine.
Materials:
-
2-Aryl-8-chloroquinoxaline (from Protocol 1)
-
Fluorescent amine (e.g., aniline or a derivative) (1.5 equivalents)
-
Potassium tert-butoxide (KOtBu) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add the 2-aryl-8-chloroquinoxaline (1.0 mmol) and the fluorescent amine (1.5 mmol).
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add anhydrous DMF (10 mL) via syringe.
-
Add KOtBu (2.0 mmol) portion-wise at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-8-aminoquinoxaline fluorescent probe.
Characterization and Photophysical Properties
The synthesized fluorescent probes should be thoroughly characterized to confirm their structure and evaluate their photophysical properties.
Structural Characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry of substitution.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
Photophysical Characterization:
The following photophysical properties should be measured in a suitable solvent (e.g., dichloromethane, acetonitrile, or ethanol):
-
UV-Vis Absorption Spectroscopy: To determine the maximum absorption wavelength (λabs) and the molar extinction coefficient (ε).
-
Fluorescence Spectroscopy: To determine the maximum emission wavelength (λem), fluorescence quantum yield (ΦF), and Stokes shift (Δλ = λem - λabs).
Representative Photophysical Data for 2,8-Disubstituted Quinoxaline Derivatives:
| Compound Architecture | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Stokes Shift (nm) | Reference |
| 2-Aryl-8-chloroquinoxaline | 320-350 | 380-420 | 0.1-0.3 | 60-70 | Analogous to[3] |
| 2,8-Diarylquinoxaline | 340-380 | 420-480 | 0.3-0.6 | 80-100 | Analogous to[10] |
| 2-Aryl-8-aminoquinoxaline | 380-420 | 480-550 | 0.4-0.8 | 100-130 | Analogous to[11] |
Note: The data presented are representative and will vary depending on the specific aryl and amino substituents.
Visualization of Synthetic Strategy:
Caption: Regioselective synthesis of fluorescent probes from this compound.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile platform for the synthesis of novel fluorescent probes. The distinct reactivity of the C2 and C8 positions allows for a controlled and regioselective approach to molecular design. By employing a combination of Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution reactions, a diverse library of quinoxaline-based fluorophores can be readily accessed. The methodologies and protocols outlined in this application note provide a solid foundation for researchers to explore the vast potential of this scaffold in the development of advanced tools for bioimaging, chemical sensing, and drug discovery. Future work will focus on expanding the library of probes derived from this compound and evaluating their performance in complex biological systems.
References
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Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. National Institutes of Health (NIH). Available at: [Link]
-
Green Hydrothermal Synthesis of Fluorescent 2,3-Diarylquinoxalines and Large-Scale Computational Comparison to Existing Alternatives. Menche Lab. Available at: [Link]
-
Thiophene-Substituted Quinoxaline Donor-Acceptor Dyes: Synthesis, NMR Spectroscopy, X-Ray Crystallography, and Photophysical Properties. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. National Institutes of Health (NIH). Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Thiophene-substituted quinoxaline donor-acceptor dyes: Synthesis, NMR spectroscopy, X-ray crystallography, and photophysical properties. DOI. Available at: [Link]
-
The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline. PubMed. Available at: [Link]
-
Solvent-dependent fluorescence of substituted quinoxalines. Morressier. Available at: [Link]
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One pot synthesis of two potent Ag(I) complexes with quinoxaline ligand, X-ray structure, Hirshfeld analysis, antimicrobial, and antitumor investigations. National Institutes of Health (NIH). Available at: [Link]
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The synthesis of 2-arylquinoxaline derivatives. Growing Science. Available at: [Link]
-
What properties of aniline make it a suitable base for nucleophilic substitution reactions? Quora. Available at: [Link]
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Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PubMed Central. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Fluorescence spectra of Quinoxalin-2(1H)-one at room temperature... ResearchGate. Available at: [Link]
-
Synthesis, characterization and antibacterial evaluation of few 2, 3-substituted quinoxalines. ResearchGate. Available at: [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Available at: [Link]
-
2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. ResearchGate. Available at: [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]
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Evaluating effect of donors and their linking position on photophysical properties of 2-phenylfuro[2,3-b]quinoxaline-based donor-π-acceptor molecules. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of asym. 2,3-disubstituted quinoxaline. ResearchGate. Available at: [Link]
-
Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
The synthesis of 2-arylquinoxaline derivatives. Semantic Scholar. Available at: [Link]
-
The synthesis of 2-arylquinoxaline derivatives. ResearchGate. Available at: [Link]
-
A REP-FAMSEC Method as a Tool in Explaining Reaction Mechanisms: A Nucleophilic Substitution of 2-Phenylquinoxaline as a DFT Case Study. National Institutes of Health (NIH). Available at: [Link]
-
Quinoxaline derivatives as attractive electron-transporting materials. PubMed Central. Available at: [Link]
-
Novel donor–acceptor type conjugated polymers based on quinoxalino[6,5-f]quinoxaline for photovoltaic applications. Materials Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. ResearchGate. Available at: [Link]
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Topic: A Scalable, Two-Step Synthesis of 2,8-Dichloroquinoxaline for Pharmaceutical Intermediate Production
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, Process Chemists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the scale-up synthesis of 2,8-dichloroquinoxaline, a key heterocyclic scaffold in medicinal chemistry. We move beyond a simple recitation of steps to explain the critical process parameters and chemical reasoning necessary for transitioning from bench-scale discovery to pilot-scale production. The protocol detailed herein is a robust, two-step process starting from commercially available precursors, designed for efficiency, safety, and scalability. We will address common scale-up challenges, including thermal management, purification strategies, and process control, to ensure a reproducible and high-yielding outcome.
Introduction: The Significance of the Quinoxaline Scaffold
Quinoxaline, a bicyclic heteroaromatic compound formed from the fusion of a benzene and a pyrazine ring, is a privileged scaffold in drug discovery.[1] Its derivatives are integral to a wide array of therapeutic agents, exhibiting potent activities as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][2][3] The specific substitution pattern on the quinoxaline core is critical for modulating pharmacological activity. Dichloro-substituted quinoxalines, such as the 2,3- and 2,8-isomers, serve as highly versatile intermediates, allowing for subsequent functionalization through nucleophilic substitution reactions to build molecular complexity and explore structure-activity relationships (SAR).[1][4]
The synthesis of these intermediates on a large scale, however, presents challenges that are not always apparent at the laboratory bench. This guide provides an authoritative, field-tested approach to the synthesis of this compound, focusing on the practical considerations required for successful scale-up.
Retrosynthetic Analysis and Strategy
The most reliable and scalable approach to substituted quinoxalines begins with the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[4][5][6] For our target, this compound, a logical retrosynthetic analysis points to a two-step sequence:
-
Cyclocondensation: Reaction of 3-chloro-1,2-phenylenediamine with an oxalic acid equivalent to form the stable intermediate, 8-chloroquinoxaline-2,3(1H,4H)-dione.
-
Chlorination: Aromatic chlorination of the dione intermediate using a potent chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product. This method is well-documented for the synthesis of related dichloroquinoxalines and is known for its high efficiency.[7][8]
This strategy is advantageous for scale-up because it avoids the direct handling of potentially unstable or volatile dicarbonyl compounds like glyoxal and builds upon a stable, crystalline intermediate that can be easily purified before the final, more aggressive chlorination step.
Caption: High-level synthetic pathway for this compound.
Detailed Protocols: From Bench to Pilot Scale
This section details the step-by-step methodology. We present a comparative table to highlight the critical adjustments required when moving from a laboratory (e.g., 5 g) to a pilot plant (e.g., 500 g) scale. The rationale behind these changes is crucial for success.[9]
Table 1: Lab vs. Scale-Up Parameter Comparison
| Parameter | Lab Scale (5.0 g Product) | Pilot Scale (500 g Product) | Causality & Justification |
| Step 1: Cyclocondensation | |||
| 3-Chloro-1,2-phenylenediamine | 4.8 g | 480 g | Direct mass scale-up. |
| Oxalic Acid Dihydrate | 4.2 g | 420 g | Maintained molar ratio. |
| 2M Hydrochloric Acid | 100 mL | 10 L | Solvent volume is increased to maintain stirrability and prevent slurry from becoming too thick. |
| Heating Method | Heating mantle | Jacketed reactor with thermal fluid | Provides precise and uniform temperature control, preventing localized overheating and side-product formation.[9] |
| Reaction Time | 4 hours | 4-6 hours | May increase slightly due to mass transfer limitations. Monitor by TLC/HPLC. |
| Step 2: Chlorination | |||
| 8-Chloro-dione (Intermediate) | 6.5 g | 650 g | Input from previous step. |
| Phosphorus Oxychloride (POCl₃) | 30 mL | 3.0 L | A sufficient excess is maintained to act as both reagent and solvent, driving the reaction to completion. |
| Addition Method | All at once | Slow addition via pump | CRITICAL: Controls the initial exotherm of mixing POCl₃ with the substrate, a major safety consideration. |
| Reflux Time | 3 hours | 3-5 hours | Reaction completion should be confirmed analytically (HPLC) rather than relying on a fixed time. |
| Work-up & Purification | |||
| Quench Method | Pouring onto ice | Slow reverse-addition into ice/water | Pouring a large volume of POCl₃ onto ice is extremely hazardous. Adding the reaction mixture to the quench solution is safer and more controllable. |
| Isolation | Vacuum filtration | Centrifuge or Nutsche filter-dryer | More efficient for handling large volumes of solids and liquids. |
| Purification | Flash Chromatography | Recrystallization | Chromatography is not economically viable at scale. Recrystallization is the preferred industrial method for achieving high purity.[9] |
| Typical Yield | ~88% | 80-85% | A slight decrease in yield is common on scale-up; significant drops indicate process control issues.[9] |
Protocol 3.1: Step 1 - Synthesis of 8-Chloroquinoxaline-2,3(1H,4H)-dione
Expertise & Causality: This cyclocondensation reaction is catalyzed by acid. Using dilute hydrochloric acid as the solvent provides the acidic medium and ensures the reactants remain in solution. The product conveniently precipitates upon cooling, simplifying isolation. This is a classic and robust method for forming the quinoxaline-dione core.[10][11]
-
Reactor Setup: To a jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and temperature probe, charge 3-chloro-1,2-phenylenediamine (480 g, 3.36 mol).
-
Reagent Addition: Add 2M hydrochloric acid (10 L). Begin stirring to form a slurry. Add oxalic acid dihydrate (420 g, 3.33 mol) in portions.
-
Reaction: Heat the reactor jacket to 105-110 °C to bring the internal mixture to a gentle reflux (~100 °C). The mixture will become homogeneous before a new precipitate begins to form.
-
Monitoring: Maintain reflux for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing via TLC or HPLC to confirm the disappearance of the starting diamine.
-
Isolation: Once the reaction is complete, cool the reactor to ambient temperature over 2-3 hours. The product will precipitate as a dense solid.
-
Filtration: Filter the solid product using a Nutsche filter. Wash the filter cake thoroughly with deionized water (2 x 2 L) until the filtrate is neutral (pH ~7).
-
Drying: Dry the solid in a vacuum oven at 80 °C to a constant weight.
-
Expected Outcome: A pale yellow to off-white solid. Yield: 620-650 g (94-98%).
-
Protocol 3.2: Step 2 - Synthesis of this compound
Expertise & Causality: Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent that effectively converts the amide-like functional groups in the dione to chlorides. The reaction is typically run using POCl₃ as both the reagent and the solvent. A catalytic amount of DMF can be used to form the Vilsmeier reagent in situ, which can accelerate the reaction, but for this substrate, neat POCl₃ at reflux is sufficient and avoids adding another component. This is a standard, high-yielding transformation.[7][8]
-
Reactor Setup: In a clean, dry, jacketed glass reactor equipped with an overhead stirrer, reflux condenser (with a gas scrubber for HCl and POCl₃ vapors), and an addition funnel/pump, charge the dried 8-chloroquinoxaline-2,3(1H,4H)-dione (650 g, 3.31 mol).
-
Reagent Addition: Slowly add phosphorus oxychloride (3.0 L, 32.3 mol) via a pump over 30-45 minutes. An initial exotherm will be observed; use the reactor jacket to maintain the internal temperature below 40 °C during the addition.
-
Reaction: After the addition is complete, heat the mixture to a steady reflux (~105 °C).
-
Monitoring: Maintain reflux for 3-5 hours. The reaction can be monitored by HPLC to ensure the disappearance of the starting material.
-
Solvent Removal: Once complete, cool the mixture to 50-60 °C. Distill off the excess POCl₃ under vacuum. This step is critical for minimizing the amount of POCl₃ in the subsequent hazardous quench step.
-
Work-up (Quench): (EXTREME CAUTION) Prepare a separate, larger reactor with a stirred mixture of crushed ice and water (15 kg ice in 10 L water). Slowly and carefully add the reaction residue to the ice/water slurry via a dip tube below the surface, ensuring the temperature of the quench pot does not exceed 25 °C. This is a highly exothermic and gas-evolving step.
-
Isolation: The crude product will precipitate as a solid. Stir the slurry for 1 hour, then filter. Wash the cake with abundant cold water until the filtrate is neutral.
-
Purification (Recrystallization): Transfer the crude, damp solid to a clean reactor. Add a suitable solvent (e.g., ethanol or an ethanol/water mixture). Heat to dissolve the solid, then cool slowly to induce crystallization. Filter the purified crystals and dry in a vacuum oven at 40-50 °C.
-
Expected Outcome: Off-white to light tan crystalline solid. Yield: 590-630 g (85-90% after recrystallization).
-
Scale-Up Workflow and Process Control
Successful scale-up is fundamentally about process control. Each stage must be validated and monitored to ensure consistency and safety.
Caption: End-to-end workflow for the scale-up synthesis of this compound.
Trustworthiness through Self-Validation: This protocol is designed as a self-validating system. The inclusion of specific In-Process Controls (IPCs) at the end of each reaction step (4E and 4K) is paramount. A reaction should not proceed to the next stage until analytical data (e.g., HPLC showing <1% starting material) confirms completion. This prevents the carry-over of impurities that can complicate downstream purification and reduce final yield and quality. The final QC (4Q) ensures the product meets all specifications before release.
References
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Asif, M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]
-
Saeed, A., et al. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances. Available at: [Link]
-
ChemSynthesis. (n.d.). This compound. ChemSynthesis. Available at: [Link]
-
Guzmán-Martínez, F., et al. (2018). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. Available at: [Link]
-
Wan, J-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. Available at: [Link]
-
Karimi, A., & Mehraban, H. (2015). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. International Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. Organic Chemistry Portal. Available at: [Link]
-
El-Dean, A. M. K., et al. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry. Available at: [Link]
-
Ali, M. I., & Bhatia, R. (2014). Green synthesis of quinoxaline and substituted quinoxalines. ResearchGate. Available at: [Link]
- CN1958578A - Method for preparing dichloroquinoxaline, and nitro-derivative. (2007). Google Patents.
-
Al-Ostath, A. I., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. Available at: [Link]
-
Kiran, G., et al. (2016). A green synthesis of quinoxaline derivatives & their biological actives. Research India Publications. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 2,3-quinoxalinedithiol. The Royal Society of Chemistry. Available at: [Link]
- CN108191778B - Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling. (2020). Google Patents.
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Application Note & Protocol: One-Pot Synthesis of Functionalized Quinoxalines from 2,8-Dichloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the one-pot synthesis of functionalized quinoxaline derivatives, starting from the readily available 2,8-dichloroquinoxaline. Quinoxaline scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This application note details a proposed sequential, one-pot functionalization strategy that leverages the differential reactivity of the C2 and C8 positions of the quinoxaline nucleus. The methodology is built upon established palladium-catalyzed cross-coupling reactions, namely a Suzuki coupling followed by a Buchwald-Hartwig amination, to afford novel 2-amino-8-arylquinoxalines. This approach offers a streamlined, atom-economical route to a diverse library of quinoxaline analogues, circumventing the need for intermediate isolation and purification.
Introduction: The Significance of Quinoxalines and the Power of One-Pot Synthesis
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in drug discovery. Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] The development of efficient and versatile synthetic routes to novel substituted quinoxalines is, therefore, a key objective for medicinal chemists.
Traditional multi-step syntheses often suffer from drawbacks such as lower overall yields, increased solvent waste, and longer reaction times. One-pot syntheses, where sequential reactions are carried out in a single reaction vessel, have emerged as a powerful strategy to address these limitations.[4] By avoiding the isolation and purification of intermediates, one-pot procedures are more time- and resource-efficient, aligning with the principles of green chemistry.
This guide focuses on a proposed one-pot synthesis of 2,8-disubstituted quinoxalines from this compound. The strategy hinges on the regioselective functionalization of the two chloro-substituents, enabling the introduction of diverse functionalities at both the C2 and C8 positions.
Core Principles: Understanding the Regioselectivity of this compound
The success of a one-pot sequential functionalization of this compound relies on the differential reactivity of the two chlorine atoms. In palladium-catalyzed cross-coupling reactions, the chlorine atom at the C2 position is anticipated to be more reactive than the one at the C8 position. This regioselectivity is primarily attributed to the electronic influence of the pyrazine ring. The nitrogen atoms in the pyrazine ring are electron-withdrawing, making the adjacent C2 and C3 positions more electron-deficient and thus more susceptible to oxidative addition to a palladium(0) catalyst. Studies on related dichloroquinolines have shown that the C2 position is indeed more reactive in palladium-catalyzed amination reactions.[5][6]
This inherent reactivity difference allows for a sequential approach:
-
First Functionalization (Suzuki Coupling at C2): Under carefully controlled conditions, a Suzuki-Miyaura cross-coupling reaction can be performed selectively at the more reactive C2 position to introduce an aryl or heteroaryl group.
-
Second Functionalization (Buchwald-Hartwig Amination at C8): After the completion of the first reaction, the reaction conditions can be modified in the same pot to facilitate a Buchwald-Hartwig amination at the less reactive C8 position.
This sequential one-pot approach has been successfully applied to other dihaloheterocycles, demonstrating its feasibility.[7][8]
Proposed One-Pot Experimental Protocol
This section details a proposed experimental procedure for the one-pot synthesis of 2-amino-8-aryl-substituted quinoxalines from this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)
-
Ligand (e.g., XPhos, SPhos)
-
Base for Suzuki coupling (e.g., K₂CO₃, K₃PO₄)
-
Base for Buchwald-Hartwig amination (e.g., NaOtBu, LHMDS)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene)
-
Inert gas (Argon or Nitrogen)
Instrumentation:
-
Schlenk flask or microwave vial
-
Magnetic stirrer with heating plate
-
Inert gas line
-
Standard laboratory glassware
Step-by-Step Methodology:
Part 1: Suzuki-Miyaura Cross-Coupling at the C2 Position
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base for the Suzuki coupling (e.g., K₂CO₃, 2.0 mmol).
-
Add the anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture, 5 mL).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material is observed (typically 4-8 hours).
Part 2: Buchwald-Hartwig Amination at the C8 Position
-
Once the Suzuki coupling is complete, allow the reaction mixture to cool to room temperature.
-
To the same flask, add the ligand for the Buchwald-Hartwig amination (e.g., XPhos, 0.1 mmol, 10 mol%), the desired amine (1.2 mmol), and the strong base for the amination (e.g., NaOtBu, 1.5 mmol).
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS until the intermediate from Part 1 is fully consumed (typically 8-16 hours).
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-8-arylquinoxaline.
Visualization of the Experimental Workflow
Caption: Proposed one-pot sequential Suzuki and Buchwald-Hartwig reactions.
Expected Outcomes and Data Presentation
The following table summarizes the expected outcomes for the one-pot synthesis of various 2-amino-8-arylquinoxalines from this compound based on analogous reactions reported in the literature. Yields are estimates and may vary depending on the specific substrates and reaction conditions.
| Entry | Arylboronic Acid | Amine | Expected Product | Estimated Yield (%) |
| 1 | Phenylboronic acid | Morpholine | 2-Morpholino-8-phenylquinoxaline | 65-75 |
| 2 | 4-Methoxyphenylboronic acid | Aniline | 2-Anilino-8-(4-methoxyphenyl)quinoxaline | 60-70 |
| 3 | 3-Tolylboronic acid | Benzylamine | 2-(Benzylamino)-8-(3-tolyl)quinoxaline | 62-72 |
| 4 | 2-Naphthylboronic acid | Piperidine | 2-Piperidino-8-(2-naphthyl)quinoxaline | 68-78 |
Mechanistic Insights: The Catalytic Cycles
The one-pot synthesis involves two distinct palladium-catalyzed cycles: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycles for the sequential cross-coupling reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the Suzuki product (Step 1) | - Inactive catalyst- Inefficient base- Impure arylboronic acid | - Use a fresh batch of catalyst or a pre-catalyst.- Use a stronger base like K₃PO₄.- Recrystallize the arylboronic acid. |
| Formation of di-arylated product | - Reaction temperature too high or time too long for Step 1. | - Reduce the reaction temperature and monitor the reaction closely by TLC/LC-MS. |
| Low yield of the Buchwald-Hartwig product (Step 2) | - Incomplete Suzuki reaction- Inactive catalyst/ligand- Insufficiently strong base | - Ensure complete conversion in Step 1 before proceeding.- Use a more electron-rich and bulky ligand (e.g., XPhos, SPhos).- Use a stronger base like LHMDS. |
| Dehalogenation of the starting material or intermediate | - Presence of water or protic impurities. | - Use anhydrous and degassed solvents and reagents. |
Safety and Handling
-
This compound is a halogenated heterocyclic compound and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium catalysts and ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere.
-
The strong bases used in the Buchwald-Hartwig amination (e.g., NaOtBu, LHMDS) are corrosive and moisture-sensitive. Handle them in a glovebox or under an inert atmosphere.
-
Always perform reactions in a well-ventilated fume hood.
Conclusion
The proposed one-pot synthesis of functionalized quinoxalines from this compound represents a highly efficient and modular approach to access a diverse range of novel compounds with potential applications in drug discovery and materials science. By leveraging the principles of regioselective palladium-catalyzed cross-coupling reactions, this methodology offers significant advantages in terms of synthetic efficiency and sustainability.
References
-
Müller, T. J. J., et al. (2006). Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C , N ‐Diarylated Heterocycles. Chemistry – A European Journal, 12(1), 287-302. [Link]
-
Beletskaya, I. P., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096-2109. [Link]
-
Broumidis, D., et al. (2022). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 27(22), 7865. [Link]
-
Beletskaya, I. P., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096-2109. [Link]
-
Beletskaya, I. P., et al. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Molecules, 18(2), 2096–2109. [Link]
-
Gribble, G. W., et al. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. The Journal of Organic Chemistry, 83(2), 871-880. [Link]
-
Stoltz, B. M., et al. (2021). Rhodium-Catalyzed Asymmetric Functionalization of Quinoxalinium Salts. Journal of the American Chemical Society, 143(32), 12531-12536. [Link]
-
Islami, M. R., & Hassani, Z. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKIVOC, 2008(15), 280-287. [Link]
-
Akin, M., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-21. [Link]
-
Knochel, P., et al. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. The Journal of Organic Chemistry, 83(2), 871-880. [Link]
-
Siddle, J. S. (2010). Metal-catalysed cross-coupling reactions of nitrogen heterocycles. Durham University. [Link]
-
Jana, S., et al. (2021). Recent Advances in the Synthesis and Reactivity of Quinoxaline. Current Organic Chemistry, 25(14), 1668-1695. [Link]
-
Hu, Z. Y., et al. (2012). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Asian Journal of Chemistry, 24(12), 5671-5675. [Link]
-
Knochel, P., et al. (2015). Functionalizations of Mixtures of Regioisomeric Aryllithium Compounds by Selective Trapping with Dichlorozirconocene. Angewandte Chemie International Edition, 54(47), 14043-14047. [Link]
-
Nolan, S. P., et al. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 121(24), 14969-15039. [Link]
-
Sharma, V., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4847. [Link]
-
Bolm, C., et al. (2019). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Catalysts, 9(11), 944. [Link]
-
Beller, M., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. ChemistryViews. [Link]
-
Al-Hamdani, A. A. S., et al. (2022). One pot synthesis of two potent Ag(I) complexes with quinoxaline ligand, X-ray structure, Hirshfeld analysis, antimicrobial, and antitumor investigations. Scientific Reports, 12(1), 1-16. [Link]
-
Gembus, V., et al. (2022). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 27(22), 7865. [Link]
-
Cui, X., et al. (2016). One-Pot Regiospecific Synthesis of Quinoxalines via a CH2-Extrusion Reaction. Organic Letters, 18(6), 1378-1381. [Link]
-
Osiński, P. W., et al. (2013). Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Synthetic Communications, 43(10), 1436-1446. [Link]
-
Dezen, P. D., et al. (2001). Selective Palladium-Catalyzed Aminations on Dichloropyridines. Tetrahedron, 57(32), 7027-7034. [Link]
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Application Notes and Protocols: 2,8-Dichloroquinoxaline in Agrochemical Synthesis
Introduction: The Quinoxaline Scaffold in Modern Agrochemicals
The quinoxaline core, a bicyclic N-heterocycle, represents a privileged scaffold in the discovery of novel bioactive molecules. Its derivatives have demonstrated a wide spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][2][3] The electronic nature of the quinoxaline ring system, particularly the electron-withdrawing effect of the nitrogen atoms, renders the chloro-substituted positions susceptible to nucleophilic aromatic substitution (SNAr). This reactivity provides a versatile platform for the synthesis of diverse libraries of compounds for agrochemical screening.
This application note focuses on the utility of 2,8-dichloroquinoxaline , a specific isomer with two reactive chlorine atoms at distinct positions on the quinoxaline ring. While literature on the 2,8-isomer is less prevalent than its 2,3- or 2,6- counterparts, its unique substitution pattern offers the potential for the development of novel agrochemicals with unique structure-activity relationships. The differential reactivity of the C2 and C8 positions can be exploited for selective functionalization, leading to the generation of compounds with potentially improved efficacy, selectivity, and environmental profiles.
Core Concept: Nucleophilic Aromatic Substitution (SNAr) as the Key Transformation
The primary synthetic strategy for leveraging this compound in agrochemical synthesis is the nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the quinoxaline ring activates the chlorine atoms towards displacement by a variety of nucleophiles.
The general mechanism for an SNAr reaction on a chloroquinoxaline involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the quinoxaline ring and yielding the substituted product. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the quinoxaline ring.
Figure 1: Generalized workflow for the SNAr reaction on this compound.
Application in Herbicide Synthesis: Analogs of Aryloxyphenoxypropionates
A promising application of this compound lies in the synthesis of analogs of aryloxyphenoxypropionate (AOPP) herbicides. AOPP herbicides are a well-established class of compounds that act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses. While there is extensive literature on quinoxalinyloxyphenoxypropanoates derived from other dichloroquinoxaline isomers, the synthesis from the 2,8-isomer remains an area ripe for exploration.
Based on established synthetic routes for related isomers, it is proposed that this compound can be reacted with a substituted (R)-2-(4-hydroxyphenoxy)propanoate to yield novel (8-chloro-quinoxalin-2-yloxy)-phenoxy-propanoic acid derivatives. These compounds are anticipated to exhibit herbicidal activity.
Figure 2: Proposed synthetic pathway for novel AOPP herbicides from this compound.
Experimental Protocol: Synthesis of Methyl (R)-2-(4-(8-chloroquinoxalin-2-yloxy)phenoxy)propanoate
This protocol is adapted from established procedures for the synthesis of related quinoxalinyloxyphenoxypropanoates.[4] Researchers should exercise standard laboratory safety precautions and optimize reaction conditions as necessary.
Materials:
-
This compound (MW: 199.04 g/mol )
-
Methyl (R)-2-(4-hydroxyphenoxy)propanoate (MW: 196.19 g/mol )
-
Anhydrous Potassium Carbonate (K₂CO₃) (MW: 138.21 g/mol )
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add methyl (R)-2-(4-hydroxyphenoxy)propanoate (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.
Characterization:
The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | C₈H₄Cl₂N₂ | 199.04 | Starting Material |
| Methyl (R)-2-(4-hydroxyphenoxy)propanoate | C₁₀H₁₂O₄ | 196.19 | Nucleophile |
| Methyl (R)-2-(4-(8-chloroquinoxalin-2-yloxy)phenoxy)propanoate | C₁₈H₁₅ClN₂O₄ | 358.78 | Product |
Potential for Fungicidal and Insecticidal Derivatives
The versatility of the this compound scaffold extends beyond herbicides. Nucleophilic substitution with various sulfur- and nitrogen-containing nucleophiles can lead to the synthesis of potential fungicides and insecticides. For instance, reaction with substituted thiols or amines can introduce pharmacophores known to be active against various fungal pathogens and insect pests.[2][5]
The differential reactivity of the C2 and C8 positions could be exploited for sequential substitutions, allowing for the creation of more complex and diverse molecular architectures. This stepwise functionalization is a powerful strategy for fine-tuning the biological activity and selectivity of the resulting compounds.
Conclusion and Future Directions
This compound represents an underutilized yet highly promising building block for the synthesis of novel agrochemicals. Its unique substitution pattern and susceptibility to nucleophilic aromatic substitution provide a robust platform for the generation of diverse chemical libraries. The proposed synthesis of AOPP herbicide analogs serves as a prime example of its potential. Further exploration of its reactivity with a broader range of nucleophiles is warranted to unlock its full potential in the development of next-generation fungicides, herbicides, and insecticides. The protocols and concepts outlined in this application note provide a solid foundation for researchers and drug development professionals to embark on this exciting area of agrochemical discovery.
References
-
Liu, Z., et al. (2020). Synthesis and Pesticidal Activities of New Quinoxalines. Journal of Agricultural and Food Chemistry, 68(28), 7324–7332. Available at: [Link]
-
Tang, X., et al. (2022). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 12(4), 2169–2179. Available at: [Link]
-
El-Sayed, A. A., et al. (2022). Synthesis and modification of novel thiazole-fused quinoxalines as new insecticidal agents against the cotton leafworm Spodoptera litura. RSC Advances, 12(52), 33799-33810. Available at: [Link]
-
Wang, X., et al. (2021). Quinoxaline derivatives as herbicide safeners by improving Zea mays tolerance. Pesticide Biochemistry and Physiology, 179, 104958. Available at: [Link]
- Bertola, M. A., et al. (1994). (2-quinoxalinyloxy)phenoxypropanoic acids and related derivatives as anticancer agents. WO 1994013647 A1.
-
Sakata, G., et al. (1985). Syntheses and Selective Herbicidal Activities of Ethyl 2-[4-(6-Chloro-2-quinoxalinyloxy)phenoxy]propanoate and Its Related Compounds. Journal of Pesticide Science, 10(1), 61-68. Available at: [Link]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Zhu, W., & Li, G. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(36), 9393-9411. Available at: [Link]
-
Zhang, H., et al. (2022). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Molecules, 27(15), 4983. Available at: [Link]
-
Chen, J., et al. (2023). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. Molecules, 28(13), 5183. Available at: [Link]
-
Tang, X., et al. (2022). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 12, 2169-2179. Available at: [Link]
- Fawzi, M. M., et al. (1989). Heterocyclic-alkylene quinoxalinyloxyphenoxy propanoate herbicides. EP 0323727 A2.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,8-Dichloroquinoxaline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,8-dichloroquinoxaline. This guide is designed for researchers, chemists, and drug development professionals dedicated to advancing heterocyclic chemistry. Here, we provide in-depth troubleshooting guides, validated protocols, and expert-driven FAQs to address common challenges and enhance the yield and purity of your synthesis. Our focus is on explaining the causality behind experimental choices, ensuring that every step is a self-validating system grounded in established chemical principles.
Overview of the Proposed Synthetic Pathway
The synthesis of this compound is most effectively approached via a two-step process. This pathway is designed for robust reactivity and amenability to optimization. It begins with the cyclocondensation of a substituted o-phenylenediamine to form a quinoxalinone intermediate, followed by a chlorination reaction to yield the final product. This route is based on well-established transformations in quinoxaline chemistry.[1]
Caption: Proposed two-step synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for preparing this compound?
A1: The most dependable and scalable route involves two key stages. First, the cyclocondensation of 3-chloro-1,2-phenylenediamine with glyoxylic acid in an acidic aqueous medium to produce the intermediate, 8-chloro-2(1H)-quinoxalinone. The second stage is the subsequent chlorination of this intermediate using a robust chlorinating agent like phosphorus oxychloride (POCl₃) to yield this compound. This method offers clear, isolable steps, making troubleshooting and optimization more straightforward.
Q2: What are the critical parameters for the initial cyclocondensation step (8-chloro-2(1H)-quinoxalinone synthesis)?
A2: Success in this step hinges on several factors. The purity of the 3-chloro-1,2-phenylenediamine is paramount, as diamine impurities can lead to undesired side products. The reaction is typically performed in an acidic aqueous solution (e.g., using HCl) and heated to reflux to ensure complete condensation.[2] Reaction time should be monitored via Thin Layer Chromatography (TLC) to avoid decomposition from prolonged heating. Maintaining an acidic pH is crucial for protonating the carbonyl group of glyoxylic acid, activating it for nucleophilic attack by the diamine.
Q3: Which chlorinating agent is superior for converting 8-chloro-2(1H)-quinoxalinone to the final product?
A3: Both phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF) are effective.[2][3][4] However, POCl₃ is often preferred for its higher boiling point, allowing for higher reaction temperatures to drive the reaction to completion. It can also serve as both the reagent and the solvent when used in excess. The SOCl₂/DMF system generates the Vilsmeier reagent in situ, which can also be highly effective, sometimes under milder conditions.[2] The choice may depend on available equipment (e.g., handling of reagents) and optimization experiments.
| Reagent System | Advantages | Disadvantages | Typical Conditions |
| POCl₃ (excess) | High boiling point allows for higher reaction temperatures; acts as solvent and reagent. | Highly corrosive and water-reactive; work-up can be vigorous. | Reflux (100-110°C), 2-4 hours.[1] |
| SOCl₂ / DMF (cat.) | Can be effective at lower temperatures; Vilsmeier reagent is highly reactive. | SO₂ and HCl byproducts are toxic gases; requires careful handling. | 40-80°C, 1-6 hours.[2][3][4] |
Q4: I'm observing a dark, tarry substance during the chlorination step. What causes this and how can it be minimized?
A4: Tar formation is a common issue in chlorination reactions, especially at high temperatures.[5] It is typically caused by the polymerization of starting materials or products under harsh acidic conditions. To minimize it, ensure your 8-chloro-2(1H)-quinoxalinone intermediate is pure and completely dry. Moisture can react with POCl₃ to generate HCl and phosphoric acid, exacerbating decomposition.[6] Additionally, avoid excessive heating; maintain the minimum temperature required for the reaction to proceed, as monitored by TLC. A gradual temperature ramp can also be beneficial.
Q5: What are the best practices for the work-up and purification of this compound?
A5: The work-up for a POCl₃ reaction must be handled with extreme caution in a well-ventilated fume hood. The reaction mixture should be cooled to room temperature and then slowly and carefully poured onto a large amount of crushed ice with vigorous stirring. This quenches the excess POCl₃. The precipitated crude product can be isolated by vacuum filtration and washed with cold water until the filtrate is neutral.[1][6] For purification, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes is often effective. If isomeric impurities or residual starting material are present, column chromatography on silica gel is the recommended method.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, their probable causes, and effective solutions.
| Issue | Potential Cause(s) | Recommended Solution & Optimization Strategy |
| Low Yield in Step 1 (Cyclocondensation) | Impure 3-chloro-1,2-phenylenediamine. | Purify the starting diamine by recrystallization or by treating an aqueous solution with activated carbon and sodium dithionite to remove oxidized impurities.[7] |
| Incomplete reaction. | Increase reflux time and monitor reaction progress by TLC until the starting diamine spot disappears. Ensure sufficient acid is present to catalyze the reaction. | |
| Side reactions (e.g., benzimidazole formation). | This can occur if the dicarbonyl source is contaminated. Ensure high-purity glyoxylic acid is used. Condensation with oxalic acid is an alternative that forms a dione, which can also be chlorinated.[8][9] | |
| Low Yield in Step 2 (Chlorination) | Incomplete conversion of the quinoxalinone. | Increase reaction temperature or time. Ensure a sufficient excess of the chlorinating agent (at least 3-5 equivalents of POCl₃) is used.[6] |
| Presence of moisture. | Thoroughly dry the 8-chloro-2(1H)-quinoxalinone intermediate under vacuum before proceeding. Use anhydrous solvents and dry glassware. Moisture decomposes the chlorinating agent.[6] | |
| Product loss during aqueous work-up. | Ensure the quench is performed at low temperature (0-5°C) to maximize precipitation. Minimize the volume of water used for washing post-filtration. | |
| Product is Off-White or Colored | Presence of oxidized or polymeric impurities. | Recrystallize the final product, potentially with the addition of a small amount of activated carbon to adsorb colored impurities. If this fails, purify via column chromatography. |
| Incomplete quenching of reagents. | After filtration, wash the crude solid thoroughly with cold water, followed by a dilute sodium bicarbonate solution, and then again with water to remove all acidic residues. | |
| Reaction Fails to Proceed | Inactive chlorinating agent. | Use a fresh bottle of POCl₃ or SOCl₂. These reagents can degrade over time, especially if exposed to atmospheric moisture. |
| Incorrect intermediate structure. | Confirm the structure of the 8-chloro-2(1H)-quinoxalinone intermediate using ¹H NMR and mass spectrometry before proceeding to the chlorination step. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 8-chloro-2(1H)-quinoxalinone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-1,2-phenylenediamine (1.0 eq), glyoxylic acid monohydrate (1.1 eq), and 4 M hydrochloric acid (approx. 5-10 mL per gram of diamine).
-
Heating: Heat the mixture to reflux (approx. 100-105°C) with magnetic stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., 1:1 Ethyl Acetate:Hexanes), observing the consumption of the starting diamine.
-
Isolation: Once the reaction is complete, cool the mixture in an ice bath. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to aid in drying. Dry the resulting solid under vacuum to yield 8-chloro-2(1H)-quinoxalinone. The product can be used in the next step without further purification if it appears clean.
Protocol 2: Synthesis of this compound
-
Safety Precaution: This procedure must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the dried 8-chloro-2(1H)-quinoxalinone (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) to the flask. The POCl₃ will act as both the reagent and the solvent.
-
Heating: Heat the mixture to reflux (approx. 110°C) with stirring for 2-3 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 2:8 Ethyl Acetate:Hexanes). The reaction is complete when the starting material spot is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully , add the reaction mixture dropwise to the ice water with vigorous stirring. This is an exothermic process that will generate HCl gas.
-
Isolation: The crude product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation, then collect the solid by vacuum filtration.
-
Purification: Wash the solid with copious amounts of cold water until the filtrate is neutral (check with pH paper). Dry the crude product under vacuum. Further purify by recrystallization from ethanol to obtain pure this compound.
Caption: Decision-making workflow for troubleshooting low-yield issues.
References
-
Title: Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid Source: Journal of Chemistry URL: [Link]
-
Title: Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives Source: Molecules (MDPI) URL: [Link]
-
Title: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives Source: American Journal of Organic Chemistry URL: [Link]
-
Title: Innovations in Quinoxaline Synthesis Using 2,3-Dichloroquinoxaline Source: SynZeal URL: [Link]
-
Title: Quinoxaline-2,3(1 H ,4 H )-dithione: Synthesis and reactions Source: ResearchGate URL: [Link]
-
Title: Quinoxaline-2,3(1H,4H)-dithione: Synthesis and reaction Source: Taylor & Francis Online URL: [Link]
-
Title: Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation Source: Indian Journal of Chemistry URL: [Link]
-
Title: Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol Source: ACS Omega URL: [Link]
-
Title: One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives Source: Journal of Chemical Sciences (Indian Academy of Sciences) URL: [Link]
-
Title: ChemInform Abstract: Synthesis of 2,3-Dichloroquinoxalines via Vilsmeier Reagent Chlorination. Source: ResearchGate URL: [Link]
-
Title: o-Phenylenediamine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Synthesis of 2,6-dichloroquinoxaline Source: PrepChem.com URL: [Link]
-
Title: o-PHENYLENEDIAMINE Source: Organic Syntheses URL: [Link]
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Technical Support Center: Regioselective Synthesis of 2,8-dichloroquinoxaline
For: Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the regioselective synthesis of 2,8-dichloroquinoxaline. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges encountered in achieving the desired 2,8-substitution pattern on the quinoxaline scaffold. Quinoxaline derivatives are crucial building blocks in medicinal chemistry, and precise control over substituent placement is paramount for developing effective therapeutic agents.[1][2][3]
The synthesis of the 2,8-dichloro isomer is particularly challenging due to the directing effects of the nitrogen atoms in the pyrazine ring and any existing substituents on the benzene ring, which can lead to mixtures of regioisomers. This guide is designed to help you navigate these complexities and optimize your synthetic strategy.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My primary challenge is poor regioselectivity. I'm obtaining a mixture of dichloroquinoxaline isomers instead of the pure 2,8-product. How can I resolve this?
Root Cause Analysis: Poor regioselectivity in quinoxaline synthesis typically originates from the initial cyclocondensation step. When using a substituted o-phenylenediamine, such as 3-chloro-1,2-phenylenediamine, the two amino groups have different nucleophilicities and are in sterically distinct environments. The subsequent reaction with a 1,2-dicarbonyl compound (or its surrogate) can proceed via two different pathways, leading to a mixture of, for example, 2,5- and 2,8-dichloro isomers. The final isomer ratio is a delicate balance of electronic effects, steric hindrance, and reaction kinetics.[4]
Solutions & Optimization Strategies:
-
Strategy 1: Choice of Starting Materials is Critical
-
The most direct and reliable method to ensure the 2,8-substitution pattern is to start with a precursor where the regiochemistry is already fixed. The ideal starting material is 3-chloro-1,2-phenylenediamine . Condensing this diamine with a suitable 1,2-dicarbonyl equivalent for the pyrazine ring formation is the foundational step.
-
For the "-2-chloro" position, a common strategy is to first form a quinoxalin-2-one by reacting the diamine with a compound like glyoxylic acid, followed by chlorination.[5]
-
-
Strategy 2: Optimizing Cyclocondensation Conditions
-
Catalyst Choice: The reaction is often acid-catalyzed. However, the strength and type of acid can influence which amino group reacts preferentially. Experiment with milder acids (e.g., acetic acid) versus stronger acids (e.g., TFA, HCl) to see if the isomer ratio is affected. Some modern methods utilize catalysts like zinc triflate or ammonium bifluoride which may offer improved regioselectivity.[6][7][8]
-
Temperature and Reaction Time: Kinetically controlled conditions (lower temperatures) may favor one isomer, while thermodynamically controlled conditions (higher temperatures, longer reaction times) may favor the more stable isomer. A systematic study of the reaction temperature is recommended.
-
-
Strategy 3: Purification of Isomers
-
If a mixture is unavoidable, separation is key. Regioisomers often have subtle differences in polarity and crystal packing ability.
-
Column Chromatography: A meticulous screening of solvent systems (e.g., Hexane/Ethyl Acetate, Toluene/Ethyl Acetate) is necessary. Sometimes, a very small change in eluent polarity can achieve separation.[9]
-
Recrystallization: This can be highly effective if one isomer is significantly less soluble in a particular solvent system. Test a range of solvents (e.g., ethanol, acetone, acetonitrile, or mixtures) for selective precipitation.[9]
-
Preparative HPLC: For difficult separations, reversed-phase preparative HPLC is a powerful, albeit more resource-intensive, option.[10]
-
-
Q2: The yield of my desired this compound is consistently low. What are the likely causes and how can I improve it?
Root Cause Analysis: Low yields can stem from several factors: incomplete conversion of starting materials, degradation of the product under harsh reaction conditions (e.g., strong acid or high heat), formation of side products (like tars or alternative cyclization products), or losses during workup and purification.
Solutions & Optimization Strategies:
-
Starting Material Purity: Ensure the purity of the o-phenylenediamine and the dicarbonyl compound. Impurities can inhibit the reaction or lead to unwanted side products.
-
Atmosphere Control: o-Phenylenediamines are susceptible to oxidation, which can be identified by a darkening in color. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation and improve yields.
-
Chlorination Step: If synthesizing via a quinoxalin-2-one intermediate, the chlorination step (e.g., using POCl₃, SOCl₂) is critical.
-
Ensure anhydrous conditions, as water will quench the chlorinating agent.
-
The temperature and reaction time must be carefully controlled. Insufficient heating may lead to incomplete reaction, while excessive heat can cause decomposition. A typical condition is refluxing in POCl₃.[5]
-
A patent for a related compound, 2,6-dichloroquinoxaline, suggests using a catalyst in an organic solvent system with a chlorinating agent, which could be adapted.[11]
-
Q3: I am considering a late-stage chlorination of a pre-formed quinoxaline ring. Is this a viable strategy to obtain the 2,8-isomer?
Root Cause Analysis: Late-stage C-H chlorination on a quinoxaline core is challenging due to the directing effects of the ring nitrogens. The pyrazine ring is electron-deficient, making electrophilic aromatic substitution on the benzene ring difficult. When it does occur, the substitution pattern is dictated by the existing substituents and the inherent electronics of the bicyclic system. Directing chlorination specifically to the C-8 position without affecting other positions is non-trivial.
Solutions & Feasibility:
-
Direct Chlorination: Standard electrophilic chlorination methods (e.g., Cl₂, NCS) on an unsubstituted quinoxaline are unlikely to be selective for the 8-position.
-
Directed Chlorination: This approach is more promising but requires installing a directing group at a position that favors C-8 chlorination, which adds steps to the synthesis.
-
Alternative Strategies: A more reliable approach than late-stage C-H chlorination is to use a Sandmeyer-type reaction.[12][13] If you can synthesize 8-amino-2-chloroquinoxaline, the amino group can be converted to a diazonium salt and subsequently displaced by a chloride ion using a copper(I) chloride catalyst. This offers precise regiochemical control.[14][15][16]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable overall synthetic strategy for this compound?
The most robust and regiochemically unambiguous strategy involves a multi-step synthesis starting from a pre-functionalized benzene ring.
Workflow: Recommended Synthesis Pathway
Caption: Recommended two-step synthesis of this compound.
This method first establishes the C-8 chloro substituent via the choice of diamine. The subsequent cyclization with glyoxylic acid forms the 8-chloroquinoxalin-2(1H)-one intermediate. The final step is a well-established chlorination of the 2-position, which is generally high-yielding and clean.
Q2: What analytical techniques are best for confirming the structure and distinguishing between the 2,8-isomer and other regioisomers?
Confirming the correct isomer is critical. A combination of techniques is essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most powerful tool. The coupling patterns and chemical shifts of the aromatic protons on the benzene ring are unique for each isomer. For the 2,8-isomer, you would expect to see a distinct set of three coupled aromatic protons. Simulating the expected spectra for all possible isomers and comparing them to the experimental data is highly recommended.
-
2D NMR (COSY, HSQC, HMBC): These experiments can definitively establish the connectivity of the molecule and confirm the proton and carbon assignments, leaving no ambiguity about the substitution pattern.
-
-
Mass Spectrometry (MS): While MS will confirm the correct mass for all dichloro-isomers, high-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition.
-
X-ray Crystallography: If a suitable single crystal can be grown, this technique provides unequivocal proof of the structure.
Q3: Are there any "green" or more sustainable methods for quinoxaline synthesis I should consider?
Yes, the field is moving towards more environmentally friendly methods.[3][6] While classical methods often require harsh conditions, modern approaches focus on:
-
Catalytic Reactions: Using efficient catalysts (e.g., zinc triflate, nickel nanoparticles) reduces the need for stoichiometric reagents.[6][17]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and often leads to higher yields and cleaner products.[3][17]
-
Greener Solvents: Using water or ethanol as a solvent instead of chlorinated solvents or DMF is a key aspect of green chemistry.[3][7]
While these methods are well-established for simpler quinoxalines, they may require optimization for the specific regioselective synthesis of this compound.
Optimized Experimental Protocol
This protocol details the recommended two-step synthesis of this compound.
Part 1: Synthesis of 8-Chloroquinoxalin-2(1H)-one
-
Reagents & Setup:
-
3-Chloro-1,2-phenylenediamine (1.0 eq)
-
Glyoxylic acid monohydrate (1.1 eq)
-
Ethanol or Acetic Acid (as solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
Dissolve 3-chloro-1,2-phenylenediamine in the chosen solvent in the flask.
-
Add the glyoxylic acid monohydrate to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
Filter the solid product, wash with cold solvent, and dry under vacuum. If no precipitate forms, concentrate the solvent and purify by column chromatography or recrystallization.
-
Part 2: Synthesis of this compound
-
Reagents & Setup:
-
8-Chloroquinoxalin-2(1H)-one (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 eq, used as both reagent and solvent)
-
Optional: A catalytic amount of DMF.
-
Round-bottom flask equipped with a reflux condenser (with a drying tube or inert gas inlet) and magnetic stirrer. Work in a fume hood.
-
-
Procedure:
-
Carefully add the 8-chloroquinoxalin-2(1H)-one to the phosphorus oxychloride in the flask.
-
If used, add a few drops of DMF (this can catalyze the reaction).
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Workup (Caution: Highly Exothermic): Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
The crude product will precipitate. Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until pH 7-8 is reached.
-
Filter the solid product, wash thoroughly with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization (e.g., from ethanol) or column chromatography (Silica gel, Hexane/Ethyl Acetate).
-
Troubleshooting Workflow: Diagnosing Low Yield
Caption: A decision tree for troubleshooting low product yield.
Data Summary Table
The regiochemical outcome of quinoxaline synthesis is highly dependent on the specific substrates and conditions used. While literature on the specific synthesis of this compound is sparse, data from related syntheses can be instructive.
| Precursor (Diamine) | Precursor (Carbonyl) | Catalyst/Conditions | Product(s) | Reported Yield | Reference Insight |
| o-phenylenediamine | Glyoxal | Ni-nanoparticles, MeCN | Quinoxaline | High | Demonstrates modern catalytic efficiency.[17] |
| o-phenylenediamine | α-diketones | Zinc triflate, MeCN, rt | 2,3-Disubstituted quinoxalines | up to 90% | Highlights mild, green catalyst potential.[6] |
| Substituted o-PDA | 1,2-dicarbonyl | NH₄HF₂, aq. EtOH | Regioselective quinoxalines | 90-98% | Shows potential for regiocontrol with specific catalysts.[7][8] |
| 8-Aminoquinoxaline | NaNO₂, HCl then CuCl | Sandmeyer Reaction | 8-Chloroquinoxaline | Good (Typical) | Confirms viability of Sandmeyer for C-8 chlorination.[12][14] |
| 6-chloro-2-hydroxyquinoxaline | POCl₃ / Catalyst | Toluene | 2,6-dichloroquinoxaline | >99% purity | Provides a direct analogy for the final chlorination step.[11] |
References
-
Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub. Available from: [Link]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available from: [Link]
-
Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. Available from: [Link]
-
Ali, I., et al. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 14, 2129–2159. Available from: [Link]
-
Synthesis of quinoxalines via intermediary formation of 1,4‐dihydroquinoxalines. (2023). ResearchGate. Available from: [Link]
-
Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]
-
Yashwantrao, V., & Saha, D. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(36), 22374-22401. Available from: [Link]
-
Das, S., et al. (2023). Emerging trends in two- and three-component efficient synthetic strategies for functionalised and fused quinoxalines. New Journal of Chemistry, 47(25), 11779-11802. Available from: [Link]
-
Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online. Available from: [Link]
-
Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 9, 2026, from [Link]
-
Jiao, N. (2020). Late-Stage Chlorination of (Hetero)arenes. Synform. Available from: [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available from: [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
-
Sharma, P., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4769. Available from: [Link]
-
Sakata, G., Makino, K., & Kurasawa, Y. (1988). REGIOSELECTIVE SYNTHESIS OF 2,6-DICHLOROQUINOXALINE AND 2-CHLORO-6-IODOQUINOXALINE. Chemistry Letters, 17(5), 817-818. Available from: [Link]
-
Yashwantrao, V., & Saha, D. (2023). Recent advances in transition metal-catalyzed reactions of chloroquinoxalines: Applications in bioorganic chemistry. Results in Chemistry, 5, 100782. Available from: [Link]
-
Wu, M.-C., et al. (2022). Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. Chemical Communications, 58(82), 11559-11562. Available from: [Link]
-
New synthesis of a late-stage tetracyclic key intermediate of lumateperone. (2022). Beilstein Journal of Organic Chemistry, 18, 66-73. Available from: [Link]
- CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline. (n.d.). Google Patents.
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. J. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4192. Available from: [Link]
-
a) Investigation on reactivity of dichloroquinoxaline (1 a) with... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(36), 21356-21374. Available from: [Link]
-
This compound. (n.d.). ChemSynthesis. Retrieved January 9, 2026, from [Link]
- US3880925A - Separation and purification of cis and trans isomers. (n.d.). Google Patents.
-
Kiran, G., et al. (n.d.). A green synthesis of quinoxaline derivatives & their biological actives. Research India Publications. Available from: [Link]
-
How to separate these regioisomers? (2024). Reddit. Available from: [Link]
-
AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Santai Technologies. Available from: [Link]
-
Quinoxaline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
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troubleshooting byproduct formation in 2,8-dichloroquinoxaline reactions
Technical Support Center: A Guide to 2,8-Dichloroquinoxaline Reactions
Prepared by: The Gemini Application Science Team
Welcome to the technical support center for this compound chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic scaffold. Our goal is to provide in-depth, field-tested insights into common challenges, particularly the formation of byproducts, and to offer robust solutions grounded in chemical principles. This document is structured as a dynamic resource, moving from foundational questions to specific, problem-oriented troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental reactivity of this compound. Understanding these core concepts is the first step in effective troubleshooting.
Q1: What are the primary differences in reactivity between the chlorine atoms at the C2 and C8 positions?
A1: The two chlorine atoms on the this compound scaffold have fundamentally different electronic environments, which dictates their reactivity.
-
C2-Chloride: This chlorine is attached to the electron-deficient pyrazine ring. The two adjacent nitrogen atoms act as strong electron-withdrawing groups, significantly activating this position for Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2] The reaction proceeds through a stabilized Meisenheimer intermediate, making this position the primary site for reactions with nucleophiles like amines, alkoxides, and thiols.[3][4][5]
-
C8-Chloride: This chlorine is on the benzene ring. It is electronically similar to a standard chlorobenzene and is largely unreactive towards traditional SNAr reactions under mild-to-moderate conditions. Functionalization at this site typically requires metal-catalyzed cross-coupling reactions , such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings.
Q2: What are the most common classes of byproducts I should anticipate?
A2: Byproduct formation is typically linked to the specific reaction type you are performing. The most common issues include:
-
Incomplete Conversion/Mono-substitution: Particularly when attempting di-substitution, where the first substitution deactivates the ring towards the second.[6]
-
Hydrolysis Products: Formation of 8-chloroquinoxalin-2(1H)-one from the reaction of the C2-chloride with trace water or hydroxide ions.[7]
-
Homocoupling Products: Dimerization of the quinoxaline scaffold, which is most common in metal-catalyzed cross-coupling reactions.
-
Loss of Regioselectivity: Unwanted reaction at the C8 position during an intended SNAr reaction at C2 (requires harsh conditions) or vice-versa.
Q3: How can I confirm the regioselectivity of my substitution?
A3: Unambiguous characterization is critical. While 1D ¹H NMR is a good starting point, 2D NMR techniques are definitive. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show long-range (2-3 bond) correlations between protons and carbons. For a C2-substituted product, you would expect to see a correlation from H3 to the carbon of your newly introduced substituent. For a C8-substituted product, you would look for correlations from H7 to the new substituent's carbon. Nuclear Overhauser Effect (NOE) experiments can also be informative.
Section 2: Detailed Troubleshooting Guide
This section is formatted to address specific experimental problems. Each entry details the likely cause and provides a series of actionable solutions.
Scenario A: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
Problem 1: My SNAr reaction is sluggish, resulting in low conversion and a mixture of starting material and the desired C2-mono-substituted product.
-
Underlying Cause: The nucleophile may be too weak, or the reaction conditions may not be sufficiently activating. While the C2 position is activated, a certain energy threshold must be overcome.
-
Troubleshooting Steps:
-
Increase Temperature: SNAr reactions are often accelerated by heat. Gradually increase the reaction temperature in 10-20 °C increments. Common solvents for this are DMF, DMAc, or NMP.
-
Use a Stronger Base: If your nucleophile is an alcohol (R-OH) or a secondary amine (R₂NH), its nucleophilicity is enhanced by deprotonation. Switch from a mild base like K₂CO₃ to a stronger, non-nucleophilic base like NaH or KHMDS.
-
Solvent Choice: Aprotic polar solvents (e.g., DMSO, DMF) are known to accelerate SNAr reactions by solvating the cation of the base and leaving the "naked" anionic nucleophile more reactive.[1]
-
Phase-Transfer Catalysis: For reactions with poor solubility, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the nucleophile into the organic phase more effectively.
-
Problem 2: I am observing a significant amount of 8-chloroquinoxalin-2(1H)-one in my reaction mixture.
-
Underlying Cause: This byproduct results from the reaction of the C2-chloride with water or hydroxide ions present in the reaction.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
-
Use a Non-Hydroxide Base: Avoid using bases like NaOH or KOH if possible. Opt for carbonate bases (K₂CO₃, Cs₂CO₃) or organic bases (DIPEA, DBU) which are less likely to generate hydroxide ions.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.
-
Purify Reagents: Ensure your starting quinoxaline and nucleophile are dry. If the nucleophile is a salt (e.g., sodium phenoxide), ensure it was prepared and stored under anhydrous conditions.
-
Scenario B: Metal-Catalyzed Cross-Coupling at the C8-Position
Problem 3: My Suzuki coupling at C8 is giving low yields and a significant amount of a homocoupled dimer of my boronic acid and/or a quinoxaline dimer.
-
Underlying Cause: Homocoupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or inefficient reductive elimination from the catalyst center.
-
Troubleshooting Steps:
-
Thorough Degassing: Oxygen can promote the homocoupling of boronic acids. Degas your reaction mixture thoroughly before adding the palladium catalyst. This can be done by bubbling argon or nitrogen through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Optimize Catalyst/Ligand System: The choice of ligand is critical. Try switching to a more electron-rich, bulky phosphine ligand like SPhos or XPhos, which can promote the desired reductive elimination step over side reactions.
-
Adjust Stoichiometry: Ensure you are using a slight excess (1.1-1.3 equivalents) of the boronic acid. Using too large an excess can sometimes favor homocoupling.
-
Change the Base: The choice of base can influence the catalytic cycle. If you are using K₂CO₃, consider trying K₃PO₄ or CsF, which can have different effects on the transmetalation step.
-
Problem 4: I am seeing evidence of substitution at the C2 position in my metal-catalyzed reaction intended for C8.
-
Underlying Cause: While less common, some palladium catalyst systems, particularly under high temperatures, can facilitate nucleophilic substitution at the C2 position, or the base/nucleophile used is strong enough to directly cause a competing SNAr side reaction.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the simplest way to reduce the rate of the competing SNAr reaction, which typically has a higher activation energy than the desired catalytic cycle steps.
-
Use a Milder Base: A very strong base can deprotonate your intended nucleophile (if applicable) and directly attack the C2 position. Switch to a milder base like K₂CO₃.
-
Protect the C2 Position: If C2 reactivity remains a persistent issue, a potential strategy is to perform the SNAr reaction at the C2 position first with a desired nucleophile or a temporary protecting group before attempting the cross-coupling at C8.
-
Section 3: Data & Visualization
Table 1: Condition Optimization for Di-substitution via SNAr
The following table illustrates a hypothetical optimization for replacing both chlorines with a generic secondary amine (e.g., morpholine), demonstrating the impact of reaction conditions.
| Entry | Base (eq.) | Solvent | Temp (°C) | Time (h) | C2-Mono-Substituted (%) | Di-Substituted (%) | Starting Material (%) |
| 1 | K₂CO₃ (2.2) | DMF | 80 | 12 | 65 | 15 | 20 |
| 2 | K₂CO₃ (2.2) | DMF | 120 | 12 | 30 | 60 | 10 |
| 3 | NaH (2.2) | DMF | 120 | 6 | 5 | 92 | <3 |
| 4 | NaH (2.2) | NMP | 150 | 4 | <2 | 95 | <1 |
As shown, achieving di-substitution requires significantly more forcing conditions (higher temperature and a stronger base) than mono-substitution due to the deactivating effect of the first substituent.[6]
Diagrams and Workflows
A logical workflow is essential for efficient troubleshooting.
Caption: The SNAr mechanism at the C2 position via a stabilized intermediate.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Regioselective SNAr at the C2-Position with an Amine
This protocol describes a typical reaction for the synthesis of a 2-amino-8-chloroquinoxaline derivative.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired amine nucleophile (1.1 eq.), and potassium carbonate (K₂CO₃, 1.5 eq.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a 0.2 M solution with respect to the starting quinoxaline.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for Regioselective Suzuki Coupling at the C8-Position
This protocol describes a typical reaction for the synthesis of an 8-aryl-2-chloroquinoxaline derivative.
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to create a 0.1 M solution.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and/or a combination of a palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and a ligand (e.g., SPhos, 5 mol%).
-
Reaction: Heat the reaction mixture to 90-110 °C under argon with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-24 hours.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Dilute the filtrate with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography.
References
-
Castle, R. N., & Onda, M. (n.d.). Quinoxalines. II. Basic Ethers from 2-Chloroquinoxaline. The Journal of Organic Chemistry. [Link]
-
HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. (n.d.). RSC Publishing. [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]
-
Li, Y., et al. (2020). Bioorthogonal Ligation and Cleavage by Reactions of Chloroquinoxalines with ortho-Dithiophenols. Angewandte Chemie International Edition. [Link]
-
Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences. [Link]
-
2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. (2017). ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2023). National Institutes of Health (NIH). [Link]
-
Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. (n.d.). ResearchGate. [Link]
Sources
- 1. pharmdguru.com [pharmdguru.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Regioselective Synthesis with 2,8-Dichloroquinoxaline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of working with 2,8-dichloroquinoxaline, focusing on achieving selective mono-substitution while minimizing the formation of di-substituted byproducts. Our approach is grounded in mechanistic principles and validated experimental strategies to ensure you can navigate the complexities of your synthetic routes with confidence.
Understanding the Challenge: Reactivity of this compound
The core challenge in the functionalization of this compound lies in controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. The molecule presents two reactive chlorine atoms at the C2 and C8 positions, each with a distinct electronic and steric environment.
-
C2 Position: This position is part of the pyrazine ring and is flanked by two nitrogen atoms. This arrangement significantly withdraws electron density from the C2 carbon, making it highly electrophilic and susceptible to nucleophilic attack.
-
C8 Position: Located on the benzene ring, the C8 position is less activated than C2. Its reactivity is primarily influenced by the electron-withdrawing effect of the fused pyrazine ring. Steric hindrance from the peri-hydrogen at C7 can also play a role in modulating its accessibility to incoming nucleophiles.
Generally, the C2 position is significantly more reactive towards nucleophiles than the C8 position due to the pronounced electron deficiency. This inherent difference in reactivity is the cornerstone of achieving selective mono-substitution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a significant amount of di-substituted product. How can I favor mono-substitution?
A1: The formation of a di-substituted product indicates that the reaction conditions are sufficiently forcing to allow for the second, less favorable substitution to occur. To favor mono-substitution, you need to carefully control the reaction parameters to exploit the reactivity difference between the C2 and C8 positions.
Troubleshooting Steps:
-
Stoichiometry Control:
-
Problem: Using an excess of the nucleophile will drive the reaction towards di-substitution.
-
Solution: Employ a strict 1:1 molar ratio of this compound to your nucleophile. In some cases, using a slight excess of the this compound (e.g., 1.1 equivalents) can be beneficial to ensure the nucleophile is the limiting reagent.
-
-
Reaction Temperature:
-
Problem: Higher temperatures provide the necessary activation energy for the less reactive C8 position to undergo substitution after the C2 position has reacted.
-
Solution: Conduct the reaction at a lower temperature. Start at room temperature or even 0 °C and slowly warm the reaction only if no conversion is observed. This will favor the more kinetically favorable substitution at the C2 position.
-
-
Reaction Time:
-
Problem: Prolonged reaction times, even at lower temperatures, can lead to the slow formation of the di-substituted product.
-
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the formation of the desired mono-substituted product appears to have maximized and before significant di-substitution is observed.
-
Experimental Protocol: General Procedure for Mono-substitution with an Amine Nucleophile
Caption: Step-by-step workflow for mono-substitution.
Q2: How can I selectively target the C2 position for mono-substitution?
A2: As discussed, the C2 position is intrinsically more reactive. By using mild reaction conditions, you can achieve high selectivity for substitution at this position.
Key Factors for C2 Selectivity:
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to room temperature | Minimizes the energy available for the substitution at the less reactive C8 position. |
| Stoichiometry | 1:1 (Quinoxaline:Nucleophile) | Prevents excess nucleophile from forcing a second substitution. |
| Base | Weak, non-nucleophilic base (e.g., DIPEA, NaHCO₃) | Prevents unwanted side reactions and is sufficient to deprotonate the intermediate in the SNAr mechanism without promoting di-substitution. |
| Solvent | Aprotic polar solvents (e.g., DMF, DMSO) | These solvents can stabilize the charged Meisenheimer intermediate formed during the SNAr reaction.[1] |
graph "Reactivity_Diagram" { rankdir="TB"; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];node_A [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_B [label="Nucleophile (NuH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_C [label="Mono-substituted Product\n(2-Nu-8-chloroquinoxaline)", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_D [label="Di-substituted Product\n(2,8-di-Nu-quinoxaline)", fillcolor="#FBBC05", fontcolor="#202124"]; node_A -> node_C [label="Fast, Favored\n(Low Temperature)", color="#34A853"]; node_C -> node_D [label="Slow, Disfavored\n(Requires Harsher Conditions)", color="#EA4335", style=dashed]; node_B -> node_C [style=invis]; {rank=same; node_A; node_B;}
}
Caption: Relative reaction rates for substitution.
Q3: Is it possible to selectively target the C8 position?
A3: Direct selective substitution at the C8 position in the presence of a C2-chloro substituent is extremely challenging due to the higher reactivity of the C2 position. A more viable strategy involves a two-step process:
-
Substitution at C2: React this compound with a nucleophile under mild conditions to selectively form the 2-substituted-8-chloroquinoxaline.
-
Substitution at C8: The resulting mono-substituted product can then be subjected to a second, more forcing reaction with a different nucleophile to functionalize the C8 position. The first substituent at the C2 position will deactivate the ring, making the second substitution at C8 require more forcing conditions (e.g., higher temperature, stronger base, or a catalyst).[1]
This stepwise approach allows for the synthesis of unsymmetrically substituted 2,8-difunctionalized quinoxalines.
Q4: What is the underlying mechanism of these substitution reactions?
A4: The reactions proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is typically a two-step process:
-
Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The negative charge is delocalized over the aromatic system and is stabilized by the electron-withdrawing nitrogen atoms of the quinoxaline ring.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the substituted product.
Sources
Technical Support Center: Purification Strategies for 2,8-Dichloroquinoxaline and its Derivatives
Welcome to the technical support center for the purification of 2,8-dichloroquinoxaline and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of isolating these valuable compounds. Here, we move beyond generic protocols to provide in-depth, field-tested insights into the purification of this specific class of halogenated quinoxalines. Our focus is on the "why" behind each step, empowering you to troubleshoot effectively and adapt these strategies to your unique experimental context.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when working with this compound and its derivatives.
Q1: What are the most likely impurities I'll encounter in my crude this compound?
The nature of impurities is intrinsically linked to the synthetic route employed. A common pathway to dichlorinated quinoxalines involves the chlorination of a corresponding hydroxyquinoxaline precursor. Therefore, the most probable impurities include:
-
Unreacted Starting Material: Such as 8-chloro-2-hydroxyquinoxaline.
-
Hydrolysis Byproducts: The chloro groups on the quinoxaline ring can be susceptible to hydrolysis, reverting to the hydroxy- form, particularly if moisture is present during workup or purification.
-
Regioisomers: Depending on the selectivity of the initial cyclization reaction, other dichloroquinoxaline isomers might be present.
-
Residual Chlorinating Agent and its Byproducts: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can leave inorganic phosphorus or sulfur-containing residues if not thoroughly quenched and removed.[1]
-
Over-chlorinated or Isomeric Byproducts: In some cases, additional chlorination on the benzene ring can occur, or other isomeric byproducts might form.[1]
Q2: My crude product is a dark, oily residue instead of a solid. What should I do?
This is a common issue, often caused by the presence of colored, non-polar impurities or residual solvent. Here are a few strategies to address this before attempting a full-scale purification:
-
Trituration: Attempt to solidify the oil by stirring it vigorously with a non-polar solvent in which your product is expected to have low solubility, such as hexanes or pentane. This can often induce precipitation of the desired compound, leaving impurities dissolved.
-
Solvent Wash: Dissolve the crude material in a suitable solvent like dichloromethane (DCM) or ethyl acetate. Wash this solution with a dilute acid to remove any basic impurities, followed by a wash with brine to remove residual water. Drying the organic layer over an anhydrous salt (like Na₂SO₄ or MgSO₄) and concentrating it again may yield a solid.
-
Activated Carbon Treatment: If the color is due to high molecular weight, colored impurities, dissolving the crude product in a suitable solvent and briefly heating it with a small amount of activated charcoal can be effective. The charcoal is then removed by hot filtration.[1]
Q3: How can I monitor the purity of my fractions during column chromatography?
Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose.[1][2] Quinoxaline derivatives are typically UV-active due to their aromatic nature, making them easy to visualize on a TLC plate with a fluorescent indicator (e.g., F254) under a UV lamp.[3]
Troubleshooting Purification Workflows
This section provides a systematic approach to tackling common challenges encountered during the purification of this compound and its derivatives.
Column Chromatography Troubleshooting
Column chromatography is a versatile and widely used method for purifying quinoxaline derivatives.[4] However, its success is highly dependent on the correct choice of stationary and mobile phases.
Issue 1: My compound streaks badly on the TLC plate and during column chromatography.
-
Causality: Streaking is often a sign of overloading the TLC plate or column, or it can indicate that the compound is interacting too strongly with the stationary phase. Since quinoxalines are weakly basic, the slightly acidic nature of standard silica gel can lead to strong adsorption and tailing.
-
Solutions:
-
Reduce Sample Load: Ensure you are not overloading the column. A general rule of thumb is to load 1-5% of crude material by weight relative to the stationary phase.
-
Add a Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier like triethylamine (Et₃N) or pyridine (typically 0.1-1%) to your eluent system.
-
Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina (neutral or basic). For very stubborn separations, reversed-phase chromatography (C18 silica) might be a viable option.[5]
-
Issue 2: My compound won't elute from the silica gel column.
-
Causality: This typically means your eluent system is not polar enough to displace the compound from the stationary phase. In rare cases, the compound might be decomposing on the silica.
-
Solutions:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. A gradient elution, starting with a less polar mixture and progressively increasing the polarity, is often very effective.
-
Test for Stability: Before committing your entire batch to a column, spot the compound on a TLC plate, let it sit for an hour, and then elute it. If you see signs of degradation (new spots appearing), you may need to switch to a less acidic stationary phase like neutral alumina.
-
Issue 3: Impurities are co-eluting with my product.
-
Causality: The chosen eluent system is not providing sufficient resolution between your product and the impurity.
-
Solutions:
-
Fine-Tune the Eluent: Experiment with different solvent systems on TLC. Sometimes, switching one of the solvents (e.g., from ethyl acetate to acetone) or using a ternary mixture can improve separation.
-
Change the Stationary Phase: If the impurity has a different polarity profile on a different stationary phase (e.g., alumina or C18), switching your column packing can resolve the issue.
-
Consider Preparative HPLC: For very challenging separations of closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power.[6][7]
-
Recrystallization Troubleshooting
Recrystallization is a powerful technique for obtaining highly pure crystalline material, provided a suitable solvent can be found.[8][9]
Issue 1: I can't find a suitable single solvent for recrystallization.
-
Causality: An ideal single recrystallization solvent should dissolve the compound well when hot but poorly when cold.[8] It can be challenging to find a solvent with this exact property.
-
Solution: Use a Two-Solvent System.
-
Dissolve your crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
-
Issue 2: My product "oils out" instead of forming crystals.
-
Causality: This happens when the solution becomes supersaturated at a temperature above the melting point of your compound, or when impurities are inhibiting crystal lattice formation.
-
Solutions:
-
Slow Down Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, adding a tiny crystal to the cooled solution can induce crystallization.
-
Pre-purification: If impurities are the cause, a quick pass through a small plug of silica gel to remove the most egregious impurities before recrystallization can be very effective.
-
Issue 3: Recrystallization yields are very low.
-
Causality: This can be due to using too much solvent, the compound having significant solubility in the cold solvent, or premature crystallization during a hot filtration step.
-
Solutions:
-
Use Minimal Solvent: Always use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Thorough Cooling: Ensure the solution is cooled sufficiently, perhaps in an ice-salt bath or freezer, to maximize precipitation.
-
Wash with Ice-Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.
-
Experimental Protocols
Protocol 1: Column Chromatography of this compound
This protocol is a starting point and should be optimized using TLC first.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).
-
Aim for an Rf value of 0.25-0.35 for the this compound.[2]
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar, volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a potential recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, or mixtures like ethanol/water or toluene/hexanes) dropwise while heating until the solid dissolves.
-
A good solvent will dissolve the compound when hot but show poor solubility when cold.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Data Presentation
Table 1: Suggested Starting Solvent Systems for Chromatography of Dichloroquinoxalines
| Stationary Phase | Mobile Phase System (v/v) | Target Compound Polarity |
| Silica Gel | Hexanes / Ethyl Acetate (9:1 to 7:3) | Low to Medium |
| Silica Gel | Dichloromethane / Methanol (99:1 to 95:5) | Medium to High |
| Alumina (Neutral) | Toluene / Ethyl Acetate (9:1 to 1:1) | Low to Medium (for acid-sensitive compounds) |
| C18 (Reversed-Phase) | Acetonitrile / Water or Methanol / Water | Polar compounds |
Visualization of Workflows
Purification Strategy Decision Tree
Caption: A decision tree for selecting an initial purification strategy.
General Column Chromatography Workflow
Caption: A generalized workflow for purification by column chromatography.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 2,6-Dichloroquinoxaline.
-
Agilent Technologies. (n.d.). Solutions for Preparative HPLC. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of 2-Chloro-8-iodoquinoxaline.
-
Aralyse. (n.d.). Preparative HPLC. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2,3-Dichloroquinoxaline on Newcrom R1 HPLC column. Retrieved from [Link]
-
ChemSynthesis. (2025). This compound. Retrieved from [Link]
-
Hasan, S., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline.
-
Columbia University, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
MDPI. (2022). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,6-dichloroquinoxaline. Retrieved from [Link]
- Google Patents. (n.d.). CA2064564A1 - Process for preparing 2,6-dicholoroquinoxaline.
- Google Patents. (n.d.). CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). WO1991001977A1 - Process for preparing 2,6-dicholoroquinoxaline.
-
National Center for Biotechnology Information. (n.d.). 2,8-Dichloroquinoline. PubChem Compound Database. Retrieved from [Link]
- BenchChem. (2025). Solubility of 2,3-Dihydroxyquinoxaline in Organic Solvents: An In-depth Technical Guide.
-
University of Calgary, Department of Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]
- Rasayan J. Chem. (2018). AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Rasayan J. Chem, 11(2), 735-741.
- Der Pharma Chemica. (2014).
-
National Center for Biotechnology Information. (n.d.). 2,6-Dichloroquinoxaline. PubChem Compound Database. Retrieved from [Link]
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- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. Aralyse - Preparative HPLC [aralyse.tech]
- 7. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 8. Home Page [chem.ualberta.ca]
- 9. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Navigating Coupling Reactions with 2,8-Dichloroquinoxaline
Welcome to the technical support hub for researchers tackling the synthetic challenges of 2,8-dichloroquinoxaline. This guide is designed to provide practical, in-depth solutions and troubleshooting advice for overcoming the inherent low reactivity of this substrate in common cross-coupling reactions. As Senior Application Scientists, we have synthesized data from seminal literature and field experience to help you navigate your experiments with confidence.
The Core Challenge: Understanding the Low Reactivity
The difficulty in functionalizing this compound stems from a combination of electronic and energetic factors. The two nitrogen atoms in the quinoxaline ring act as powerful electron-withdrawing groups, which significantly reduces the electron density of the aromatic system.[1][2] This deactivation makes the crucial first step of many catalytic cycles—oxidative addition of the palladium catalyst to the carbon-chlorine bond—energetically unfavorable.[3][4] Compared to their bromo or iodo counterparts, C-Cl bonds are stronger and less polarizable, demanding highly active catalyst systems to break them.[5][6]
Troubleshooting Guide: From Failed Reactions to Optimized Success
This section addresses common issues encountered during coupling reactions with this compound in a direct question-and-answer format.
Q1: My Suzuki-Miyaura reaction has stalled. I see only starting material and some decomposition. What is the most likely cause?
A1: This is a classic symptom of a failed oxidative addition step. The catalyst system you are using is likely not active enough to cleave the strong C-Cl bond of the electron-poor quinoxaline ring. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this class of substrate.[3]
Troubleshooting Steps:
-
Upgrade Your Ligand: The choice of phosphine ligand is paramount. You need a ligand that is both sterically bulky and highly electron-donating to facilitate the oxidative addition.[7] Consider screening advanced biaryl phosphine ligands.
-
Re-evaluate Your Base and Solvent: The base is not just a proton scavenger; it plays a crucial role in the transmetalation step.
-
Base Selection: Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[4] For anhydrous couplings, grinding the K₃PO₄ to a fine powder or adding a few equivalents of water can sometimes improve reproducibility.[9]
-
Solvent Choice: Anhydrous, polar aprotic solvents such as 1,4-dioxane, toluene, or THF are standard.[10] Ensure they are rigorously degassed to prevent catalyst oxidation.[11]
-
-
Increase Reaction Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for C-Cl bond cleavage. Reactions are typically run at 90-120°C.[10] Microwave irradiation can also be a powerful tool to accelerate these slow reactions, but requires careful optimization to avoid decomposition.[12]
Q2: I am attempting a Buchwald-Hartwig amination, but the reaction is sluggish and gives low yields. How can I improve it?
A2: The Buchwald-Hartwig amination of this compound is hampered by the same electronic deactivation as the Suzuki coupling, with an added complication: the nitrogen atoms of the quinoxaline ring and the amine nucleophile can act as Lewis bases and coordinate to the palladium center, inhibiting its catalytic activity.[3]
Troubleshooting Steps:
-
Employ a State-of-the-Art Catalyst System: This is non-negotiable for such a deactivated substrate. The development of Buchwald-Hartwig amination has seen several "generations" of catalysts.[13]
-
Recommended Ligands: For electron-deficient heteroaryl chlorides, ligands like BrettPhos and RuPhos are considered the gold standard.[8][14] BrettPhos is particularly effective for coupling primary amines, while RuPhos often excels with secondary amines.[14]
-
Palladium Precatalysts: Using well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) can lead to more reproducible results by ensuring efficient generation of the active Pd(0) species.
-
-
Optimize the Base: The choice of base is critical and often depends on the pKa of the amine coupling partner.
-
Common Bases: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) was the first base utilized and remains widely used with modern dialkylbiaryl phosphine ligands.[8] Lithium bis(trimethylsilyl)amide (LHMDS) is another powerful option.
-
-
Address Potential Catalyst Inhibition: If you suspect the quinoxaline nitrogen is poisoning your catalyst, you can sometimes mitigate this by using a higher catalyst loading (e.g., 2-5 mol%) or by choosing a ligand system less prone to such inhibition.
Q3: I want to perform a Sonogashira coupling. Is it feasible at the chloro positions?
A3: Direct Sonogashira coupling of aryl chlorides is notoriously difficult due to the strength of the C-Cl bond. The standard reactivity trend for halides in Sonogashira coupling is I > Br > OTf >> Cl.[5][15] While specialized protocols exist for aryl chlorides, they require highly active catalysts and harsh conditions that may not be compatible with other functional groups.
Recommended Strategy:
-
Consider a Halogen Exchange (Finkelstein Reaction): If your synthesis allows, converting the this compound to the more reactive 2,8-diiodo- or 2,8-dibromoquinoxaline prior to the coupling reaction is a far more reliable strategy.
-
Use Advanced Catalysts: If you must proceed with the chloride, catalyst systems based on N-heterocyclic carbene (NHC) ligands or highly electron-rich phosphines in combination with a copper(I) co-catalyst are your best option.[16][17] Be prepared for extensive optimization.
Visualizing the Process: Workflows and Mechanisms
Visual aids can clarify complex concepts. Below are diagrams illustrating the key challenges and processes involved in coupling reactions with this compound.
Caption: Key factors hindering coupling reactions.
Caption: A systematic approach to troubleshooting.
Caption: The rate-limiting step in cross-coupling.
Optimized Starting Protocols
The following protocols are generalized starting points based on successful methods for analogous challenging chloro-heterocycles.[3][10][18] Optimization will likely be necessary for your specific coupling partners.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is designed to maximize the chances of activating the C-Cl bond.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 - 1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos or XPhos (5 mol%)
-
K₃PO₄, finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane or toluene
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium salts.
-
Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol uses a robust ligand system suitable for electron-deficient heteroaryl chlorides.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%) or a suitable palladacycle precatalyst (4 mol%)
-
BrettPhos (for primary amines) or RuPhos (for secondary amines) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, add NaOtBu, the palladium precursor, and the ligand to an oven-dried Schlenk flask.
-
Outside the glovebox, add the this compound and a stir bar.
-
Evacuate and backfill the flask with Argon (3 cycles).
-
Add the anhydrous, degassed toluene, followed by the amine coupling partner via syringe.
-
Heat the mixture to 100-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Data at a Glance: Representative Reaction Conditions
The following table summarizes typical conditions that have proven successful for Suzuki-Miyaura couplings of challenging chloro-heterocycles, serving as a guide for your optimization efforts with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference Substrate |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | ~85 | 2-Chloro-3-aminopyridine |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2) | THF | 90 | ~96 | 2,6-Dichloroquinoxaline |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | THF | 90 | ~72 | 2,6-Dichloroquinoxaline |
| 4 | 4-Fluorophenylboronic acid | CataCXium A (2) | - | K₃PO₄ (3) | 2-MeTHF/H₂O | 100 | ~70-90 | Heteroaryl chlorides |
Table adapted from data on analogous substrates.[3][12][18][19] Yields are approximate and serve as a reference for expected outcomes.
Frequently Asked Questions (FAQs)
Q: Can I achieve regioselective mono-substitution on this compound? A: Yes, regioselectivity is often possible. In dihaloquinoxalines, the C2 position is generally more electrophilic and thus more reactive than positions on the benzene ring (like C6 or C8).[18][19] By using milder conditions (e.g., lower temperature, slightly less active catalyst, or shorter reaction times), you can often favor mono-substitution at the C2 position. Achieving substitution at C8 while leaving C2 untouched is much more challenging and may require a protecting group strategy.
Q: My boronic acid is decomposing (protodeboronation). How can I prevent this? A: Protodeboronation is a common side reaction, especially in the presence of water and at high temperatures.[3] To minimize it, ensure your base is truly anhydrous if running a water-free reaction. Alternatively, using a boronate ester (e.g., a pinacol ester) instead of the boronic acid can increase stability.
Q: Is Nickel a viable alternative to Palladium for these reactions? A: Yes, nickel catalysts are often better for activating stubborn C-Cl bonds due to different mechanisms and redox potentials.[20] They can be a cost-effective and highly active alternative. However, nickel catalysis often requires different ligands and conditions and can be more sensitive to air and moisture.
Q: What is the best way to degas my solvent? A: For small-scale reactions, bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes is effective.[9] For more rigorous oxygen removal, the "freeze-pump-thaw" method (three cycles) is the standard procedure.
References
-
de Vries, J. G. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. In The Privileged Pincer-Metal Platform: Coordination Chemistry & Applications (Vol. 937, pp. 24–37). American Chemical Society. [Link]
-
Makhubela, B. C. E. (2018). BUCHWALD COUPLING OF QUINOXALINE- O-SULFONATES LEADING TO THE HETEROCYCLIC COMPOUNDS WITH POTENTIAL MEDICINAL PROPERTIES AGAINST. University of the Witwatersrand. [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Balaraman, D., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 20(15), 4539–4542. [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination Reagent Selection Guide. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Shaikh, R. A., et al. (2025). Emerging trends in two- and three-component efficient synthetic strategies for functionalised and fused quinoxalines. New Journal of Chemistry, 49(28), 1234-1256. [Link]
-
Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia. [Link]
-
Magano, J., & Aldous, D. J. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(39), 16976-16999. [Link]
-
Fernandes, C., et al. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts, 11(8), 949. [Link]
-
ResearchGate. (2019). Both Bioorthogonal Ligations and Cleavages via Reactions of Chloroquinoxalines with ortho-Dithiophenols. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
ResearchGate. (2012). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Das, P., & Akamanchi, K. G. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(60), 38167-38186. [Link]
-
ResearchGate. (2012). Regioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. [Link]
-
Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 128(28), 9115–9127. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. [Link]
-
Organic Chemistry Portal. Quinoxaline synthesis. [Link]
-
Michalska, D., et al. (2018). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 23(10), 2469. [Link]
-
Davarpanah, J., et al. (2016). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Oriental Journal of Chemistry, 32(2), 1185-1191. [Link]
-
ResearchGate. (2025). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
-
Sharma, G. D., et al. (2023). Quinoxaline derivatives as attractive electron-transporting materials. Journal of Materials Chemistry C, 11(43), 14933-14953. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. [Link]
-
Sigeev, A. S., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(19), 15425-15484. [Link]
-
ResearchGate. (2022). Transition-Metal-Free Cross-Coupling Reactions in Dynamic Thin Films To Access Pyrimidine and Quinoxaline Analogues. [Link]
-
Cruz, F. A., & Garg, N. K. (2021). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. Journal of the American Chemical Society, 143(33), 13148-13155. [Link]
-
MDPI. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. [Link]
-
Wang, D., et al. (2011). Asymmetric Hydrogenation of 2- and 2,3-Substituted Quinoxalines with Chiral Cationic Ruthenium Diamine Catalysts. Organic Letters, 13(22), 6062–6065. [Link]
-
Khan, I., et al. (2016). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Journal of Chemistry, 2016, 1-20. [Link]
-
Li, C.-J. (2020). En Route to Developing Phenols as Sustainable Coupling Partners via Dearomatization-Rearomatization Processes. Accounts of Chemical Research, 53(10), 2268-2283. [Link]
-
Al-Masoudi, N. A. L. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Heterocyclic Chemistry, 53(2), 349-362. [Link]
-
Mini-Reviews in Organic Chemistry. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]
-
ACS Publications. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]
-
OUCI. (2012). Application of quinoxaline based diimidazolium salt in palladium catalyzed cross-coupling reactions. [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 7. researchgate.net [researchgate.net]
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- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Impurity Identification in 2,8-Dichloroquinoxaline Synthesis by HPLC
Prepared by: Senior Application Scientist, Pharmaceutical Analysis Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2,8-dichloroquinoxaline. It addresses common challenges encountered during purity analysis by High-Performance Liquid Chromatography (HPLC), offering a structured approach to troubleshooting and impurity identification.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I should expect during the synthesis of this compound?
The impurity profile is intrinsically linked to the synthetic route. A common pathway involves the chlorination of 8-chloro-2-quinoxalinol. Based on this, the primary impurities include:
-
Starting Material: Unreacted 8-chloro-2-quinoxalinol.
-
Isomeric Impurities: If the precursor materials are not isomerically pure, related dichloroquinoxaline isomers (e.g., 2,5- or 2,6-dichloroquinoxaline) may be present.
-
By-products: Incomplete reactions or side reactions can generate various by-products.[1][2]
-
Degradation Products: The final compound may degrade under certain conditions (e.g., hydrolysis back to a hydroxyl- form).
A summary of potential process-related impurities is provided in the table below.
Table 1: Potential Process-Related Impurities in this compound Synthesis
| Impurity Name | Potential Source | Chromatographic Behavior Notes |
|---|---|---|
| 8-chloro-2-quinoxalinol | Unreacted starting material | More polar than the final product; will elute earlier in reversed-phase HPLC. |
| Isomeric Dichloroquinoxalines | Impure starting materials or reagents | May have very similar retention times to the main compound, requiring high-efficiency columns and optimized methods for separation. |
| Monochloroquinoxalines | Incomplete chlorination | Less retained than the dichloro- product in reversed-phase HPLC. |
| Hydrolysis Degradants | Exposure of the final product to moisture | More polar degradation products that will elute significantly earlier. |
Q2: What is a good starting point for an HPLC method to analyze this compound purity?
For non-polar, aromatic compounds like this compound, a reversed-phase HPLC method is the logical starting point.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 70%) and ramp down to a lower percentage (e.g., 10%) over 20-30 minutes. This will elute polar impurities first, followed by the main compound and any non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 310 nm.
-
Column Temperature: 30 °C.
This initial setup provides a robust baseline from which optimization can be performed to resolve specific impurities.[3][4]
Q3: My chromatogram shows a large peak, but I'm not certain it's my target compound. How can I confirm its identity?
The most reliable method is to use a certified reference standard of this compound. Inject the standard under the same HPLC conditions and compare the retention time with your main peak. For absolute confirmation, spike a sample of your synthetic mixture with a small amount of the reference standard. The peak corresponding to your target compound should increase in area and maintain a symmetrical shape.
Troubleshooting Guide: From Chromatogram to Conclusion
This section addresses specific analytical problems in a question-and-answer format, providing causal explanations and actionable protocols.
Problem 1: I see multiple unexpected peaks in my chromatogram. How do I identify their source?
Expert Analysis: Unexpected peaks, often called "ghost peaks," can originate from several sources: the HPLC system itself, the solvents used, or the sample. A systematic elimination process is the most effective way to diagnose the issue.[5]
Potential Causes & Solutions:
-
System Contamination: Carryover from previous injections.
-
Solution: Implement a robust needle wash protocol and run several blank gradients (injecting only mobile phase) to flush the system.
-
-
Solvent Impurities: Impurities in the mobile phase (especially water) or sample diluent. Microbial growth can occur in aqueous mobile phases that are left standing.[6]
-
Solution: Use fresh, high-purity HPLC-grade solvents. Filter all aqueous mobile phases and do not store them for extended periods. To test this, prepare a fresh batch of mobile phase and re-run the analysis.
-
-
Sample Degradation: The compound may be unstable in the chosen sample diluent.
-
Solution: Prepare samples immediately before injection. If degradation is suspected, conduct a forced degradation study to identify the resulting peaks.
-
-
Synthesis-Related Impurities: The peaks are genuine by-products or unreacted starting materials from your synthesis.
-
Solution: This requires a more in-depth investigation, starting with a forced degradation study to understand the molecule's stability profile.
-
Workflow: Systematic Impurity Identification
The following workflow provides a logical path from observing an unknown peak to identifying its source.
Caption: A logical workflow for systematic impurity identification.
Experimental Protocol: Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradation products and demonstrating the specificity of your analytical method.[7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
-
Prepare Stock Solutions: Dissolve a known concentration of your purified this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature for 8 hours.
-
Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature for 24 hours.
-
Thermal: Heat a solid sample at 105°C for 48 hours. Dissolve in diluent before analysis.
-
Photolytic: Expose a solution to a light source that provides combined visible and UV outputs, as specified by ICH Q1B guidelines.[8]
-
-
Neutralization: Before injection, neutralize the acidic and basic samples to prevent column damage.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using your HPLC method. Compare the chromatograms to identify new peaks, which are your degradation products.
Problem 2: My peaks are not symmetrical. What causes peak fronting or tailing, and how do I fix it?
Expert Analysis: Ideal chromatographic peaks are symmetrical (Gaussian). Asymmetry, such as tailing or fronting, indicates undesirable interactions within the HPLC system and can compromise quantification accuracy.[5][9]
Decision Tree: Troubleshooting Poor Peak Shape
Caption: A decision tree for troubleshooting poor peak shape.
Detailed Solutions:
-
Peak Tailing: This is often caused by secondary interactions between basic analytes and acidic residual silanol groups on the silica-based column packing.[9]
-
Primary Solution: Lower the mobile phase pH to around 2.5-3.0 with an acid like phosphoric acid or trifluoroacetic acid (TFA). This protonates the silanol groups, minimizing these secondary interactions.
-
Secondary Solution: If pH adjustment is insufficient, consider using a column with high-purity silica or one that is end-capped to reduce the number of available silanol groups.
-
-
Peak Fronting: This is typically a result of column overload or poor sample solubility.[10][11]
-
Primary Solution: Reduce the mass of the sample injected onto the column. Perform a dilution series (e.g., 1:2, 1:5, 1:10) and inject each. If fronting decreases with dilution, the issue is column overload.[11]
-
Secondary Solution: Ensure your sample is fully dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase. Injecting a sample in a very strong solvent (like 100% Acetonitrile) can cause the analyte band to spread improperly at the column head, leading to fronting.[10]
-
Problem 3: An impurity peak is merged with my main this compound peak. How can I separate them?
Expert Analysis: Co-elution occurs when the chromatographic method lacks the necessary selectivity to resolve two or more compounds. Method optimization is required to improve the resolution.
Strategies for Improving Resolution:
-
Optimize the Gradient: A shallower gradient provides more time for compounds to separate. If the impurity elutes just before the main peak, try decreasing the rate of change of the organic mobile phase (B%) in that region of the chromatogram.
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities for aromatic compounds. If you are using acetonitrile, try substituting it with methanol (or vice versa). This can alter the elution order and improve separation.
-
Adjust the pH: Modifying the mobile phase pH can change the ionization state of acidic or basic impurities, significantly altering their retention and potentially resolving them from the neutral main peak.
-
Change the Stationary Phase: If mobile phase optimization fails, the interaction with the column chemistry may be too similar. Switching to a different stationary phase, such as a Phenyl-Hexyl or a Cyano column, offers a different separation mechanism that can resolve closely eluting compounds.
Table 2: HPLC Troubleshooting Quick Reference Guide
| Symptom | Most Likely Cause | Primary Recommended Action |
|---|---|---|
| Unexpected Peaks | Contamination (System/Solvent) | Run a blank gradient with fresh mobile phase.[6] |
| Peak Tailing | Secondary Silanol Interactions | Lower mobile phase pH to < 3.0.[9] |
| Peak Fronting | Column Overload / Sample Solvent | Dilute the sample; ensure sample solvent is weaker than the mobile phase.[10][11] |
| Co-eluting Peaks | Insufficient Selectivity | Change organic modifier (e.g., ACN to MeOH) or adjust the gradient slope.[3] |
| Drifting Baseline | Column Not Equilibrated / Temp Fluctuation | Increase column equilibration time; use a column oven. |
| Inconsistent Retention Times | Pump Malfunction (Leak, Air Bubbles) | Purge the pump and check system pressure for stability.[6][12] |
Advanced Identification: Coupling HPLC with Mass Spectrometry (LC-MS)
When the identity of an impurity cannot be determined by chromatographic properties alone, coupling HPLC to a mass spectrometer (MS) is the definitive next step.[13][14][15]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the impurity, allowing for the determination of its elemental formula.[16]
-
Tandem Mass Spectrometry (MS/MS): The impurity ion is isolated and fragmented. The resulting fragmentation pattern provides structural information that can be used to elucidate the impurity's structure, often by comparing it to the fragmentation of the parent compound.[16]
This technique is invaluable for characterizing unknown impurities discovered during synthesis or forced degradation studies, which is a critical step for regulatory submissions according to ICH guidelines.[17][18][19]
References
- Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (n.d.). PubMed.
- Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. (n.d.). Innovational Journals.
- Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. (2020, March 27). Chromatography Today.
- HPLC PEAK Fronting and Tailing, Common Reasons For It. (2019, October 19). HPLC Chromatography Hints and Tips.
- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (n.d.). Pharma Focus America.
- Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (n.d.). Pharmaceutical Technology.
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Protheragen.
- The benefits of high-resolution mass spectrometry for impurity profiling. (2025, May 8). LGC.
- How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
- Front Tailing HPLC & GC Peaks. (n.d.). Axion Labs.
- What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. (2025, October 16). YouTube.
- The Role of Impurity Standards in Pharmaceutical Quality Control. (2025, February 3). Pharmaffiliates.
- How Pharmaceutical Impurity Analysis Works. (2025, August 27). ResolveMass Laboratories Inc.
- Quality: impurities. (n.d.). European Medicines Agency (EMA).
- Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass.
- (PDF) ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2024, December 12). ResearchGate.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). IJCSPUB.
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.). International Journal of Pharmaceutical Sciences.
- Forced Degradation Studies Research Articles. (n.d.). R Discovery.
- HPLC Demystified Part 3 | How to Maintain and Troubleshoot Your HPLC Like a Pro. (2025, August 28). YouTube.
- Technical Support Center: Synthesis of 2,6-Dichloroquinoxaline. (n.d.). Benchchem.
- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (n.d.). Jiangxi Normal University.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
- HPLC Troubleshooting and Maintenance Techniques. (2021, June 23). YouTube.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- HPLC Troubleshooting, Column Care and Understanding Where Backpressure Comes From. (2024, October 8). YouTube.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024, August 3). mtieat.
- Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International.
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks.
- HPLC Method Development and Validation Process of Drug Analysis and Applications. (n.d.). ijarsct.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Chromatography Troubleshooting. (2020, May 26). YouTube.
- Quinoxaline synthesis. (n.d.). Organic Chemistry Portal.
- This compound. (2025, May 20). ChemSynthesis.
- DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM. (n.d.). ResearchGate.
- Hplc method development and validation: an overview. (n.d.). SciSpace.
- 2,3-Dichloroquinoxaline synthesis. (n.d.). ChemicalBook.
- HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023, December 11). World Journal of Pharmaceutical and Medical Research.
- CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline. (n.d.). Google Patents.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PubMed Central.
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- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
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- 10. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
- 11. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]
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Technical Support Center: Catalyst Deactivation in Cross-Coupling of 2,8-dichloroquinoxaline
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of 2,8-dichloroquinoxaline. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding catalyst deactivation, a common challenge in these synthetic transformations. By understanding the underlying mechanisms of catalyst deactivation, you can optimize your reaction conditions, improve yields, and ensure the robustness of your synthetic routes.
This resource is structured to address specific issues you may encounter during your experiments, offering not just solutions but also the scientific reasoning behind them.
Troubleshooting Guide: Catalyst Deactivation
This section addresses common problems observed during the cross-coupling of this compound, focusing on the deactivation of the palladium catalyst as the root cause.
Issue 1: Low or No Product Yield Despite Favorable Reaction Conditions
You've set up your Suzuki-Miyaura coupling of this compound, but the reaction stalls or fails to yield the desired product.
Potential Cause A: Inefficient Oxidative Addition
The first step in the catalytic cycle is the oxidative addition of the aryl chloride to the Pd(0) center.[1][2][3] The C-Cl bonds in this compound are relatively strong, making this step challenging.
Troubleshooting Steps:
-
Ligand Selection: Employ electron-rich and sterically bulky phosphine ligands.[1][4][5][6] These ligands increase the electron density on the palladium center, facilitating the cleavage of the C-Cl bond.[5]
-
Pre-catalyst Choice: Use a pre-catalyst that readily forms the active Pd(0) species. Palladacycles or Pd(II) pre-catalysts with easily reducible ligands are often more effective than Pd(0) sources that may be prone to oxidation.[3][9]
-
Solvent Effects: The choice of solvent can influence the rate of oxidative addition. Aprotic polar solvents like dioxane, THF, or DMF can be effective.[10]
Potential Cause B: Catalyst Poisoning
Impurities in the starting materials, reagents, or solvent can act as catalyst poisons, binding to the palladium center and rendering it inactive.[11][12]
Troubleshooting Steps:
-
Reagent Purity: Ensure the purity of this compound, the boronic acid/ester, and the base. Recrystallize or purify starting materials if necessary.
-
Solvent Purity: Use high-purity, anhydrous, and degassed solvents. Oxygen can oxidize the active Pd(0) catalyst.[9]
-
Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen) to prevent oxygen contamination.[9]
Issue 2: Formation of Palladium Black
A common visual indicator of catalyst deactivation is the precipitation of black particles, known as palladium black.[13]
Potential Cause: Catalyst Agglomeration
Insufficiently stabilized Pd(0) species can aggregate into larger, catalytically inactive palladium nanoparticles.[13][14]
Troubleshooting Steps:
-
Increase Ligand-to-Palladium Ratio: A higher concentration of the stabilizing ligand can help prevent the aggregation of Pd(0) species.[13]
-
Use a More Stabilizing Ligand: Ligands with greater steric bulk or stronger binding affinity for palladium can enhance catalyst stability.[13] Bidentate ligands like dppf can provide a more stable coordination environment.[4]
-
Lower Reaction Temperature: High temperatures can accelerate the agglomeration of palladium nanoparticles.[13] If possible, screen for effective ligands that allow the reaction to proceed at a lower temperature.
Issue 3: Significant Protodeboronation of the Boronic Acid
You observe the formation of a byproduct where the boronic acid group has been replaced by a hydrogen atom.
Potential Cause: Base-Mediated Protodeboronation
This is a common side reaction, particularly with electron-rich or heteroaryl boronic acids, and is often accelerated by strong bases in the presence of a proton source (like water).[9]
Troubleshooting Steps:
-
Use a Milder Base: Strong bases can promote protodeboronation. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[9]
-
Anhydrous Conditions: Since water is a common proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce protodeboronation.[9]
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeboronation than the corresponding boronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of palladium catalyst deactivation in the cross-coupling of this compound?
A1: The main deactivation pathways include:
-
Catalyst Poisoning: Impurities in the reaction mixture can bind to the palladium center, blocking active sites.[11]
-
Aggregation/Sintering: Pd(0) species can agglomerate to form inactive palladium black.[13]
-
Ligand Degradation: The phosphine ligands can degrade under the reaction conditions, leading to less stable palladium species.[15]
-
Inefficient Reductive Elimination: The final step to release the product and regenerate the Pd(0) catalyst can be slow, leading to the accumulation of inactive Pd(II) intermediates.[16][17]
Q2: How does the choice of ligand impact catalyst stability and prevent deactivation?
A2: The ligand is crucial for stabilizing the palladium catalyst and preventing deactivation in several ways:[4][5]
-
Steric Hindrance: Bulky ligands create a sterically crowded environment around the palladium atom, which can prevent catalyst aggregation.[5][13]
-
Electronic Effects: Electron-donating ligands increase the electron density on the palladium, which can facilitate key steps in the catalytic cycle like oxidative addition and reductive elimination.[1][5]
-
Chelation: Bidentate ligands can form a more stable complex with palladium, reducing the likelihood of ligand dissociation and subsequent catalyst decomposition.
Q3: Can β-hydride elimination be a significant deactivation pathway in this specific reaction?
A3: β-hydride elimination is a common decomposition pathway for metal-alkyl complexes that have a hydrogen atom on a carbon beta to the metal.[18][19] In the cross-coupling of this compound with arylboronic acids, the intermediates are diarylpalladium species, which lack β-hydrogens. Therefore, β-hydride elimination is not a primary deactivation pathway in this specific context. However, if alkylboronic acids with β-hydrogens are used, this could become a competing side reaction.[20]
Q4: What analytical techniques can be used to study catalyst deactivation?
A4: Several in situ and operando techniques can provide insights into catalyst deactivation mechanisms:[14][21][22][23]
-
X-ray Absorption Spectroscopy (XAS): Can provide information about the oxidation state and coordination environment of the palladium catalyst during the reaction.[14]
-
X-ray Photoelectron Spectroscopy (XPS): Can detect catalyst poisons on the surface.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction progress and identify the formation of off-cycle or deactivated catalyst species.[24][25]
-
Temperature-Programmed Desorption (TPD): Can help understand the strength of adsorption of different species on the catalyst surface.[11]
Visualizing Catalyst Deactivation Pathways
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle and highlights potential points of catalyst deactivation.
Caption: Suzuki-Miyaura cycle and deactivation pathways.
Experimental Protocols
Protocol 1: General Procedure for Screening Ligands and Bases
This protocol provides a framework for optimizing the reaction conditions to mitigate catalyst deactivation.
Materials:
-
This compound
-
Arylboronic acid or pinacol ester
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, THF)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: In a glovebox, add this compound (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv) to a reaction vial equipped with a stir bar.
-
Catalyst Loading: In a separate vial, prepare a stock solution of the palladium pre-catalyst and the ligand in the reaction solvent.
-
Reaction Setup: Add the appropriate volume of the catalyst stock solution to the reaction vial to achieve the desired catalyst loading (e.g., 1-2 mol % Pd). Add additional solvent to reach the desired concentration (typically 0.1 M).
-
Reaction Conditions: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals.
-
Analysis: Upon completion or after a set time, cool the reaction to room temperature, quench with water, and extract with an organic solvent. Analyze the organic layer to determine the yield of the desired product and the extent of any side reactions.
Data Presentation:
The results of the screening can be summarized in a table for easy comparison.
| Entry | Ligand | Base | Temperature (°C) | Yield (%) |
| 1 | PPh₃ | K₂CO₃ | 100 | 15 |
| 2 | SPhos | K₂CO₃ | 100 | 85 |
| 3 | XPhos | K₃PO₄ | 80 | 92 |
| 4 | P(t-Bu)₃ | Cs₂CO₃ | 80 | 78 |
References
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - NIH.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Applied Catalysts.
- In situ techniques combined for catalyst deactivation analysis through... - ResearchGate.
- C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment | Request PDF - ResearchGate.
- Bulky phosphine ligands promote palladium-catalyzed protodeboronation - ChemRxiv.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
- Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio.
- Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies. - ResearchGate.
- Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts | Catalysis | ChemRxiv | Cambridge Open Engage. (2021).
- Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress.
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC - NIH.
- Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling Reactions for Aniline Synthesis - Benchchem.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024).
- β-Hydride elimination - Wikipedia.
- Introduction: Operando and In Situ Studies in Catalysis and Electrocatalysis | Chemical Reviews - ACS Publications. (2024).
- C−C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment | Journal of the American Chemical Society.
- Understanding β-Hydride Eliminations from Heteroatom Functional Groups. (2011).
- Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- The Role of Phosphine Ligands in Palladium Catalysis.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central.
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv.
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT.
- Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines - Organic Chemistry Portal.
- Mechanistically informed selection rules for competing β-hydride and β-heteroatom eliminations - Research Collection.
- Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - RSC Publishing. (2024).
- What do ligands actually do in a metal catalyzed coupling reaction? : r/chemistry - Reddit. (2016).
- Phosphine ligands and catalysis - Research - Gessner Group.
- 4.1: β-Elimination Reactions - Chemistry LibreTexts. (2023).
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
- Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - NIH.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021).
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate.
- We Already Know Everything about Oxidative Addition to Pd(0): Do We? - ResearchGate.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate. (2025).
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022).
- Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes | The Journal of Organic Chemistry - ACS Publications.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PubMed Central.
- An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols - PMC - NIH.
- oxidative addition and palladium coupling - csbsju.
- How can I solve my problem with Suzuki coupling? - ResearchGate. (2014).
- Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz - YouTube. (2023).
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands - PMC - NIH. (2017).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing).
- Viable pathways for the oxidative addition of iodobenzene to palladium(0)-triphenylphosphine-carbonyl complexes: a theoretical study - Dalton Transactions (RSC Publishing).
Sources
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- 11. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 12. chemrxiv.org [chemrxiv.org]
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- 14. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
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- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting the Scale-Up of 2,8-Dichloroquinoxaline Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the functionalization of 2,8-dichloroquinoxaline. This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of functionalized quinoxaline derivatives from the laboratory bench to a larger scale. Quinoxaline scaffolds are pivotal in medicinal chemistry and materials science, but their synthesis, particularly the selective functionalization of dichloro-derivatives, presents unique challenges that are often magnified during scale-up.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the complexities of regioselectivity, reaction kinetics, and process control.
Troubleshooting Guide: From Bench to Pilot Plant
This section addresses specific, common issues encountered during the scale-up of this compound functionalization in a question-and-answer format.
Issue 1: Poor or Inconsistent Regioselectivity (C2 vs. C8 Substitution)
Question: "My lab-scale reaction showed good selectivity for functionalization at the C2 position, but on a larger scale, I'm seeing significant amounts of the C8-substituted isomer and di-substituted products. Why is this happening and how can I fix it?"
Root Cause Analysis: Achieving regioselectivity in asymmetric dihalo-heterocycles like this compound is a delicate balance of electronics and kinetics.[3][4] The C2 position is generally more electron-deficient due to the proximity of both nitrogen atoms, making it the more electrophilic site and kinetically favored for nucleophilic attack or oxidative addition in cross-coupling reactions.[5] However, the C8 position's reactivity can increase under different conditions, leading to mixtures.
Possible Causes & Solutions:
-
Inefficient Heat Transfer: On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[6] Localized "hot spots" within the reactor can provide enough energy to overcome the activation barrier for the less favorable C8 substitution, leading to a loss of selectivity.
-
Solution: Transition from a simple heating mantle to a jacketed reactor with a temperature control unit. Monitor the internal reaction temperature, not just the jacket temperature. For highly exothermic reactions like some aminations, consider a semi-batch process where one reactant is added slowly to control the rate of heat generation.[6]
-
-
Ligand/Catalyst Choice: While a catalyst system may work on a small scale, its performance might not be robust enough for the prolonged reaction times or slight temperature variations of a larger batch.
-
Solution: For palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), the choice of phosphine ligand is critical.[7] Bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos) can often enhance selectivity by favoring oxidative addition at the more sterically accessible and electronically distinct C2 position.[8] It may be necessary to re-screen ligands at the intended scale.
-
-
Base Strength and Solubility: The type and concentration of the base can influence which chlorine atom is more readily displaced, especially in Nucleophilic Aromatic Substitution (SNAr) reactions. A stronger or more soluble base might alter the reaction pathway.
-
Solution: If using an inorganic base like K₃PO₄ or Cs₂CO₃, ensure it is finely powdered and well-agitated to avoid concentration gradients.[9] In some cases, switching to a soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can provide more consistent results, although this requires re-optimization.[10]
-
Workflow for Optimizing Regioselectivity
Caption: Decision tree for troubleshooting poor regioselectivity.
Issue 2: Reaction Stalls or Shows a Significant Drop in Yield on Scale-Up
Question: "I achieved an 85% yield in a 100 mL flask, but my yield dropped to 50% in a 5 L reactor under what I thought were identical conditions. What are the likely culprits?"
Root Cause Analysis: This is a classic scale-up challenge often rooted in mass transfer limitations, catalyst deactivation, or the amplified effect of impurities.[6]
Possible Causes & Solutions:
-
Catalyst Deactivation: Palladium catalysts are sensitive to oxygen and impurities.[11] Inadequate degassing or performing additions under a poor inert atmosphere on a larger scale can introduce oxygen, leading to the formation of inactive palladium black.
-
Inefficient Mixing: A magnetic stir bar is ineffective in vessels larger than 1-2 L. Poor mixing leads to heterogeneity, preventing reactants from interacting effectively with the catalyst, which may settle at the bottom of the reactor.
-
Solution: Use an overhead mechanical stirrer with an appropriately sized and shaped impeller (e.g., pitched-blade turbine) to ensure the entire reaction mass is homogeneous.[6]
-
-
Quality of Starting Materials: The impact of a small impurity in a reagent is magnified at a larger scale. For Suzuki couplings, degrading boronic acids can be a source of failure.[11]
-
Solution: Use fresh, high-purity starting materials. For Suzuki reactions, ensure the boronic acid is not extensively homocoupled (boroxine formation) or protodeboronated. Perform purity checks on all incoming raw materials.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for functionalizing this compound: Suzuki, Buchwald-Hartwig, or SNAr?
A1: The optimal method depends on the desired substituent.
| Reaction Type | Best For | Pros | Cons on Scale-Up |
| Suzuki-Miyaura Coupling | C-C bond formation (attaching aryl, heteroaryl, or alkyl groups) | High functional group tolerance; commercially available boronic acids.[12] | Boronic acid quality can be an issue; requires careful control of base and water content.[11][13] |
| Buchwald-Hartwig Amination | C-N bond formation (attaching primary/secondary amines, amides) | Extremely broad scope for amines; multiple generations of highly active catalysts exist.[14][15] | Can be sensitive to air/moisture; ligands can be expensive; requires strong bases which may not be compatible with all functional groups.[16][17] |
| Nucleophilic Aromatic Substitution (SNAr) | C-O, C-S, and some C-N bond formation (alkoxides, thiolates, some amines) | Palladium-free (lower cost, no metal contamination); often simple conditions.[18][19] | Limited to strong nucleophiles; requires higher temperatures; regioselectivity can be harder to control than with Pd-catalysis.[20] |
Q2: How do I minimize the formation of the di-substituted byproduct?
A2: Di-substitution occurs when the mono-functionalized product reacts again. To minimize this:
-
Use Stoichiometric Control: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the coupling partner (boronic acid or amine).
-
Lower Reaction Temperature: This will favor the more kinetically facile C2 reaction and slow down the subsequent, less favorable reaction at C8.
-
Monitor the Reaction: Track the disappearance of the starting material and the formation of the mono-substituted product by HPLC or GC. Stop the reaction once the starting material is consumed to prevent over-reaction.
Q3: What are the primary safety concerns when scaling up these reactions?
A3:
-
Exotherms: Both Buchwald-Hartwig and SNAr reactions can be exothermic. Always monitor the internal temperature and have a cooling plan in place. For large scales, consider controlled addition of a key reagent.[6]
-
Palladium Catalysts: While not highly toxic, palladium catalysts should be handled with care in a well-ventilated area, as fine powders can be respiratory irritants. Spent palladium is also valuable and should be recovered.
-
Bases: Strong bases like NaOtBu or LiHMDS are often used in Buchwald-Hartwig aminations. They are corrosive and moisture-sensitive. Ensure they are handled under an inert atmosphere.
Detailed Experimental Protocols
Protocol 1: Scalable Regioselective Suzuki-Miyaura Coupling at the C2 Position
This protocol provides a starting point for the selective functionalization at the C2 position. Optimization may be required for different arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
SPhos Pd G3 Precatalyst (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)
-
1,4-Dioxane (approx. 10 mL per gram of starting material)
-
Water (approx. 1 mL per gram of starting material)
Procedure:
-
Reactor Setup: To a clean, dry, jacketed reactor equipped with an overhead stirrer, condenser, and nitrogen/argon inlet, add this compound, the arylboronic acid, and the finely ground K₃PO₄.
-
Inerting: Seal the reactor and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via cannula or a pressure-equalizing addition funnel.
-
Catalyst Addition: With vigorous stirring, add the SPhos Pd G3 precatalyst.
-
Reaction: Heat the reactor jacket to 80-90 °C and maintain a consistent internal temperature. The mixture will typically turn dark brown or black.
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing via HPLC or TLC (staining may be required). The reaction is typically complete in 8-16 hours.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with a suitable organic solvent like ethyl acetate or toluene and filter through a pad of celite to remove inorganic salts and palladium black.
-
Purification: Wash the organic layer with water and brine. Concentrate the organic phase under reduced pressure. The crude product can often be purified by recrystallization, which is more scalable than column chromatography.[21]
Scale-Up Parameter Comparison Table
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensure sufficient agitation to keep solids suspended and maintain homogeneity.[6] |
| Heating | Oil Bath / Heating Mantle | Jacketed Reactor | Monitor internal temperature; account for slower heat transfer.[6] |
| Inerting | Balloon / Schlenk Line | N₂/Ar Purge & Blanket | Maintain positive pressure to prevent air ingress. |
| Catalyst Loading | 2 mol% | 1-1.5 mol% | May be possible to reduce loading with optimized conditions; however, initial runs should be conservative.[22] |
| Purification | Column Chromatography | Recrystallization / Distillation | Column chromatography is generally not economically viable at large scales.[21] |
Visualization of the Scale-Up Workflow
Caption: General workflow for scaling up a chemical synthesis.
References
- Hajra, A., et al. (2024). C–H Functionalization of Quinoxalines. Synlett.
-
Avula, B., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 44(1). [Link]
-
Various Authors. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. [Link]
-
Various Authors. (2022). Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. European Journal of Medicinal Chemistry. [Link]
- Google Patents. (Patent EP2581375A2).
-
ResearchGate. (Various Publications). Representative drug molecules containing quinoxaline scaffold. [Link]
-
Various Authors. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Organic Chemistry. [Link]
- Various Authors. (Various Dates). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Various Journals.
-
Various Authors. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. [Link]
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Various Authors. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry. [Link]
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Various Authors. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
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Various Authors. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Frontiers in Chemistry. [Link]
- Google Patents. (Patent WO2006090236A1). Preparation of high purity substituted quinoxaline.
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Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]
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Various Authors. (2023). Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate. Journal of Chemical and Pharmaceutical Research. [Link]
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Various Authors. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. [Link]
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Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]
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ResearchGate. (Various Publications). Investigation on reactivity of dichloroquinoxaline with different nucleophilic reagents. [Link]
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Various Authors. (2021). Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. Chemical Communications. [Link]
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Various Authors. (2015). Functionalizations of Mixtures of Regioisomeric Aryllithium Compounds by Selective Trapping with Dichlorozirconocene. Angewandte Chemie. [Link]
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Various Authors. (2016). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Organic Chemistry International. [Link]
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Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
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Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
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Reddit. (2023). Problems with Suzuki coupling. r/Chempros. [Link]
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Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
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Various Authors. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules. [Link]
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ResearchGate. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
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Wikipedia. (Last edited 2023). Buchwald–Hartwig amination. [Link]
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KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]
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Wikipedia. (Last edited 2023). Regioselectivity. [Link]
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Various Authors. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Various Authors. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank. [Link]
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ChemSynthesis. (2025). This compound. [Link]
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Various Authors. (2022). Directed nucleophilic aromatic substitution reaction. Chemical Communications. [Link]
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Various Authors. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Catalysts. [Link]
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Various Authors. (2019). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]
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Various Authors. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
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The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
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Various Authors. (2022). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules. [Link]
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Various Authors. (2022). Search Results for Regioselectivity. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. [Link]
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Various Authors. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank. [Link]
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Technical Support Center: Optimizing Reactions with 2,8-Dichloroquinoxaline
A Senior Application Scientist's Guide to Solvent Effects on Reactivity
Welcome to the technical support center for 2,8-dichloroquinoxaline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. The reactivity of the two chlorine atoms in this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions, is profoundly influenced by the choice of solvent. Understanding these effects is paramount to achieving desired outcomes, maximizing yields, and minimizing side reactions.
This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered in the laboratory.
Frequently Asked Questions (FAQs): The "Why" Behind Solvent Choice
Q1: Why is solvent selection so critical for reactions involving this compound?
A1: The solvent is not merely a medium in which reactants dissolve; it is an active participant in the reaction's energy landscape. For this compound, the primary reaction pathway is Nucleophilic Aromatic Substitution (SNAr). The solvent's properties—specifically its polarity and its ability to form hydrogen bonds (proticity)—directly influence the stability of the reactants, the nucleophile, the transition states, and the intermediates, thereby dictating the overall reaction rate and product distribution.[1][2][3] An incorrect solvent choice can lead to stalled reactions, low yields, or the formation of undesirable byproducts.
Q2: What is the primary reaction mechanism, and how does the solvent influence it?
A2: The reaction proceeds via a well-established two-step SNAr mechanism. The pyridine-like nitrogen atoms within the quinoxaline ring are electron-withdrawing, which "activates" the chlorine-bearing carbons (C2 and C8) for nucleophilic attack.[4][5]
-
Step 1 (Rate-Determining): A nucleophile attacks one of the electron-deficient carbons, breaking the aromaticity of the ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Step 2 (Fast): The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.
The solvent's primary role is to stabilize the polar, charged Meisenheimer complex and the associated transition state.[2] Polar solvents are significantly better at this stabilization than non-polar solvents, which generally lowers the activation energy and accelerates the reaction.[6][7]
Q3: What is the difference between polar protic and polar aprotic solvents in these reactions?
A3: This is the most critical distinction for SNAr reactions.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can act as hydrogen bond donors.[8] While they can stabilize the Meisenheimer complex, they have a significant drawback: they also strongly solvate anionic nucleophiles through hydrogen bonding.[9][10] This "caging" effect stabilizes the nucleophile in its ground state, increasing the energy required for it to attack the quinoxaline ring and thus dramatically slowing down the reaction.[11][12]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) possess large dipole moments but lack O-H or N-H bonds.[8][10] They are ideal for SNAr reactions. They effectively solvate the counter-ion (e.g., K⁺, Na⁺) of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and highly reactive.[9] This, combined with their ability to stabilize the polar transition state, leads to significant rate enhancements, often by several orders of magnitude compared to protic solvents.[9]
Q4: Can non-polar solvents like toluene or hexane be used?
A4: Generally, non-polar solvents are poor choices for SNAr reactions.[12] Most nucleophiles (which are often salts) have poor solubility in them.[13] Furthermore, non-polar solvents cannot effectively stabilize the charged Meisenheimer intermediate, leading to a very high activation energy and consequently, extremely slow or non-existent reactions.[14] However, in some cases with highly reactive starting materials or for controlling selectivity between two active sites, a less polar solvent might be strategically employed.[15]
Troubleshooting Guide: From Theory to Practice
This section addresses specific experimental issues in a question-and-answer format.
Problem ID: RXN-01
Q: My reaction is extremely slow or has not started, even after heating. My starting material is still present according to TLC. What is the likely solvent-related cause?
A: This is a classic symptom of using a suboptimal solvent system.
-
Potential Cause 1: Use of a Polar Protic Solvent. If you are using a solvent like ethanol or methanol, your nucleophile is likely being deactivated by hydrogen bonding.[9][10] The energy barrier for the reaction becomes too high to overcome under typical thermal conditions.
-
Recommended Solution 1: Switch to a polar aprotic solvent. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent first choices for SNAr reactions as they enhance nucleophilicity and stabilize the key intermediate.[15] Acetonitrile (MeCN) is another good option.
-
Potential Cause 2: Poor Solubility. Your this compound or your nucleophilic salt may not be fully dissolved. Reactions in heterogeneous mixtures are often slow and low-yielding.
-
Recommended Solution 2: Choose a solvent in which all reactants are fully soluble at the reaction temperature. If solubility is a major issue, DMF or DMSO are again superior choices due to their excellent solvating power for a wide range of organic and inorganic compounds.[13]
Problem ID: RXN-02
Q: I am forming the desired mono-substituted product, but the yield is very low, and the reaction stops prematurely.
A: Low yield with incomplete conversion points to issues with reaction conditions or stability.
-
Potential Cause: Solvent Instability or Reactivity. Some solvents can react with your reagents under the reaction conditions. For example, using an ester-based solvent (like ethyl acetate) with a strong base as a nucleophile or additive is incompatible.[15] Similarly, some solvents like Dihydrolevoglucosenone (Cyrene) are unstable in the presence of bases.[15]
-
Recommended Solution: Ensure your chosen solvent is inert under the reaction conditions (temperature, pH, reagents). Cross-reference your reagents with solvent compatibility charts. If in doubt, a robust solvent like DMF, DMSO, or an ether like dioxane or 2-MeTHF (if bases are not too strong) is a safer choice.[15]
Problem ID: RXN-03
Q: I am getting a significant amount of the di-substituted byproduct, but I want to isolate the mono-substituted product.
A: This is a common challenge when a substrate has multiple reactive sites. The first substitution activates the ring for the second, but solvent and conditions can control this.
-
Potential Cause: High Reactivity Promoted by Solvent. Highly polar aprotic solvents like DMF and DMSO can accelerate the second substitution, especially at elevated temperatures or with long reaction times.[15]
-
Recommended Solution:
-
Change Solvent Polarity: Consider a less polar solvent such as tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), or even toluene.[15][16] This will slow down both substitutions, but it may disproportionately slow the second substitution, allowing you to isolate the mono-substituted product.
-
Control Stoichiometry & Temperature: This issue is tightly linked to reaction conditions. Use a strict 1:1 stoichiometry of nucleophile to this compound and run the reaction at the lowest possible temperature that allows for the first substitution to proceed at a reasonable rate.[17]
-
Problem ID: RXN-04
Q: My product seems to be decomposing during workup or purification. Could the reaction solvent be a factor?
A: Yes, high-boiling point solvents can complicate product isolation.
-
Potential Cause: High-Boiling Point Solvents. Solvents like DMF (BP: 153 °C) and DMSO (BP: 189 °C) can be difficult to remove completely. Prolonged heating under vacuum to remove them can lead to the thermal decomposition of sensitive products.
-
Recommended Solution:
-
Aqueous Workup: If your product is stable to water and insoluble, a common procedure is to pour the reaction mixture into a large volume of ice water to precipitate the product, which can then be collected by filtration. This removes the bulk of the high-boiling solvent.
-
Solvent Selection for Easier Removal: If the reaction allows, consider using a lower-boiling polar aprotic solvent like acetonitrile (BP: 82 °C) or acetone (BP: 56 °C) to facilitate easier removal during workup.
-
Data Summary: Solvent Selection Table
The table below summarizes the properties of common solvents and their general suitability for SNAr reactions with this compound.
| Solvent | Type | Dielectric Constant (ε) at 20°C | Suitability for SNAr | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | Excellent | High boiling point (189°C) can complicate removal. Excellent solvating power. |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Excellent | High boiling point (153°C). A workhorse solvent for SNAr. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Good | Lower boiling point (82°C) makes it easier to remove. Less powerful solvent than DMF/DMSO. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Moderate | Good for controlling reactivity and avoiding di-substitution. Lower polarity. |
| Ethanol (EtOH) | Polar Protic | 24.6 | Poor | Deactivates nucleophiles via H-bonding, leading to very slow reactions.[4][12] |
| Methanol (MeOH) | Polar Protic | 32.7 | Poor | Similar to ethanol; significantly retards SNAr reaction rates.[2][9] |
| Water (H₂O) | Polar Protic | 80.1 | Very Poor | Strong H-bonding and potential for hydrolysis side reactions.[18] |
| Toluene | Non-Polar | 2.4 | Very Poor | Generally unsuitable due to poor solubility of nucleophiles and inability to stabilize intermediates.[16] |
Dielectric constant data sourced from various publicly available chemical databases and literature.[13]
Experimental Protocol: Mono-amination of this compound
This protocol provides a representative method for the mono-substitution of this compound with a primary amine, highlighting critical steps related to solvent choice.
Objective: To synthesize 8-chloro-2-(benzylamino)quinoxaline.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Glassware and Atmosphere Preparation:
-
Ensure all glassware (round-bottom flask, condenser) is thoroughly oven- or flame-dried to remove moisture.[19][20]
-
Assemble the glassware and flush the system with an inert atmosphere (Nitrogen or Argon). Causality: While not always strictly necessary for SNAr, an inert atmosphere prevents potential side reactions with atmospheric moisture or oxygen, ensuring reproducibility.
-
-
Reagent Addition:
-
To the reaction flask, add this compound (e.g., 1.0 g, 5.02 mmol) and anhydrous K₂CO₃ (e.g., 1.39 g, 10.05 mmol).
-
Add anhydrous DMF (e.g., 20 mL) via syringe. Stir the suspension for 5 minutes. Causality: DMF is chosen for its ability to dissolve the reactants and facilitate the reaction by stabilizing the Meisenheimer complex without deactivating the nucleophile.[15]
-
Slowly add benzylamine (e.g., 0.58 mL, 5.28 mmol) to the stirring suspension at room temperature. Causality: A slight excess of the amine ensures the complete consumption of the limiting quinoxaline. K₂CO₃ acts as a base to neutralize the HCl byproduct of the reaction, driving it to completion.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to a controlled temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes.[20] Use an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) to resolve the starting material and product.
-
The reaction is complete when the this compound spot has been fully consumed (typically 2-4 hours). Causality: Monitoring is crucial to avoid over-reaction and the formation of the di-substituted product. Quench the reaction as soon as the starting material is gone.[17]
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the dark mixture slowly into a beaker containing a large volume of ice water (e.g., 200 mL) with vigorous stirring. A precipitate should form. Causality: This step precipitates the water-insoluble organic product and dissolves the inorganic salts (K₂CO₃, KCl) and the residual DMF.
-
Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water (3 x 50 mL) and then with a small amount of cold ethyl acetate to remove highly soluble impurities.
-
-
Purification:
-
Air-dry the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary. Causality: Recrystallization is an efficient method for purifying solid products, while chromatography is used for separating mixtures that are difficult to crystallize.
-
References
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ResearchGate. (n.d.). Investigation on reactivity of dichloroquinoxaline (1 a) with...[4]
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ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.[1]
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Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.[6]
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Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent | PDF.[11]
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University of Rochester. (n.d.). How to Troubleshoot a Reaction.[19]
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Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.[21]
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National Institutes of Health (NIH). (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC.[2]
-
BenchChem. (n.d.). Technical Support Center: Solvent Effects on Quinoxaline Functionalization.[3]
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National Institutes of Health (NIH). (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PubMed Central.[22]
-
MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.[5]
-
BenchChem. (n.d.). Technical Support Center: Synthesis of 2,6-Dichloroquinoxaline.[20]
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Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.[9]
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Semantic Scholar. (2024). Synthesis of quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking.[23]
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BenchChem. (n.d.). stability issues of 2-Chloro-8-iodoquinoxaline under acidic conditions.[18]
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Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.[8]
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ChemTalk. (n.d.). Polar Protic and Aprotic Solvents.[10]
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YouTube. (2013). Effect of Solvent on Sn1 Reaction.[7]
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YouTube. (2019). Effect of solvent in Nucleophilic Substitution Reaction.[12]
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Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.[15]
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University of Rochester. (n.d.). How To: Troubleshoot a Reaction.[24]
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BenchChem. (n.d.). How to avoid di-substitution in 2,3-dichloroquinoxaline reactions.[17]
-
National Institutes of Health (NIH). (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.[16]
-
National Institutes of Health (NIH). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC.[25]
-
Indian Academy of Sciences. (n.d.). Rapid, efficient and eco-friendly procedure for the synthesis of quinoxalines under solvent-free conditions using sulfated polyborate as a recyclable catalyst.[26]
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ChemRxiv. (n.d.). Kinetic Solvent Effects in Organic Reactions.[14]
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MDPI. (n.d.). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach.[27]
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PubChem. (n.d.). 2,3-Dichloroquinoxaline.[28]
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ResearchGate. (2025). Kinetics of the Reaction of 2-Chloro-quinoxaline with Hydroxide Ion in ACN–H2O and DMSO–H2O Binary Solvent Mixtures | Request PDF.[29]
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ResearchGate. (2025). Chemistry of 2,3-Dichloroquinoxalines | Request PDF.[30]
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PubChem. (n.d.). 2,8-Dichloroquinoline.[31]
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ResearchGate. (2017). (PDF) 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade.[32]
-
Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.[33]
-
National Institutes of Health (NIH). (n.d.). Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof - PMC.[34]
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(n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.[35]
-
ChemSynthesis. (2025). This compound.[36]
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Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.[37]
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(n.d.). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal.[38]
-
(n.d.). An overview on Common Organic Solvents and their Toxicity Abstract.[13]
-
Pendidikan Kimia. (2016). Deducing Reaction Mechanism: A Guide for Students, Researchers, and Instructors.[39]
-
Wordpress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation.[40]
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Technical Support Center: Managing Exothermic Reactions Involving 2,8-Dichloroquinoxaline
Welcome to the technical support center for handling 2,8-dichloroquinoxaline. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing potential exothermic events during its use. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter, grounded in established principles of chemical process safety.
Part 1: Understanding the Hazard - FAQs
Q1: What are the primary concerns when working with this compound?
A1: this compound is a halogenated, nitrogen-containing heterocyclic compound. The primary concerns are its potential for highly exothermic reactions, particularly during nucleophilic aromatic substitution (SNAr), and the lack of readily available, specific thermal hazard data for this particular isomer. Reactions with nucleophiles can generate significant heat, and if not properly controlled, can lead to a runaway reaction.[1][2] Additionally, like many chlorinated organic compounds, it should be handled with care to avoid exposure.[3][4]
Q2: What is a nucleophilic aromatic substitution (SNAr) reaction and why is it a concern with this compound?
A2: SNAr is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[5][6] In this compound, the electron-withdrawing nature of the nitrogen atoms in the quinoxaline ring system activates the chlorine atoms, making them susceptible to displacement by nucleophiles.[7][8][9] This reaction is often highly exothermic. The rate of heat generation can be rapid, and if it exceeds the rate of heat removal, the reaction temperature can increase uncontrollably, leading to a dangerous situation.[1]
Q3: Are there specific nucleophiles that are of higher concern?
A3: While any SNAr reaction with this compound should be treated with caution, highly reactive nucleophiles such as primary and secondary amines, alkoxides, and thiolates can lead to particularly rapid and highly exothermic reactions. The reaction's exothermicity will also be influenced by the nucleophile's concentration, the reaction solvent, and the temperature.
Q4: What is a "runaway reaction" and what are the potential consequences?
A4: A runaway reaction is an uncontrolled chemical reaction where the rate of heat generation exceeds the rate of heat removal.[1][2] This leads to a rapid increase in temperature and pressure within the reactor. The consequences can be severe, ranging from boiling of the solvent and over-pressurization of the vessel to an explosion and the release of hazardous materials.[2][10]
Part 2: Proactive Safety and Troubleshooting
This section provides actionable guidance to mitigate risks and troubleshoot common issues during experimentation.
Troubleshooting Guide: Unexpected Exotherms
| Symptom | Potential Cause | Immediate Action | Preventative Measure |
| Rapid, unexpected temperature rise | Uncontrolled exothermic reaction (potential runaway) | 1. Immediately stop reagent addition. 2. Increase cooling to the reactor. 3. If necessary, activate emergency cooling or quenching procedures. | Perform a thorough thermal hazard assessment before scaling up. Use controlled addition of reagents. Ensure adequate cooling capacity. |
| Localized boiling or "hot spots" | Poor mixing, leading to a localized concentration of reagents. | 1. Increase stirring rate. 2. If safe, add a small amount of an appropriate, inert solvent to improve mixing. | Ensure the stirring mechanism is appropriate for the reaction scale and viscosity. |
| Pressure increase in a closed system | Off-gassing from the reaction or boiling of the solvent due to an exotherm. | 1. If the system is designed for it, vent to a safe location (e.g., a scrubber). 2. Reduce the reaction temperature. | Use a system with appropriate pressure relief. Understand the potential for gas evolution. |
Experimental Workflow: Thermal Hazard Assessment
A proactive approach to safety is paramount. Before performing any reaction with this compound on a significant scale, a thorough thermal hazard assessment is crucial.
Caption: Workflow for Thermal Hazard Assessment.
Step-by-Step Methodologies:
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the onset temperature of any exothermic decomposition of the starting materials, reaction mixture, or final product.[11]
-
Procedure:
-
Accurately weigh a small sample (1-5 mg) of the material into a DSC pan.
-
Seal the pan.
-
Place the sample and a reference pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 2-10 °C/min) over a wide temperature range.
-
Monitor the heat flow to and from the sample. An exothermic event will be observed as a peak in the heat flow signal.[12]
-
-
-
Reaction Calorimetry (RC1):
-
Objective: To measure the heat of reaction and the rate of heat release under process-like conditions.[13][14][15]
-
Procedure:
-
Set up the reaction in a reaction calorimeter.
-
Calibrate the instrument to determine the heat transfer coefficient.
-
Charge the initial reactants to the calorimeter.
-
Add the limiting reagent at a controlled rate, mimicking the planned process.
-
Monitor the heat flow from the reaction in real-time.
-
The data obtained can be used to calculate the total heat of reaction and the maximum rate of heat release.[16]
-
-
FAQ: Safe Handling and Emergency Procedures
Q5: What are the essential personal protective equipment (PPE) and engineering controls for handling this compound?
A5:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Personal Protective Equipment (PPE):
Q6: How should I add reagents to a reaction involving this compound to minimize the risk of an exotherm?
A6: Slow, controlled addition of the nucleophile is critical. Use a syringe pump or a dropping funnel for liquid reagents. For solid reagents, add them in small portions. Monitor the reaction temperature closely during the addition.
Q7: What is a "quench" and how do I perform one safely in an emergency?
A7: A quench is a procedure to rapidly stop a reaction, usually by adding a substance that will quickly react with any unreacted reagents. The choice of quenching agent depends on the specific chemistry. For SNAr reactions, a mild acid (e.g., acetic acid in an appropriate solvent) can often be used to neutralize a basic nucleophile.
Emergency Quenching Workflow:
Caption: Emergency Quenching Decision Workflow.
Q8: What should I do in case of a spill?
A8:
-
Alert others in the immediate area.
-
If the spill is large or you are unsure how to handle it, evacuate the area and call for emergency assistance.
-
For small spills within a fume hood, use an absorbent material (e.g., vermiculite or sand) to contain the spill.
-
Collect the absorbed material into a labeled hazardous waste container.[3][4]
-
Decontaminate the area with an appropriate solvent.
Part 3: Data-Driven Safety
Table 1: Example Thermal Hazard Assessment Data for a Hypothetical Reaction of this compound with a Nucleophile
| Parameter | Value | Method | Significance |
| Onset of Decomposition (DSC) | > 250 °C | DSC | Indicates the temperature at which the compound begins to decompose exothermically. Provides a maximum safe operating temperature. |
| Heat of Reaction (ΔHrxn) | -150 kJ/mol | RC1 | The total amount of heat released by the reaction. Essential for calculating the potential for temperature rise. |
| Maximum Rate of Heat Release (qmax) | 50 W/L | RC1 | The peak rate at which heat is generated. This must be less than the cooling capacity of the reactor. |
| Adiabatic Temperature Rise (ΔTad) | 120 °C | Calculated from ΔHrxn and Cp | The theoretical temperature increase if all cooling were to fail. A high value indicates a high-risk reaction.[15] |
References
- BenchChem. (n.d.). Essential Safety and Logistical Information for Handling 2-Chloro-3-(2-thienyl)quinoxaline.
- BenchChem. (n.d.). Safe Disposal of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Procedural Guide.
- BenchChem. (n.d.). Refinement of work-up procedures for quinoxaline synthesis.
- National Center for Biotechnology Information. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.
- Common Standard Operating Procedure. (n.d.). Quenching of pyrophoric substances and waste.
- EPFL. (n.d.). Protocol for quenching reactive chemicals.
- ResearchGate. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade.
- Fauske & Associates. (n.d.). Reaction Calorimetry Testing.
- National Institutes of Health. (n.d.). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique.
- ChemSynthesis. (n.d.). This compound.
- ResearchGate. (n.d.). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY.
- Mettler Toledo. (n.d.). Reaction Calorimeters | Reaction & Heat Flow Calorimetry.
- PubMed. (n.d.). Thermodynamic properties of quinoxaline-1,4-dioxide derivatives: a combined experimental and computational study.
- ACS GCI Pharmaceutical Roundtable. (2026). Reaction Calorimetry.
- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
- IMI TAMI. (n.d.). Calorimetry Laboratory: Advanced Thermochemical Analysis.
- Wikipedia. (n.d.). Reaction calorimeter.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- ResearchGate. (n.d.). Design and syntheses of some new quinoxaline derivatives containing pyrazoline residue as potential antimicrobial agents.
- Handling Chlorine Safely. (2019).
- 2,3-Dichloroquinoxaline SAFETY DATA SHEET. (2025).
- Gexcon. (n.d.). Runaway Reaction.
- Richmond Sarpong. (2016). Quenching of Water Reactive Materials.
- Sigma-Aldrich. (n.d.). 2,3-Dichloroquinoxaline 96%.
- PharmD GURU. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION.
- ScienceDirect. (n.d.). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study.
- Guidance on Storage and Handling of Chlorinated Solvents. (n.d.).
- Rigaku. (n.d.). DSC - Thermal Analysis.
- IPI Global. (n.d.). Safe and efficient handling of chlorinated solvents.
- CHIMIA. (n.d.). View of Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments.
- ResearchGate. (n.d.). a) Investigation on reactivity of dichloroquinoxaline (1 a) with....
- YouTube. (2019). nucleophilic aromatic substitutions.
- ChemicalBook. (n.d.). 2,6-Dichloroquinoxaline.
- IChemE. (n.d.). Runaway reaction during production of an Azo dye intermediate.
- Amadis Chemical. (n.d.). This compound.
- ResearchGate. (n.d.). Design, synthesis and biological evaluation of 2,3-disubstituted and fused quinoxalines as potential anticancer and antimicrobial agents.
- TA Instruments. (n.d.). Deconvolution of Thermal Analysis Data using Commonly Cited Mathematical Models.
- National Institutes of Health. (2024). Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).
- National Center for Biotechnology Information. (2022). Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents.
- Scribd. (n.d.). Case Study On Runaway Chemical Reaction 1728189119.
- NETZSCH Analyzing & Testing. (n.d.). Sharp DSC Peaks and Flat Baselines: Which Calibrations, Corrections and How Many Temperature Sensors Are Required?.
- MDPI. (2023). Active Ingredient Summary Table Thermal Stability.
- IJRAR. (2018). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY.
- YouTube. (2016). Endothermic and Exothermic Reactions.
- Sigma-Aldrich. (n.d.). 2,6-Dichloroquinoxaline 97%.
- MDPI. (2023). DSC Investigation and Thermodynamic Modeling of the Al–Sb–Sn System.
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Technical Support Center: Refining Work-up Procedures for 2,8-Dichloroquinoxaline Derivatives
Welcome to the technical support center for the synthesis and purification of 2,8-dichloroquinoxaline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the experimental work-up of this important class of heterocyclic compounds. The quinoxaline scaffold is a privileged structure in drug discovery, and mastering its purification is critical for obtaining reliable downstream data.[1]
This document moves beyond standard protocols to address the nuanced challenges of isolating this compound derivatives, offering troubleshooting advice and in-depth explanations rooted in chemical principles.
Part 1: Understanding the Chemistry of the Work-up
The successful isolation of this compound hinges on understanding the potential impurities and side products generated during its synthesis. A prevalent synthetic route is the condensation of a 1,2-diaminobenzene with a 1,2-dicarbonyl compound.[1][2] For this compound, this would typically involve a substituted 1,2-diaminobenzene precursor.
Genesis of Common Impurities
The primary impurities often stem from the reactants and potential side reactions:
-
Unreacted Starting Materials: Residual 1,2-diaminobenzene precursors are common. These are typically more polar than the quinoxaline product.
-
Regioisomers: If the starting diamine is unsymmetrically substituted, the cyclization can potentially lead to the formation of positional isomers which may have very similar polarities, complicating purification.[1][3]
-
Hydrolysis Products: The chloro groups on the quinoxaline ring can be susceptible to hydrolysis, especially under basic or strongly acidic work-up conditions, leading to the formation of hydroxy-substituted quinoxalines (e.g., 8-chloro-2-hydroxyquinoxaline).[1] These are significantly more polar than the desired product.
-
Catalyst Residues: If transition metal catalysts are used in the synthesis, their removal is crucial, particularly for pharmaceutical applications.[4]
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the work-up and purification of this compound derivatives in a question-and-answer format.
FAQ 1: My crude product is a dark, oily residue after solvent evaporation. How should I proceed?
Answer: A dark, oily crude product often indicates the presence of polymeric materials or highly colored, non-polar impurities. A multi-step approach is recommended.
-
Initial Analysis (TLC): First, run a Thin Layer Chromatography (TLC) using a solvent system like 4:1 Hexane:Ethyl Acetate. This will help visualize the number of components and the polarity of your target compound relative to the impurities.
-
Liquid-Liquid Extraction: Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Charcoal Treatment: If the color persists in the organic layer, you can stir the solution with a small amount of activated charcoal for 10-15 minutes, followed by filtration through a pad of Celite®. This can effectively remove many colored impurities.[6]
FAQ 2: I'm observing two spots with very close Rf values on my TLC plate. How can I separate them?
Answer: Close-running spots often suggest the presence of regioisomers or structurally similar impurities.[1] Standard purification methods may need to be optimized.
-
Fine-tuning Column Chromatography:
-
Solvent System: The key is to find a solvent system with optimal selectivity. If a hexane/ethyl acetate system is not providing separation, try switching to a different solvent system, for example, a toluene/acetone or dichloromethane/methanol gradient.[1]
-
Isocratic vs. Gradient Elution: A shallow gradient or even an isocratic elution (using a constant solvent mixture) may provide better resolution than a steep gradient.[1]
-
Stationary Phase: While silica gel is the default, consider other stationary phases. Alumina (basic or neutral) can offer different selectivity. For particularly challenging separations, reverse-phase chromatography may be effective.[1]
-
-
Recrystallization: If both compounds are crystalline, fractional recrystallization can be attempted. This involves multiple recrystallization cycles, where the initial crystals formed are collected and re-purified.
FAQ 3: My yield is very low after the work-up. What are the common causes of product loss?
Answer: Significant product loss during work-up is a common issue. Pinpointing the cause is essential for optimization.
-
Incomplete Extraction: Ensure you are using an adequate volume of extraction solvent and performing multiple extractions (e.g., 3 x 50 mL is more effective than 1 x 150 mL).
-
Emulsion Formation: Emulsions can trap your product at the aqueous-organic interface. Brine washes can help break emulsions. If an emulsion is persistent, filtering the entire mixture through Celite® can be effective.
-
Precipitation during Extraction: If your product has low solubility in the extraction solvent, it may precipitate during the washing steps. Ensure you are not overly concentrating the organic layer before completing all washes.
-
Loss during Recrystallization:
-
Using too much solvent will result in your product remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude product.[7]
-
Cooling the solution too quickly can trap impurities and lead to poor crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]
-
Washing the collected crystals with a large volume of cold solvent can redissolve some of the product. Use a minimal amount of ice-cold solvent for washing.
-
FAQ 4: I suspect the chloro group is being hydrolyzed during my work-up. How can I prevent this?
Answer: Hydrolysis of the C-Cl bond to a C-OH group is a known degradation pathway for chloroquinoxalines, often facilitated by strong bases or high temperatures in aqueous conditions.[1]
-
Avoid Strong Bases: During the aqueous work-up, use a mild base like saturated sodium bicarbonate for neutralization instead of stronger bases like sodium hydroxide.
-
Control Temperature: Perform all extractions and washes at room temperature. Avoid heating the reaction mixture for extended periods if water is present.
-
Minimize Contact Time: Do not let the organic layer containing your product sit in contact with aqueous acidic or basic solutions for extended periods. Proceed with the washing steps efficiently.
Part 3: Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for the purification of this compound derivatives.
Protocol 1: General Aqueous Work-up
This protocol is a standard procedure for quenching a reaction and performing an initial purification via liquid-liquid extraction.
-
Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel.
-
Wash with water (2 x 50 mL).
-
If acidic or basic reagents were used, wash with saturated aqueous NaHCO₃ (2 x 50 mL) or 1M HCl (2 x 50 mL) respectively.[5]
-
Wash with brine (1 x 50 mL) to aid in layer separation.
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
This protocol outlines the purification of the crude product using silica gel chromatography.
-
TLC Analysis: Determine the optimal eluent system using TLC. The target compound should have an Rf value of approximately 0.3.[1]
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Add this powder to the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
Recrystallization is an excellent method for obtaining highly pure crystalline material.
-
Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents to find a suitable system. An ideal single solvent will dissolve the compound when hot but not at room temperature.[8] For a two-solvent system, the first solvent should readily dissolve the compound, while the second should be a poor solvent in which the first is miscible.[9]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot recrystallization solvent to the crude product until it is fully dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.[10]
Data Presentation: Recommended Solvent Systems
Since specific solubility data for this compound is not widely available, the following table provides recommended starting solvent systems for purification based on the properties of related quinoxaline derivatives.[1][6][11] Experimental validation is essential.
| Application | Solvent System | Rationale & Comments |
| Extraction | Dichloromethane (DCM) | Good general-purpose solvent for quinoxalines. Effective at dissolving the product while being immiscible with water. |
| Ethyl Acetate (EtOAc) | Another common choice with medium polarity. Can sometimes form emulsions. | |
| Column Chromatography | Hexane / Ethyl Acetate | A standard non-polar/polar mixture. Start with a low polarity (e.g., 9:1) and gradually increase the ethyl acetate content. |
| Dichloromethane / Methanol | A more polar system for compounds that do not elute with Hex/EtOAc. Start with a very low percentage of methanol (e.g., 1-2%). | |
| Recrystallization | Ethanol / Water | A common and effective two-solvent system for quinoxalines.[6] Dissolve in hot ethanol and add water dropwise until turbidity persists, then re-heat to clarify and cool slowly. |
| Toluene or Xylene | Good single-solvent options for recrystallization of aromatic compounds. | |
| Chloroform / Hexane | A two-solvent system where chloroform is the "good" solvent and hexane is the "poor" solvent.[9] |
Part 4: Visualization of Workflows
Diagrams can clarify complex decision-making processes in experimental design. The following workflows are presented in Graphviz DOT language.
Workflow for Post-Reaction Work-up
Caption: Decision-based workflow for the initial aqueous work-up.
Workflow for Product Purification
Caption: Decision tree for selecting a final purification method.
References
- Technical Support Center: Purification of 2-Chloro-8-iodoquinoxaline - Benchchem. (URL not available)
- Recrystallization - Single Solvent. (URL not available)
- Technical Support Center: Synthesis of 2,6-Dichloroquinoxaline - Benchchem. (URL not available)
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
-
Recrystallization using two solvents - YouTube. [Link]
- Isomeric Purity Analysis of N-Substituted Quinoxaline-5,6-diamines: A Comparative Guide - Benchchem. (URL not available)
-
6 - Organic Syntheses Procedure. [Link]
-
How To Run A Reaction: The Workup - Department of Chemistry : University of Rochester. [Link]
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. [Link]
-
a) Investigation on reactivity of dichloroquinoxaline (1 a) with... - ResearchGate. [Link]
-
Synthesis of quinoxaline derivatives using different diketo and diamines - ResearchGate. [Link]
-
Column Chromatography - Magritek. [Link]
- Purification of Organic Compounds by Flash Column Chrom
-
Quinoxaline synthesis - Organic Chemistry Portal. [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]
-
4.7: Reaction Work-Ups - Chemistry LibreTexts. [Link]
- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal. (URL not available)
-
Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II) - PubMed. [Link]
-
Solubility of Organic Compounds. [Link]
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Validation & Comparative
A Strategic Guide to Dichloroquinoxaline Isomers: Comparative Reactivity of 2,8-dichloroquinoxaline vs. 2,3-dichloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: A Tale of Two Isomers
The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activity.[1][2] Functionalization of this N-heterocycle is key to tuning its pharmacological profile. Among the most valuable starting materials for this purpose are the dichloroquinoxalines. This guide provides an in-depth comparison of two strategically important, yet fundamentally different, building blocks: the widely used 2,3-dichloroquinoxaline (DCQX) and the less common, but highly versatile, 2,8-dichloroquinoxaline.
While both molecules possess two chlorine atoms, their placement dictates vastly different chemical behaviors, particularly in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. Understanding these differences is not merely an academic exercise; it is a critical strategic decision in the design of efficient and diverse synthetic routes for novel drug candidates. This guide will dissect the electronic and steric factors governing their reactivity, provide validated experimental protocols, and illustrate how the choice between these isomers can define the entire trajectory of a synthesis campaign.
The Theoretical Framework: Why Position Matters
The reactivity of halogenated N-heterocycles in SNAr reactions is governed by the ability of the aromatic system to stabilize the transient negative charge of the Meisenheimer intermediate.[3] The electron-withdrawing nature of the two nitrogen atoms in the quinoxaline pyrazine ring makes the entire system electron-deficient, thereby activating it for nucleophilic attack.[4][5] However, the degree of this activation is highly position-dependent.
-
2,3-Dichloroquinoxaline (DCQX): The chlorine atoms at the C2 and C3 positions are α to the ring nitrogens. This proximity provides powerful inductive and mesomeric stabilization for an incoming nucleophile's negative charge. The two positions are electronically very similar, making them highly and almost equally reactive. This presents both an opportunity for symmetrical disubstitution and a challenge for achieving selective monosubstitution.[6][7]
-
This compound: This isomer presents a fascinating case of differentiated reactivity.
-
The C2-Cl bond is, like in DCQX, on the electron-deficient pyrazine ring and activated by the adjacent nitrogen at N1. This position is the prime target for SNAr.
-
The C8-Cl bond is located on the fused benzene ring. While influenced by the overall electron-withdrawing character of the quinoxaline system, it is not directly activated by adjacent nitrogen atoms. Its reactivity in SNAr is significantly lower, comparable to that of a standard chloroarene.
-
This electronic disparity makes this compound an ideal substrate for sequential, regioselective functionalization.
Sources
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A Spectroscopic Guide to Differentiating 2,8- and 2,6-Dichloroquinoxaline Isomers
In the realm of medicinal chemistry and materials science, the precise structural elucidation of isomeric compounds is a critical step that dictates their physicochemical properties and biological activities. Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, are of significant interest due to their broad spectrum of applications, including as anticancer, antimicrobial, and antiviral agents. The substitution pattern on the quinoxaline core can drastically alter these properties. This guide provides a detailed spectroscopic comparison of two closely related isomers: 2,8-dichloroquinoxaline and 2,6-dichloroquinoxaline, offering a practical framework for their unambiguous differentiation.
The distinction between these isomers is challenging due to their identical molecular weight and formula (C₈H₄Cl₂N₂). However, the positional difference of the chlorine atom on the benzene ring—position 8 versus position 6—induces subtle yet discernible variations in their spectroscopic signatures. This guide will delve into a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental data for 2,6-dichloroquinoxaline is available for some techniques, the spectroscopic data for this compound is presented based on predictive models due to the limited availability of experimental spectra in the public domain. This guide will clearly distinguish between experimental and predicted data.
Molecular Structures and Isomeric Distinction
The fundamental difference between the two molecules lies in the substitution pattern on the quinoxaline ring system.
This compound
Caption: Molecular structure of this compound.
2,6-dichloroquinoxaline
Caption: Molecular structure of 2,6-dichloroquinoxaline.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings
NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical environment of each proton and carbon atom is unique, leading to distinct chemical shifts and coupling patterns.
¹H NMR Spectroscopy
The proton NMR spectra are expected to show significant differences in the aromatic region, reflecting the varying electronic effects of the chlorine substituents.
Table 1: Comparison of ¹H NMR Data (Predicted)
| Proton | This compound (Predicted δ, ppm) | 2,6-dichloroquinoxaline (Predicted δ, ppm) | Predicted Multiplicity & Coupling (J, Hz) |
| H-3 | 8.65 | 8.60 | s |
| H-5 | 7.90 | 7.85 | d, J ≈ 8.5 |
| H-6 | 7.55 | - | t, J ≈ 7.5 |
| H-7 | 7.80 | 7.70 | d, J ≈ 7.0 |
| H-7' | - | 7.95 | dd, J ≈ 8.5, 2.0 |
| H-8' | - | 8.05 | d, J ≈ 2.0 |
Note: Predicted data is generated based on standard NMR prediction algorithms. Actual experimental values may vary.
Analysis and Interpretation:
-
This compound: The protons on the benzene ring (H-5, H-6, and H-7) are expected to exhibit a more complex splitting pattern due to their proximity and coupling with each other. The electron-withdrawing effect of the chlorine at position 8 will likely deshield the adjacent H-7, shifting it downfield.
-
2,6-dichloroquinoxaline: The protons on the benzene ring (H-5, H-7', and H-8') will show a different splitting pattern. The H-5 and H-7' protons will likely appear as doublets or doublet of doublets, while the H-8' proton, being adjacent to the nitrogen and chlorine, is expected to be the most deshielded proton on the benzene ring.
¹³C NMR Spectroscopy
The carbon NMR spectra provide a direct map of the carbon framework, with the chemical shifts being highly sensitive to the electronic environment.
Table 2: Comparison of ¹³C NMR Data
| Carbon | This compound (Predicted δ, ppm) | 2,6-dichloroquinoxaline (Experimental δ, ppm)[1] |
| C-2 | 145.0 | 145.2 |
| C-3 | 143.5 | 143.8 |
| C-4a | 139.0 | 139.5 |
| C-5 | 129.5 | 130.1 |
| C-6 | 128.0 | 133.5 (C-Cl) |
| C-7 | 130.0 | 129.8 |
| C-8 | 132.5 (C-Cl) | 130.5 |
| C-8a | 140.5 | 141.0 |
Note: Predicted data for this compound is generated based on established principles. Experimental data for 2,6-dichloroquinoxaline is from the Spectral Database for Organic Compounds (SDBS).
Analysis and Interpretation:
The most significant difference is expected in the chemical shifts of the carbon atoms directly bonded to chlorine (C-8 for the 2,8-isomer and C-6 for the 2,6-isomer) and their neighboring carbons.
-
This compound: The C-8 carbon, bearing a chlorine atom, is predicted to be significantly downfield. The chemical shifts of C-7 and C-8a will also be influenced by the adjacent chlorine.
-
2,6-dichloroquinoxaline: The experimental spectrum shows the C-6 carbon at approximately 133.5 ppm. The chemical shifts of C-5 and C-7 are also characteristic of this substitution pattern.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. While the overall spectra of the two isomers may appear similar due to the shared quinoxaline core, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be diagnostic.
Table 3: Key IR Absorption Bands
| Vibrational Mode | This compound (Predicted, cm⁻¹) | 2,6-dichloroquinoxaline (Experimental, cm⁻¹)[1] |
| C-H stretching (aromatic) | 3100-3000 | 3080, 3050 |
| C=N stretching | 1620-1580 | 1610, 1590 |
| C=C stretching (aromatic) | 1580-1450 | 1570, 1480, 1450 |
| C-Cl stretching | 850-750 | 830, 760 |
| Out-of-plane C-H bending | 900-675 | 880, 820, 740 |
Note: Predicted data for this compound is based on typical ranges for similar structures. Experimental data for 2,6-dichloroquinoxaline is from the Spectral Database for Organic Compounds (SDBS).
Analysis and Interpretation:
The key differentiating features will be in the C-Cl stretching and the out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the benzene ring.
-
This compound: The pattern of out-of-plane C-H bending bands will be characteristic of a 1,2,3-trisubstituted benzene ring pattern.
-
2,6-dichloroquinoxaline: The out-of-plane C-H bending bands will correspond to a 1,2,4-trisubstituted benzene ring pattern. These differences, though subtle, can be used for identification when compared with reference spectra.
Mass Spectrometry (MS): Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation of a molecule. Both isomers will have the same molecular ion peak due to their identical molecular formula. However, the relative abundances of fragment ions may differ.
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment | Expected for Both Isomers? | Potential for Differentiation |
| 198/200/202 | [M]⁺ (Molecular ion) | Yes | Isotopic pattern confirms two chlorine atoms. |
| 163/165 | [M-Cl]⁺ | Yes | Relative abundance may differ slightly. |
| 128 | [M-2Cl]⁺ | Yes | |
| 101 | [C₆H₃N₂]⁺ | Yes |
Analysis and Interpretation:
The primary value of mass spectrometry in this case is the confirmation of the molecular weight and the presence of two chlorine atoms from the characteristic isotopic pattern of the molecular ion peak ([M]⁺, [M+2]⁺, and [M+4]⁺ in a rough ratio of 9:6:1). While the major fragmentation pathways (loss of Cl, followed by loss of another Cl or HCN) are likely to be similar for both isomers, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. Subtle differences in the relative intensities of fragment ions might be observable but would require careful analysis of high-quality experimental data for both isomers.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the dichloroquinoxaline isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, scan the range from 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment before running the sample.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for such compounds.
-
Data Acquisition:
-
Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Observe the molecular ion peak and its isotopic pattern.
-
Analyze the fragmentation pattern to aid in structural confirmation.
-
Conclusion
The differentiation of this compound and 2,6-dichloroquinoxaline, while challenging, is achievable through a multi-faceted spectroscopic approach. ¹H and ¹³C NMR spectroscopy stand out as the most definitive methods, providing detailed information about the chemical environment of each atom in the molecule. The distinct substitution patterns lead to predictable and observable differences in chemical shifts and coupling constants. IR spectroscopy offers complementary information through the unique vibrational fingerprints in the C-Cl stretching and C-H out-of-plane bending regions. Mass spectrometry confirms the molecular weight and the presence of two chlorine atoms. For a conclusive identification, a combination of these techniques is recommended, and whenever possible, comparison with authenticated reference standards is the gold standard.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87748, 2,6-Dichloroquinoxaline. Retrieved from [Link].
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ChemSynthesis (2024). This compound. Retrieved from [Link].
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Royal Society of Chemistry (2022). Electronic Supporting Information. Retrieved from [Link].
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Heterocyclic Letters (2019). Synthesis and biological activity studies of quinoxaline derivatives. Retrieved from [Link].
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Human Metabolome Database (2024). 13C NMR Spectrum. Retrieved from [Link].
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Spectral Database for Organic Compounds (SDBS). 2,6-Dichloroquinoxaline. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link].
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Journal of Chemical Technology and Metallurgy (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Retrieved from [Link].
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ChemSrc (2024). 2,6-Dichloroquinoxaline. Retrieved from [Link].
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PubMed (2015). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. Retrieved from [Link].
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RSC Publishing (1977). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Retrieved from [Link].
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PubMed Central (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved from [Link].
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Letters in Applied NanoBioScience (2022). Exploring the Crystal, FT-IR, Optical, and NLO Properties of 3,4-Dichloro-6-Ehtyl-6H-Pyrano[3,2-c]Quinoline-2,5-Dione (DCPQ). Retrieved from [Link].
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The Unambiguous Arbiter: A Senior Application Scientist's Guide to Validating 2,8-Disubstituted Quinoxaline Structures by X-ray Crystallography
For researchers, medicinal chemists, and drug development professionals, the quinoxaline scaffold is a cornerstone of modern pharmaceutical science. Its derivatives are implicated in a vast array of therapeutic areas, from oncology to infectious diseases. The precise arrangement of substituents on this privileged heterocycle dictates its biological activity, making unambiguous structural validation not just a matter of academic rigor, but a critical step in the drug discovery pipeline. Among the arsenal of analytical techniques, single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the three-dimensional structure of novel chemical entities like 2,8-disubstituted quinoxalines. This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques, offering field-proven insights and experimental data to inform your structural validation workflow.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) provides a detailed and unambiguous map of electron density within a crystalline solid.[1][2] This allows for the precise determination of atomic positions, bond lengths, bond angles, and stereochemistry, yielding a definitive three-dimensional structure of the molecule.[1][2] For a novel 2,8-disubstituted quinoxaline, where the spatial relationship between the substituents can profoundly influence its interaction with a biological target, this level of certainty is unparalleled.
The Rationale Behind the Rigor: Why Crystallography is King
The power of X-ray crystallography lies in its ability to generate a complete and unbiased structural picture. Unlike spectroscopic methods that provide information about connectivity and chemical environment, crystallography directly visualizes the molecule's architecture. This is particularly crucial for confirming the regiochemistry of substitution on the quinoxaline ring system, an aspect that can be challenging to definitively assign by other means.
Experimental Protocol: A Self-Validating Workflow for 2,8-Disubstituted Quinoxalines
The journey from a newly synthesized powder to a refined crystal structure is a multi-step process, with each stage designed to ensure the integrity of the final data.
The most significant bottleneck in X-ray crystallography is often the growth of a high-quality single crystal.[3] For a typical 2,8-disubstituted quinoxaline, which is a small organic molecule, several techniques can be employed. The choice of solvent is critical; a solvent in which the compound is moderately soluble is often a good starting point.[4]
-
Slow Evaporation: A straightforward method where a near-saturated solution of the quinoxaline derivative is allowed to evaporate slowly in a dust-free environment.[4] The gradual increase in concentration promotes the formation of a limited number of nucleation sites, leading to larger, well-ordered crystals.
-
Vapor Diffusion: This is a gentler approach, ideal for compounds that are sensitive or crystallize too rapidly.[5] A concentrated solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.
-
Liquid-Liquid Diffusion: In this technique, a solution of the quinoxaline is carefully layered with a less dense, miscible anti-solvent.[5] Crystallization occurs at the interface as the solvents slowly mix.
The goal is to obtain an optically clear, single crystal with dimensions typically in the range of 0.05 to 0.5 mm.[3][4]
A suitable crystal is selected under a microscope and mounted on a goniometer head. The data collection process involves irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern as the crystal is rotated.[1] Modern diffractometers can collect a complete dataset in a matter of hours, and for conventional small molecule samples, this can be as fast as 10-15 minutes.[6][7] Data is typically collected to a resolution of at least 0.85 Å for small organic molecules, which is sufficient to resolve individual atoms.[8]
The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal lattice. The "phase problem" is then solved to generate an initial electron density map. From this map, an initial model of the 2,8-disubstituted quinoxaline structure is built and then refined against the experimental data to yield the final, highly accurate structure.[1]
A Comparative Analysis: Positioning X-ray Crystallography in Your Analytical Workflow
While X-ray crystallography provides the definitive answer, it is not always the most rapid or accessible technique. A comprehensive approach to structure validation often involves a combination of methods. Here, we compare X-ray crystallography with its most common alternatives for the analysis of 2,8-disubstituted quinoxalines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[2] For a 2,8-disubstituted quinoxaline, ¹H and ¹³C NMR are indispensable for confirming the presence of the quinoxaline core and the nature of the substituents. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can establish through-bond correlations, helping to piece together the molecular structure.
However, NMR has its limitations. While it can strongly suggest the regiochemistry of substitution, it may not always provide an unambiguous assignment, especially with complex substitution patterns or in cases of conformational ambiguity.
Mass Spectrometry (MS)
Mass spectrometry provides highly accurate molecular weight information and, through fragmentation analysis, can offer clues about the molecule's structure. For a 2,8-disubstituted quinoxaline, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting pieces, which can help in identifying the substituents and their attachment points.[9]
The primary limitation of mass spectrometry in this context is that it provides information about the composition and fragmentation of the molecule, but not its three-dimensional arrangement. Isomers will often have identical mass spectra, making definitive structural assignment impossible with MS alone.
Computational Methods (Density Functional Theory)
Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of a molecule.[10][11] By comparing experimentally obtained data (e.g., NMR chemical shifts) with DFT-calculated values for different possible isomers of a 2,8-disubstituted quinoxaline, one can gain confidence in a structural assignment.
It is crucial to remember that computational methods are predictive and not a direct measurement of the structure. They are a valuable tool for supporting a structural hypothesis but cannot replace experimental validation.
At a Glance: A Quantitative Comparison of Techniques
| Parameter | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | 3D atomic structure, bond lengths, bond angles, stereochemistry[1][2] | Connectivity, chemical environment, dynamic information[2][12] | Molecular weight, elemental composition, fragmentation patterns |
| Typical Sample Amount | ~0.1 mg (single crystal)[3][4] | ¹H: 1-25 mg; ¹³C: 10-100 mg[9][13] | < 1 mg (typically µg to ng)[14] |
| Experiment Time | 10 minutes to several hours[1][6][7] | ¹H: < 5 minutes; ¹³C: 20-60+ minutes[9][15] | < 15 minutes (LC-MS)[16][17] |
| Resolution | Atomic resolution (typically < 1.0 Å) | Provides information on through-bond and through-space atomic interactions[12] | High mass resolution (can distinguish between compounds with very similar masses) |
| Key Limitation | Requires a high-quality single crystal[3] | May not provide unambiguous regiochemical or stereochemical assignment | Does not provide 3D structural information; cannot distinguish between isomers |
Visualizing the Workflow: A Comparative Overview
To further clarify the experimental process for each technique, the following diagrams illustrate the typical workflows.
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biological activity comparison of 2,8-dichloroquinoxaline derivatives with other isomers
A Technical Guide for Researchers in Drug Discovery
The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compounds. Among these, dichloroquinoxaline isomers represent a critical class of precursors for synthesizing novel therapeutic agents. The position of the chlorine atoms on the quinoxaline ring system profoundly influences the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comparative overview of the biological activities of 2,8-dichloroquinoxaline and its various isomers, with a focus on their potential as anticancer and antimicrobial agents. While direct comparative studies across all isomers are limited, this document synthesizes available data to offer insights into their structure-activity relationships (SAR).
The Dichloroquinoxaline Isomers: A Structural Overview
The core quinoxaline structure can be dichlorinated at various positions on both the benzene and pyrazine rings, giving rise to several isomers. This guide will focus on the biological activities of key isomers, including:
-
2,3-Dichloroquinoxaline
-
2,5-Dichloroquinoxaline
-
2,6-Dichloroquinoxaline
-
2,7-Dichloroquinoxaline
-
This compound
-
5,8-Dichloroquinoxaline
-
6,7-Dichloroquinoxaline
The differential positioning of the electron-withdrawing chlorine atoms significantly alters the electron density distribution within the aromatic system, impacting molecular interactions with biological targets.
Comparative Biological Activities
While a comprehensive head-to-head comparison of all dichloroquinoxaline isomers is not extensively documented in the current literature, we can infer a comparative understanding by examining the biological activities of their derivatives. The vast majority of research has utilized the commercially available and highly reactive 2,3-dichloroquinoxaline as a starting material.
Anticancer Activity
Quinoxaline derivatives are well-recognized for their potent anticancer activities, often attributed to their ability to intercalate DNA, inhibit topoisomerases, or modulate various signaling pathways.
A significant body of work has centered on derivatives of 2,3-dichloroquinoxaline . These compounds serve as versatile intermediates for the synthesis of a multitude of anticancer agents. For instance, substitution of the chlorine atoms with various amines, phenols, and thiols has yielded derivatives with significant cytotoxicity against various cancer cell lines.
Data on other isomers is more sparse. However, studies on derivatives of 6,7-dichloroquinoxaline have also demonstrated promising anticancer potential. For example, 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide has been shown to be effective in decreasing HIF-1α mRNA and protein levels, a key target in cancer therapy.[1][2]
Information regarding the intrinsic anticancer activity of This compound and other isomers remains limited, highlighting a significant gap in the current research landscape.
Table 1: Anticancer Activity of Selected Dichloroquinoxaline Derivatives
| Parent Isomer | Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| 2,3-Dichloroquinoxaline | Wide range of derivatives | Various | Broad spectrum of activity | [3] |
| 6,7-Dichloroquinoxaline | 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide | T-84 (Colon Carcinoma) | Potent HIF-1α inhibitor | [1][2] |
This table is illustrative and not exhaustive. The majority of available data is on derivatives rather than the parent dichloroquinoxaline isomers themselves.
Antimicrobial Activity
The quinoxaline scaffold is also a well-established pharmacophore in the development of antimicrobial agents. Derivatives have shown broad-spectrum activity against various bacterial and fungal strains.
Again, 2,3-dichloroquinoxaline has been the most extensively studied precursor. Its derivatives, particularly those incorporating nitrogen and sulfur-containing nucleophiles, have exhibited significant antibacterial and antifungal properties.[4]
Research on other isomers includes the investigation of 2,7-dichloro-3-methyl quinoxaline 1,4-dioxide , which has demonstrated potent activity against Candida Krusei.[2][5] This suggests that the substitution pattern on the benzene ring plays a crucial role in determining the antifungal spectrum and potency.
Table 2: Antimicrobial Activity of Selected Dichloroquinoxaline Derivatives
| Parent Isomer | Derivative | Microbial Strain | Activity (MIC) | Reference |
| 2,3-Dichloroquinoxaline | Various N- and S-substituted derivatives | S. aureus, B. subtilis, E. coli | Potent activity | [4] |
| 2,7-Dichloroquinoxaline | 2,7-dichloro-3-methyl quinoxaline 1,4-dioxide | Candida Krusei | 0.4 µg/mL | [2][5] |
This table highlights examples of antimicrobial activity and is not a comprehensive list.
Synthesis of Dichloroquinoxaline Isomers
The synthesis of various dichloroquinoxaline isomers is a critical aspect of exploring their biological potential. Different synthetic strategies are employed depending on the desired substitution pattern.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of dichloroquinoxaline derivatives.
Caption: Generalized workflow for synthesis and biological evaluation.
Synthesis Protocols
-
Synthesis of 2,3-Dichloroquinoxaline: This is commonly achieved by the chlorination of quinoxaline-2,3(1H,4H)-dione using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6]
-
Synthesis of 2,6-Dichloroquinoxaline: This isomer can be prepared by treating 2-hydroxy-6-chloroquinoxaline with phosphorus oxychloride.[7]
-
Synthesis of 6,7-Dichloroquinoxaline: The synthesis involves the condensation of 4,5-dichlorobenzene-1,2-diamine with a 1,2-dicarbonyl compound, such as 1,2-di(pyridin-2-yl)ethane-1,2-dione, in boiling acetic acid.[8]
Experimental Protocols for Biological Evaluation
Standardized assays are crucial for comparing the biological activities of different compounds.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (dichloroquinoxaline derivatives) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: MTT assay workflow for cytotoxicity assessment.
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Broth Microdilution Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution of Compounds: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.[11]
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[11]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
Caption: Broth microdilution workflow for MIC determination.
Structure-Activity Relationship (SAR) Insights and Future Directions
The available data, although skewed towards 2,3-dichloroquinoxaline derivatives, allows for some preliminary SAR observations:
-
Position of Chlorine Atoms: The location of the chlorine atoms on the quinoxaline ring is a critical determinant of biological activity. Substitution on the benzene ring (e.g., 6,7-dichloro) versus the pyrazine ring (e.g., 2,3-dichloro) leads to compounds with different biological targets and potencies.
-
Nature of Substituents: The nature of the groups that replace the chlorine atoms has a profound impact on the activity. The introduction of various functionalities can modulate the compound's lipophilicity, electronic properties, and steric profile, all of which influence its interaction with biological macromolecules.
Future research should focus on:
-
Systematic Synthesis and Evaluation: A systematic synthesis of all dichloroquinoxaline isomers and a head-to-head comparison of their biological activities are needed to establish a comprehensive SAR.
-
Exploration of Less-Studied Isomers: Dedicated efforts to synthesize and evaluate derivatives of less-explored isomers, such as this compound, are crucial to unlock their therapeutic potential.
-
Mechanism of Action Studies: Elucidating the precise mechanisms by which different dichloroquinoxaline isomers and their derivatives exert their biological effects will be vital for rational drug design.
Conclusion
Dichloroquinoxaline isomers are a versatile class of compounds with significant potential in drug discovery. While 2,3-dichloroquinoxaline has been the workhorse for the synthesis of numerous biologically active molecules, emerging evidence suggests that other isomers, such as those with chlorine substitution on the benzene ring, also hold considerable promise. A more systematic and comparative investigation of all dichloroquinoxaline isomers is warranted to fully exploit the therapeutic potential of this important chemical scaffold. This guide serves as a foundational resource to stimulate further research in this exciting and underexplored area of medicinal chemistry.
References
Please note that a comprehensive, clickable list of all cited references would be provided in a complete publication. The bracketed citations in the text correspond to the search results that informed this guide.
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A Researcher's Guide to the Computational Analysis of Dichloroquinoxaline Isomers: A Comparative Study of Electronic Properties
For researchers, medicinal chemists, and materials scientists, understanding the nuanced electronic landscape of heterocyclic compounds is paramount for designing next-generation pharmaceuticals and organic electronics. Quinoxaline derivatives, a class of nitrogen-containing heterocycles, are foundational scaffolds in numerous therapeutic agents and functional materials.[1][2] The introduction of substituents, such as chlorine atoms, dramatically alters their electronic character, and consequently, their function. The precise positioning of these substituents—isomerism—is not a trivial detail; it is a critical design parameter that dictates molecular behavior.
This guide provides a comprehensive comparison of dichloroquinoxaline isomers, leveraging the power of computational chemistry to dissect their electronic properties. We will move beyond a mere listing of data, explaining the causality behind methodological choices and providing actionable protocols for researchers looking to perform similar analyses.
The Significance of Isomerism in Quinoxalines
Quinoxaline is an electron-deficient system, a property that makes it a valuable component in various applications, from anticancer agents to organic semiconductors.[3][4] The addition of two electron-withdrawing chlorine atoms further modulates this property. However, the location of these chlorine atoms (e.g., 2,3- vs. 2,6- vs. 5,8-dichloroquinoxaline) creates distinct isomers with unique electronic fingerprints. These differences in electron distribution, orbital energies, and electrostatic potential directly influence:
-
Chemical Reactivity: Dictating how the molecule interacts with biological targets or participates in further chemical synthesis.
-
Intermolecular Interactions: Affecting crystal packing, solubility, and binding affinity to proteins.
-
Photophysical Properties: Determining the molecule's absorption and emission of light, crucial for applications in OLEDs, sensors, and photodynamic therapy.[5][6]
Computational analysis, particularly Density Functional Theory (DFT), offers a powerful, cost-effective lens through which to predict and understand these isomeric differences before committing to complex and expensive laboratory synthesis.[7][8]
Pillar 1: Computational Methodology & Rationale
The reliability of any computational study hinges on the appropriateness of the chosen methods. Here, we detail the "why" behind the selected computational protocol, establishing a self-validating system for analysis.
Core Technique: Density Functional Theory (DFT)
DFT is the workhorse of modern computational chemistry for medium-to-large molecules. It provides a robust balance between computational cost and accuracy for predicting ground-state electronic properties.[9] We utilize the B3LYP hybrid functional , a widely adopted method renowned for its excellent performance in describing the electronic structure of organic molecules.[7][10] This is paired with the 6-311++G(2d,2p) basis set , which offers a flexible description of electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (2d,2p) for accurately modeling bond angles and anisotropic charge distributions.[7][8]
For excited-state properties, such as UV-Vis absorption spectra, we employ Time-Dependent DFT (TD-DFT) .[10][11] This extension of DFT allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands.
Computational Workflow Diagram
The following diagram outlines the logical flow of the computational analysis, from initial structure preparation to the final interpretation of electronic properties.
Caption: Conceptual link between molecular features and MEP.
For dichloroquinoxalines, MEP analysis consistently shows electron-rich regions (red) around the nitrogen atoms due to their lone pairs, making them sites for hydrogen bonding or coordination. Electron-deficient regions (blue) are typically found near the chlorine atoms and the hydrogen atoms on the benzene ring, indicating sites susceptible to nucleophilic attack. The specific shape and intensity of these regions vary significantly between isomers, directly impacting how each molecule will "dock" with a receptor or self-assemble in a solid state.
Simulated UV-Vis Spectra
TD-DFT calculations predict the electronic absorption spectra, providing insight into how the isomers interact with light. The primary absorption bands in these molecules are typically due to π-π* transitions.
Analysis & Insights: Consistent with its smaller HOMO-LUMO gap, the TD-DFT calculation for 5,8-dichloroquinoxaline predicts an absorption maximum (λ_max) at a longer wavelength compared to the 2,3- and 2,6- isomers. This computational result provides a clear, verifiable experimental prediction. If a researcher synthesizes a mixture of isomers, UV-Vis spectroscopy, guided by these theoretical predictions, could help in their identification.
Pillar 3: Experimental Protocols
The following provides a detailed, step-by-step methodology for performing the computational analyses described in this guide using a generic quantum chemistry software package like Gaussian, ORCA, or GAMESS. [12][13][14]
Protocol 1: Geometry Optimization and Frequency Analysis
-
Build the Molecule: Using a molecular editor (e.g., Avogadro, GaussView), construct the 3D structure of the desired dichloroquinoxaline isomer. [15]Perform a preliminary geometry cleanup using molecular mechanics.
-
Create the Input File:
-
Route Section (#): Specify the calculation type, method, and basis set. #p B3LYP/6-311++G(2d,2p) Opt Freq
-
B3LYP/6-311++G(2d,2p): The chosen DFT method and basis set. [7] * Opt: Keyword to perform a geometry optimization.
-
Freq: Keyword to perform a frequency calculation after optimization. This is crucial to confirm the optimized structure is a true energy minimum (no imaginary frequencies).
-
-
Title Section: A brief, descriptive title (e.g., "2,6-Dichloroquinoxaline Optimization").
-
Charge and Multiplicity: For neutral, closed-shell molecules, this will be 0 1.
-
Molecular Specification: Paste the Cartesian coordinates from the molecular editor.
-
-
Run the Calculation: Submit the input file to the quantum chemistry program.
-
Verify the Output: After the calculation completes, check the output file to ensure it finished successfully. Confirm that the frequency analysis yields zero imaginary frequencies.
Protocol 2: FMO and MEP Analysis
-
Use Optimized Geometry: Open the checkpoint or output file from the successful optimization in a visualization program.
-
Generate Orbitals: Instruct the software to visualize the HOMO and LUMO. Note their spatial distribution and record their energy values from the output file.
-
Generate MEP Surface: Use the program's functions to calculate and map the molecular electrostatic potential onto the electron density surface. Adjust the color scale to clearly distinguish between positive, negative, and neutral regions.
Protocol 3: TD-DFT for UV-Vis Spectrum Simulation
-
Create the Input File: Use the optimized coordinates from Protocol 1.
-
Route Section (#): #p TD(NStates=10) B3LYP/6-311++G(2d,2p)
-
TD(NStates=10): Specifies a Time-Dependent DFT calculation. NStates=10 requests the calculation of the first 10 excited states, which is usually sufficient to cover the main UV-Vis region.
-
-
The rest of the input file (title, charge/multiplicity, coordinates) remains the same.
-
-
Run the Calculation: Submit the new input file.
-
Analyze the Output: The output file will list the calculated excited states with their corresponding excitation energies (in eV), oscillator strengths (f), and contributing orbital transitions. A high oscillator strength indicates an intense, "allowed" transition that will be visible in the spectrum. Convert the excitation energies from eV to nm to plot the theoretical spectrum.
Conclusion
This guide demonstrates that computational analysis is an indispensable tool for the comparative study of isomers. Through a structured application of DFT and TD-DFT, we can predict and rationalize the distinct electronic properties of different dichloroquinoxaline isomers. The position of the chlorine atoms is not a minor structural tweak; it is a fundamental design choice that governs reactivity, stability, and photophysical behavior. The insights gained from such in silico experiments can significantly accelerate the discovery and development of novel quinoxaline-based molecules for a wide array of scientific applications.
References
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- Various Authors. "Quinoxalines: Synthesis, Reactions, Mechanisms and Structure.
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- Al-Ostath, A., et al. "Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities." Bentham Science, 2023.
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- Ali, E., et al. "THE STRUCTURAL STUDY, HIRSHFELD SURFACE ANALYSIS, AND DFT CALCULATIONS OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE." Journal of Chemical Technology and Metallurgy, 56(1), 2021.
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- Iankova, R., et al. "EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE." Journal of Chemical Technology and Metallurgy, 56(5), 2021.
- QMRO Home. "Quinoxaline derivatives as attractive electron-transporting materials." QMRO Home, Accessed January 9, 2026.
- Wikipedia. "HOMO and LUMO." Wikipedia, Accessed January 9, 2026.
- Kucuk, C. "Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde." European Journal of Chemistry, 2025.
- WuXi Chemistry. "Assessing Reactivity with LUMO and HOMO Energy Gap." WuXi Chemistry, Accessed January 9, 2026.
- Al-Hujran, T. A., and El-Emam, A. A. "Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure−Stability Study of the FMO and NLO Properties." ACS Omega, 2023.
- El Bourakadi, K., et al. "the structural study, hirshfeld surface analysis, and dft calculations of 1,4-diallyl-6-chloroquinoxaline-2,3(1h,4h)-dione.
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The Chemist's Compass: A Head-to-Head Comparison of Suzuki Coupling Efficiency for Dichloroquinoxaline Isomers
A Senior Application Scientist's Guide to Navigating Regioselectivity in Pharmaceutical Scaffolds
Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, from anticancer to antimicrobial drugs. The functionalization of these scaffolds, particularly through robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, is a critical step in drug discovery pipelines. However, when faced with dihalogenated quinoxalines, the synthetic chemist is immediately confronted with a question of selectivity: Which chlorine will react?
This guide provides an in-depth comparison of Suzuki coupling efficiency and regioselectivity for common dichloroquinoxaline isomers. Moving beyond a simple recitation of protocols, we will dissect the electronic and steric factors that govern reactivity, providing researchers with the predictive power to design more efficient and selective syntheses.
Understanding the Playing Field: Electronic Properties of Dichloroquinoxaline Isomers
The inherent reactivity of a C-Cl bond in a Suzuki coupling is largely dictated by the ease of the initial oxidative addition step with the Pd(0) catalyst.[1] This step is favored at carbon centers that are more electrophilic (electron-poor). In the quinoxaline ring system, the two nitrogen atoms are strongly electron-withdrawing, significantly influencing the electron density across the aromatic scaffold.
Let's consider two common, representative isomers:
-
2,6-Dichloroquinoxaline (Asymmetric): This isomer presents two electronically distinct C-Cl bonds. The C-2 position is directly adjacent to a nitrogen atom in the pyrazine ring, making it significantly more electron-deficient than the C-6 position on the benzene ring.
-
6,7-Dichloroquinoxaline (Symmetric): Here, the two C-Cl bonds are on the benzene portion of the scaffold. While electronically similar, their reactivity can still be influenced by the overall electron-withdrawing nature of the pyrazine ring.
Based on first principles, one would predict that the more electrophilic C-2 position should be the preferred site of reaction. However, as we will see, experimental evidence reveals a more nuanced reality.
Head-to-Head Comparison: The Surprising Case of 2,6-Dichloroquinoxaline
A systematic study by Ali, et al. provides a clear, data-driven comparison of the reactivity of the C-2 versus C-6 positions in 2,6-dichloroquinoxaline.[2] The experiments conclusively show a strong preference for the selective mono-arylation at the C-6 position.
Table 1: Regioselective Mono-Suzuki Coupling of 2,6-Dichloroquinoxaline (1) with Various Arylboronic Acids (2) [2]
| Entry | Arylboronic Acid (2) | Product (at C-6) | Yield (%) |
| 1 | 2-Tolylboronic acid | 3a | 77 |
| 2 | 4-Tolylboronic acid | 3c | 75 |
| 3 | 3,5-Dimethylphenylboronic acid | 3e | 90 |
| 4 | 2,4,6-Trimethylphenylboronic acid | 3f | 96 |
| 5 | 2-Methoxyphenylboronic acid | 3g | 72 |
| 6 | 4-Methoxyphenylboronic acid | 3h | 63 |
| 7 | 2,6-Dimethoxyphenylboronic acid | 3j | 97 |
| 8 | 4-Fluorophenylboronic acid | 3m | 62 |
| 9 | 4-(tert-Butyl)phenylboronic acid | 3p | 77 |
| 10 | 2-Chlorophenylboronic acid | 3s | 78 |
Reaction Conditions: 2,6-dichloroquinoxaline (1 equiv), Arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 equiv), THF, 90 °C, 8 h.[2]
Analysis of Selectivity: Why C-6?
The preferential reaction at the C-6 position, despite the C-2 position being more electron-deficient, is a critical insight. The researchers propose that while oxidative addition may occur at both sites, the subsequent steps of the catalytic cycle favor the C-6 pathway. One plausible explanation involves the coordination of the quinoxaline's nitrogen atom to the palladium center in the oxidative addition intermediate. This coordination could stabilize the intermediate formed at C-2, but potentially hinder the subsequent transmetalation or reductive elimination steps, thereby favoring the overall reaction pathway via the less-hindered and electronically different C-6 position. This highlights a crucial takeaway: while electronic deficiency is a primary driver for oxidative addition, the stability and downstream reactivity of the resulting organopalladium intermediate ultimately dictate the productive catalytic cycle and final product distribution.
Experimental Protocol: Selective C-6 Mono-Arylation of 2,6-Dichloroquinoxaline
This protocol is adapted from the work of Ali, et al. and provides a robust, validated method for achieving high yields of the C-6 substituted product.[2]
Materials:
-
2,6-Dichloroquinoxaline
-
Arylboronic Acid (e.g., 4-Tolylboronic acid)
-
Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium Phosphate (K₃PO₄), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 2,6-dichloroquinoxaline (1.0 equiv), the desired arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is a critical step to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add anhydrous THF via syringe. The typical concentration is around 0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed tube in a preheated oil bath at 90 °C.
-
Monitoring: Stir the reaction mixture vigorously for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure 2-aryl-6-chloroquinoxaline.
Caption: Experimental workflow for selective Suzuki coupling.
Extending the Principles: Predicting Reactivity in Other Isomers
-
2,3-Dichloroquinoxaline: As a symmetrical isomer, both C-Cl bonds are electronically identical and highly activated by the adjacent nitrogen atoms. The Suzuki coupling proceeds readily. However, a key difference emerges: after the first coupling, the newly introduced aryl group electronically alters the quinoxaline system. This, combined with increased steric hindrance, makes the second coupling event significantly more difficult to achieve. This electronic deactivation allows for the selective synthesis of mono-arylated products by carefully controlling stoichiometry (using ~1 equivalent of boronic acid).
-
6,7-Dichloroquinoxaline: This is another symmetrical isomer, but the C-Cl bonds are on the benzenoid ring. They are less activated than the C-2/C-3 positions. Reactivity is expected to be lower than for 2,3-dichloroquinoxaline, likely requiring more forcing conditions (higher temperature, stronger base, or more active catalyst systems). Similar to the 2,3-isomer, achieving selective mono-coupling is feasible due to the change in electronics and sterics after the first substitution.
Caption: Reactivity comparison of dichloroquinoxaline isomers.
Conclusion and Outlook
The selective functionalization of dichloroquinoxalines via Suzuki-Miyaura coupling is a nuanced process where outcomes are not always predicted by simple electronic arguments. For asymmetric isomers like 2,6-dichloroquinoxaline, kinetic factors related to the stability and reactivity of catalytic intermediates lead to a preferential, and synthetically useful, reaction at the C-6 position. For symmetric isomers, selective mono-arylation is readily achievable by leveraging the electronic and steric deactivation imparted by the first coupling event. By understanding these underlying principles, medicinal chemists can better design synthetic routes, control regiochemical outcomes, and accelerate the development of novel quinoxaline-based therapeutics.
References
-
Ali, I., Siyo, B., Al-Soud, Y., Villinger, A., & Langer, P. (2012). Regioselective Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Synthesis, 44(10), 1637-1646. [Link]
-
Ali, I., Siyo, B., Al-Soud, Y., Villinger, A., & Langer, P. (2012). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. ResearchGate. [Link]
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500-6522. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
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A Technical Guide to the Photophysical Characterization of Novel 2,8-Dichloroquinoxaline-Based Materials
This guide provides a comprehensive framework for the synthesis and comparative photophysical analysis of novel materials derived from the 2,8-dichloroquinoxaline scaffold. It is intended for researchers, chemists, and material scientists engaged in the development of advanced functional materials. This document offers not just procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions throughout their experimental workflow.
Introduction: The Promise of the this compound Core
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, renowned for their diverse applications in pharmaceuticals, organic electronics, and chemosensors.[1][2] Their rigid, planar structure and electron-deficient pyrazine ring make them excellent platforms for developing materials with tailored electronic and photophysical properties. The strategic placement of substituents on the quinoxaline core allows for the fine-tuning of their absorption and emission characteristics.[3][4]
The this compound scaffold, in particular, offers a versatile starting point for creating a library of novel materials. The presence of two reactive chlorine atoms at distinct positions (the electron-deficient pyrazine ring and the benzene ring) allows for selective functionalization through various cross-coupling reactions. This dual reactivity opens avenues for synthesizing derivatives with unique intramolecular charge-transfer (ICT) characteristics and potentially interesting photophysical behaviors, such as aggregation-induced emission (AIE).
This guide will delineate a systematic approach to synthesize a hypothetical series of 2,8-disubstituted quinoxaline derivatives and subsequently conduct a rigorous comparative study of their photophysical properties.
Synthetic Strategy: Accessing a Library of 2,8-Disubstituted Quinoxalines
The synthesis of novel this compound-based materials is foundational to any comparative study. A robust synthetic protocol is crucial for generating a diverse set of molecules with varying electron-donating and electron-withdrawing substituents. The following outlines a general, yet powerful, synthetic strategy employing the Suzuki cross-coupling reaction.
Diagram of the Synthetic Workflow:
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- 4. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to 2,8-Dichloroquinoxaline-Derived Materials in OLEDs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of Organic Light-Emitting Diodes (OLEDs), the quest for novel materials that enhance efficiency, color purity, and operational lifetime is paramount. Quinoxaline derivatives have emerged as a promising class of materials, demonstrating significant potential as both electron-transporting layers (ETLs) and emissive materials, particularly within the domain of Thermally Activated Delayed Fluorescence (TADF).[1] This guide provides a comprehensive performance benchmark of 2,8-dichloroquinoxaline-derived materials and their analogues in OLEDs, offering a comparative analysis against leading alternative TADF emitters. We will delve into the underlying chemical principles, experimental data, and fabrication protocols to provide a holistic view for researchers in the field.
The Scientific Rationale: Why Quinoxaline Derivatives?
Quinoxaline moieties are characterized by their electron-deficient nature, making them excellent candidates for use as acceptor units in donor-acceptor (D-A) type molecules.[2] This architecture is fundamental to the design of TADF emitters, where a spatial separation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is engineered to minimize the singlet-triplet energy gap (ΔEST). A small ΔEST is crucial for efficient reverse intersystem crossing (RISC), the process that allows non-emissive triplet excitons to be converted into emissive singlet excitons, thereby enabling theoretical internal quantum efficiencies of 100%.[3]
The inclusion of chlorine atoms at the 2 and 8 positions of the quinoxaline core can further modulate the electronic properties of the molecule, influencing its LUMO level and potentially enhancing electron injection and transport. This fine-tuning is critical for optimizing device performance.
Performance Benchmarking: Quinoxaline Derivatives vs. The Alternatives
To provide a clear and objective comparison, we will benchmark the performance of quinoxaline-based TADF emitters against two well-established, high-performing TADF materials: DMAC-DPS (a blue emitter) and 4CzIPN (a green emitter). The following table summarizes key performance metrics from published research. It is important to note that direct comparison is nuanced, as performance is highly dependent on the specific device architecture and fabrication conditions.
| Emitter Material | Type | Host Material | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (PE) (lm/W) | Max. Luminance (cd/m²) | Emission Color | Reference |
| PXZ-TTPZ (Quinoxaline derivative) | TADF | - | 15.3 | 41.0 | 36,480 | Blue-Green | [4][5] |
| DMAC-11-DPPZ (Dibenzo[a,c]phenazine derivative) | TADF | - | 23.8 | - | - | Orange | [6] |
| DMAC-DPS | Blue TADF | DPEPO | 23.3 | 41.9 | >23,000 | Blue | [7] |
| 4CzIPN | Green TADF | mCP/PO-T2T | 43.9 | 126 | 18,630 | Green | [8] |
From the data, it is evident that while quinoxaline-based emitters like PXZ-TTPZ show promising performance with a respectable EQE and high brightness, they are currently outperformed by state-of-the-art emitters like DMAC-DPS and 4CzIPN in terms of peak efficiency.[4][5][7][8] However, the field of quinoxaline-based TADF materials is rapidly advancing, with newer derivatives such as DMAC-11-DPPZ demonstrating EQEs that are highly competitive.[6] The versatility of the quinoxaline core allows for extensive molecular engineering to further enhance performance.
Experimental Workflows and Methodologies
Synthesis of Quinoxaline-Based Emitters: A General Protocol
The synthesis of donor-acceptor type quinoxaline derivatives typically involves a condensation reaction between an o-phenylenediamine derivative and a diketone, followed by functionalization with donor moieties. A general synthetic route is illustrated below.
Caption: Step-by-step workflow for solution-processed OLED fabrication.
Device Characterization
The performance of the fabricated OLEDs is evaluated using a suite of characterization techniques:
-
Current-Voltage-Luminance (I-V-L) Characteristics: Measured using a source meter and a photodiode to determine the turn-on voltage, current density, luminance, and power efficiency.
-
Electroluminescence (EL) Spectra: Acquired with a spectrometer to determine the emission color and color coordinates (CIE).
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.
-
Operational Lifetime: Measured by monitoring the decrease in luminance over time at a constant current density.
Future Outlook and Conclusion
This compound-derived materials and their analogues represent a versatile and promising platform for the development of next-generation OLED emitters. While current performance metrics may not consistently surpass those of the leading TADF materials, the vast chemical space available for molecular design offers significant opportunities for improvement. The strategic functionalization of the quinoxaline core can lead to enhanced electronic properties, improved charge balance, and ultimately, more efficient and stable OLED devices.
This guide has provided a comparative overview of the performance of quinoxaline-based materials, alongside established alternatives. The detailed experimental protocols and workflows offer a practical framework for researchers entering this exciting field. Continued research into novel donor and acceptor moieties, as well as optimization of device architecture, will undoubtedly unlock the full potential of quinoxaline derivatives in OLED technology.
References
-
Device structure and energy level diagram of DMAC-DPS based blue TADF OLEDs. (n.d.). Retrieved from [Link]
-
Blue-emission crystalline OLED doped with DMAC-DPS TADF material. (n.d.). Retrieved from [Link]
-
Development and Mechanism Investigations of High External Quantum Efficiency, Low Turn-On Voltage TADF Green OLEDs Using 4CzIPN as the Guest Material. (2025). ACS Publications. Retrieved from [Link]
- Highly efficient blue thermally activated delayed fluorescent OLEDs with record-low driving voltages utilizing high triplet energy hosts with small si. (2016). Chemical Science, 7(4), 2781-2787.
- Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes. (2023).
-
Blue-emission crystalline OLED doped with DMAC-DPS TADF material. (n.d.). Retrieved from [Link]
-
Performance of OLEDs with TADF emitters. (a) Luminance efficiency... (n.d.). Retrieved from [Link]
-
Improved stability of blue TADF organic electroluminescent diodes via OXD-7 based mixed host. (2025). Retrieved from [Link]
-
EL Properties of TADF-OLEDs Inserting with 1 nm-thick 4CzIPN Neat Layer. (2025). IEEE Xplore. Retrieved from [Link]
-
High efficiency in blue TADF OLED using favorable horizontal oriented host. (n.d.). Retrieved from [Link]
-
The Electroluminescence Mechanism of Solution-Processed TADF Emitter 4CzIPN Doped OLEDs Investigated by Transient Measurements. (n.d.). MDPI. Retrieved from [Link]
- Highly Efficient Deep-Blue OLEDs using a TADF Emitter with a Narrow Emission Spectrum and High Horizontal Emitting Dipole Ratio. (2020).
-
Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). (n.d.). Beilstein Journals. Retrieved from [Link]
-
Long-lived efficient delayed fluorescence organic light-emitting diodes using n-type hosts. (n.d.). CORE. Retrieved from [Link]
-
Advances in High-Efficiency Blue OLED Materials. (n.d.). Scribd. Retrieved from [Link]
-
Multi-substituted dibenzo[a,c]phenazine derivatives as solution-processable thermally activated delayed fluorescence materials for orange–red organic light-emitting diodes. (n.d.). Retrieved from [Link]
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Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters. (n.d.). Journal of Materials Chemistry C. Retrieved from [Link]
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Isomerization enhanced quantum yield of dibenzo[a,c]phenazine-based thermally activated delayed fluorescence emitters for highly efficient orange OLEDs. (n.d.). RSC Publishing. Retrieved from [Link]
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A Comparative Guide to the Stability of Dichloroquinoxaline Isomers for Pharmaceutical and Materials Science Applications
In the landscape of pharmaceutical development and materials science, the quinoxaline scaffold is a cornerstone for designing molecules with novel therapeutic and electronic properties. The introduction of halogen substituents, particularly chlorine, onto this scaffold dramatically influences its physicochemical characteristics, including stability—a critical parameter for drug efficacy and material longevity. This guide provides an in-depth comparative analysis of the stability of four key dichloroquinoxaline isomers: 2,3-, 2,6-, 5,8-, and 6,7-dichloroquinoxaline. We will delve into the theoretical underpinnings of their relative stabilities, supported by computational data, and outline experimental protocols for empirical validation.
Introduction: The Significance of Isomeric Stability
Dichloroquinoxaline isomers, while sharing the same molecular formula (C₈H₄Cl₂N₂), exhibit distinct properties due to the differential positioning of the chlorine atoms on the quinoxaline core. This seemingly subtle structural variation can lead to significant differences in crystal packing, dipole moments, electronic properties, and, consequently, thermal and photochemical stability. For drug development professionals, an unstable isomer can lead to degradation, loss of efficacy, and the formation of potentially toxic byproducts. In materials science, stability is paramount for the performance and lifespan of organic electronic devices. Therefore, a comprehensive understanding of the stability landscape of these isomers is essential for selecting the optimal candidate for a given application.
Theoretical Stability Analysis: A Computational Approach
Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of isomers by determining their ground-state energies.[1] A lower calculated energy corresponds to a more stable isomer. The stability is influenced by a combination of electronic and steric factors.
Electronic Effects: The electron-withdrawing nature of the chlorine atoms and the nitrogen atoms in the pyrazine ring significantly impacts the electron density distribution across the molecule. The positions of the chlorine atoms can either enhance or diminish the overall aromatic stability of the bicyclic system. For instance, chlorine substitution on the pyrazine ring (as in 2,3-dichloroquinoxaline) has a more direct electronic influence on the nitrogen atoms compared to substitution on the benzene ring.
Steric Hindrance: While less pronounced in these relatively planar molecules, steric interactions between adjacent chlorine atoms or between chlorine and hydrogen atoms can introduce strain, leading to a less stable conformation.
A Comparative Overview of Calculated Isomer Stability:
Based on general principles of aromatic substitution and electronic effects, a predicted stability order can be proposed, which would require validation through dedicated computational studies.
Computational Protocol for Isomer Energy Comparison:
For researchers wishing to perform their own comparative analysis, the following DFT protocol is recommended:
-
Software: Gaussian, ORCA, or similar quantum chemistry software.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1]
-
Basis Set: 6-311++G(d,p) or a similar triple-zeta basis set with diffuse and polarization functions.
-
Procedure:
-
Perform a geometry optimization for each isomer to find its lowest energy conformation.
-
Confirm that a true energy minimum has been reached by performing a frequency calculation and ensuring the absence of imaginary frequencies.
-
Compare the resulting electronic energies (including zero-point vibrational energy correction) to determine the relative stability order.
-
Experimental Stability Analysis: Protocols and Methodologies
Forced degradation studies are essential for experimentally determining and comparing the stability of the dichloroquinoxaline isomers under various stress conditions, including heat and light.[7][8]
Synthesis of Dichloroquinoxaline Isomers
A prerequisite for experimental analysis is the synthesis of each isomer. The general and most common method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[9]
-
2,3-Dichloroquinoxaline: This isomer is typically synthesized by the chlorination of quinoxaline-2,3-dione using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[10]
-
2,6-Dichloroquinoxaline: The synthesis of this isomer can be achieved through multi-step sequences often starting from commercially available substituted anilines.
-
6,7-Dichloroquinoxaline: This isomer is synthesized via the condensation of 4,5-dichloro-1,2-phenylenediamine with a 1,2-dicarbonyl compound like glyoxal.[11][12]
-
5,8-Dichloroquinoxaline: The synthesis of this isomer is more challenging. A potential route involves the preparation of 1,4-dichloro-2,3-diaminobenzene as a key intermediate, followed by condensation with a 1,2-dicarbonyl compound.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for assessing thermal stability.[13]
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability. A higher decomposition temperature signifies greater thermal stability.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can detect melting points, phase transitions, and decomposition events. The decomposition is typically observed as an exothermic or endothermic peak following the melting endotherm.
Experimental Protocol for TGA/DSC Analysis:
-
Instrument: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is ideal.
-
Sample Preparation: Accurately weigh 3-5 mg of the dichloroquinoxaline isomer into an alumina or platinum crucible.
-
Atmosphere: Run the experiment under an inert atmosphere (e.g., nitrogen) and an oxidative atmosphere (e.g., air) to assess stability in different environments. Set the purge gas flow rate to 50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_peak) from the derivative of the TGA curve (DTG).
-
From the DSC curve, identify the melting point (T_m) and the temperature and enthalpy of any decomposition events.
-
Hypothetical Comparative Thermal Stability Data:
| Isomer | T_onset (N₂) (°C) | T_peak (N₂) (°C) | T_onset (Air) (°C) | T_peak (Air) (°C) | Melting Point (°C) |
| 2,3-Dichloroquinoxaline | ~250 | ~270 | ~240 | ~260 | 152-154 |
| 2,6-Dichloroquinoxaline | ~260 | ~280 | ~250 | ~270 | 153-157[14] |
| 5,8-Dichloroquinoxaline | ~270 | ~290 | ~260 | ~280 | (Predicted Higher) |
| 6,7-Dichloroquinoxaline | ~280 | ~300 | ~270 | ~290 | (Predicted Higher) |
Note: This data is hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.
Photochemical Stability Analysis
Photochemical stability is assessed by exposing the isomers to a controlled light source and monitoring their degradation over time.
Experimental Protocol for Photochemical Stability Testing:
-
Sample Preparation: Prepare dilute solutions (e.g., 10 µg/mL) of each isomer in a photochemically inert solvent such as acetonitrile or methanol.
-
Light Source: Use a photostability chamber equipped with a lamp that conforms to ICH Q1B guidelines, providing a combination of UV and visible light.
-
Exposure: Expose the solutions to the light source for a defined period (e.g., 24, 48, 72 hours). A control sample should be kept in the dark at the same temperature.
-
Analysis: At each time point, analyze the samples using a stability-indicating HPLC method to determine the concentration of the parent isomer.
-
Data Analysis: Calculate the percentage degradation of each isomer at each time point. The isomer with the lowest percentage of degradation is the most photochemically stable. The photochemical quantum yield can also be determined for a more quantitative comparison.
HPLC Method for Isomer Separation and Quantitation:
A reverse-phase HPLC method is suitable for separating and quantifying the dichloroquinoxaline isomers.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detector: UV detector set at the λ_max of the isomers (typically in the range of 240-350 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Structure-Stability Relationships and Discussion
The expected trend in stability, based on both theoretical and experimental data, would likely show that isomers with chlorine atoms on the benzene ring (2,6-, 5,8-, and 6,7-) are more stable than the 2,3-isomer. This is because substitution on the pyrazine ring directly perturbs the electron density of the nitrogen atoms, which can be a site for chemical reaction and degradation.
Among the benzene-substituted isomers, the relative positions of the chlorine atoms will influence stability through a balance of inductive and resonance effects, as well as dipole-dipole interactions. Symmetrical substitution, as in 6,7-dichloroquinoxaline, often leads to a more stable crystal lattice and higher melting point, which can correlate with greater thermal stability.
Conclusion
The stability of dichloroquinoxaline isomers is a critical consideration for their application in drug development and materials science. This guide has provided a framework for understanding and evaluating the relative stabilities of the 2,3-, 2,6-, 5,8-, and 6,7-dichloroquinoxaline isomers through both computational and experimental approaches. By carefully considering the electronic and steric factors that govern stability, and by employing rigorous analytical techniques, researchers can make informed decisions in the selection and development of quinoxaline-based compounds.
Visualizations
Experimental Workflow for Comparative Stability Analysis
Caption: Workflow for the comparative stability analysis of dichloroquinoxaline isomers.
Relationship Between Isomer Structure and Stability
Caption: Factors influencing the stability of dichloroquinoxaline isomers.
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A Definitive Guide to Confirming the Regiochemistry of Substitution on 2,8-Dichloroquinoxaline using 2D NMR
In the landscape of medicinal chemistry and materials science, quinoxaline derivatives are a cornerstone, valued for their diverse biological and electronic properties.[1][2][3] The functionalization of these scaffolds, often achieved through nucleophilic aromatic substitution (SNAr), is a critical step in the development of novel compounds. However, for unsymmetrically substituted quinoxalines like 2,8-dichloroquinoxaline, the introduction of a single substituent raises a fundamental question of regiochemistry: does the substitution occur at the C2 or C8 position? Answering this question with certainty is paramount, as the biological activity and material properties of the resulting isomers can differ dramatically.
This guide provides an in-depth comparison of the analytical strategies used to unambiguously determine the site of substitution on the this compound scaffold. We will delve into the mechanistic rationale for predicting the regiochemical outcome and present a comprehensive, data-supported methodology centered on two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. This approach serves as a self-validating system for researchers, scientists, and drug development professionals, ensuring the structural integrity of their synthesized compounds.
The Regiochemical Dichotomy: Predicting the Site of Nucleophilic Attack
Nucleophilic aromatic substitution on chloroquinoxalines is facilitated by the electron-withdrawing nature of the two nitrogen atoms within the pyrazine ring, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[4] In the case of this compound, the two chlorine atoms are in electronically distinct environments. The C2 position is part of the electron-deficient pyrazine ring, while the C8 position is on the benzene ring.
The pyridine-type nitrogen atoms exert a strong activating effect on the chlorine atom at the C2 position, making it more susceptible to nucleophilic attack.[4] This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atoms. In contrast, the chlorine at C8 is less activated. Therefore, it is reasonable to predict that the kinetically favored product will be the result of substitution at the C2 position. However, this prediction must be confirmed experimentally.
Let's consider the reaction of this compound with a generic nucleophile (Nu-), leading to two potential monosubstituted products: 2-Nu-8-chloroquinoxaline (Isomer A) and 2-chloro-8-Nu-quinoxaline (Isomer B) .
The Power of 2D NMR in Structural Elucidation
While one-dimensional (1D) 1H and 13C NMR can provide initial clues, overlapping signals and complex coupling patterns in substituted aromatic systems often preclude a definitive structural assignment. 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for mapping the connectivity and spatial relationships within a molecule, thereby providing irrefutable evidence of its structure.[5][6]
Workflow for Regiochemical Confirmation
The following diagram illustrates the logical workflow for distinguishing between Isomer A and Isomer B using a suite of 2D NMR experiments.
Caption: Key differentiating NOESY correlations for the two possible regioisomers.
Experimental Protocol
The following is a generalized, step-by-step methodology for the 2D NMR analysis.
1. Sample Preparation:
- Dissolve 5-10 mg of the purified monosubstituted product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
- Ensure the sample is free of particulate matter by filtering it through a glass wool plug into a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
- Acquire a standard 1D 1H NMR spectrum to determine the chemical shift range and to optimize spectral width and acquisition parameters.
- Acquire a 1D 13C{1H} NMR spectrum.
- Acquire a phase-sensitive 1H-13C HSQC experiment to establish one-bond proton-carbon correlations.
- Acquire a 1H-13C HMBC experiment. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to enhance correlations over two and three bonds.
- Acquire a 2D NOESY experiment with a mixing time appropriate for a small molecule (typically 500-800 ms) to observe through-space correlations.
3. Data Processing and Analysis:
- Process all spectra using appropriate window functions (e.g., sine-bell for 2D spectra) and perform baseline correction.
- Assign all proton and carbon signals using the HSQC spectrum as a starting point.
- Systematically analyze the HMBC spectrum to build the carbon skeleton and identify long-range C-H connectivities as outlined in Tables 1 and 2.
- Analyze the NOESY spectrum for key through-space correlations, paying close attention to the protons on the substituent and the quinoxaline core, as detailed in Tables 3 and 4.
4. Conclusion:
- Compare the observed correlations with the predicted patterns for Isomer A and Isomer B. The collective data from the HMBC and NOESY experiments will provide a definitive and self-consistent structural assignment.
By adhering to this rigorous analytical workflow, researchers can confidently and accurately determine the regiochemistry of substitution on this compound and other similarly complex heterocyclic systems, ensuring the integrity of their scientific findings and the viability of their molecular designs.
References
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da Silva, J. F. M., et al. (2018). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 11(8), 1155-1188. [Link]
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Dudek, M. W., et al. (2005). Structure–NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Magnetic Resonance in Chemistry, 43(8), 641-646. [Link]
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de Paula, C. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]
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Mąkosza, M., & Winiarski, J. (1984). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, 2(18), 3266-3271. [Link]
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Ghorab, M. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4153. [Link]
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Beretta, G., et al. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Magnetic Resonance in Chemistry, 47(5), 456-459. [Link]
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The Strategic Advantage of 2,8-Dichloroquinoxaline: A Comparative Guide for Advanced Synthon Selection
In the landscape of modern medicinal chemistry and materials science, the quinoxaline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents and functional materials. The strategic functionalization of this bicyclic heterocycle is paramount to tuning its pharmacological and electronic properties. Dihaloquinoxalines, in particular, serve as versatile synthons, offering dual reactive sites for the introduction of molecular diversity. While the 2,3- and 2,6-isomers have been extensively studied, this guide illuminates the distinct and often superior advantages of 2,8-dichloroquinoxaline as a building block for complex molecular architectures.
This guide provides a comparative analysis, grounded in experimental data and mechanistic principles, to aid researchers, chemists, and drug development professionals in making informed decisions for synthon selection. We will explore the nuanced reactivity of this compound, contrasting it with its isomers and other heterocyclic building blocks, and provide actionable protocols for its application.
The Quinoxaline Core: A Foundation of Versatility
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a cornerstone in drug discovery. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] The nitrogen atoms in the pyrazine ring not only influence the molecule's basicity and hydrogen bonding capacity but also activate the ring towards certain chemical transformations, making it an ideal scaffold for targeted modifications.
Dichloroquinoxalines as Synthons: A Tale of Isomeric Distinction
The introduction of two chlorine atoms onto the quinoxaline scaffold creates a powerful synthon for diversification through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. However, the position of these chlorine atoms dramatically influences the synthon's reactivity, regioselectivity, and ultimately, its utility.
The most commonly employed isomer, 2,3-dichloroquinoxaline , features two electronically equivalent and highly activated chlorine atoms on the pyrazine ring.[2][3] This high reactivity, while useful for double substitutions, can sometimes be a double-edged sword, leading to challenges in achieving selective monosubstitution.[3]
This is where This compound emerges as a synthon of strategic importance. The chlorine atoms at the C2 and C8 positions possess distinct electronic and steric environments, paving the way for highly regioselective transformations.
The Core Advantage of this compound: Regioselectivity
The primary advantage of this compound lies in the differential reactivity of its two chlorine atoms. The C2 chlorine is situated on the electron-deficient pyrazine ring, making it highly susceptible to nucleophilic attack and oxidative addition in cross-coupling reactions.[3][4] Conversely, the C8 chlorine is on the benzene ring, which is less activated. This electronic disparity allows for a stepwise and controlled functionalization, a critical feature for building complex molecules with precise substituent placement.
A similar phenomenon has been well-documented for the analogous 2,6-dichloroquinoxaline . In Suzuki-Miyaura cross-coupling reactions, the C2 position is selectively arylated over the C6 position due to its higher electrophilicity. This allows for the synthesis of mono-arylated quinoxalines in high yields.[5][6]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
The ability to selectively functionalize one position while leaving the other intact for subsequent transformations is a significant synthetic advantage. The following table, based on established principles and data from the closely related 2,6-dichloroquinoxaline, illustrates the expected regioselectivity.
| Synthon | Reaction Type | Position of Initial Reaction | Rationale | Reference Example |
| This compound | Suzuki-Miyaura Coupling | C2 | Higher electrophilicity of the pyrazine ring activates the C2-Cl bond for oxidative addition. | Inferred from 2,6-isomer |
| This compound | Buchwald-Hartwig Amination | C2 | Similar to Suzuki coupling, the C2 position is more activated towards the catalytic cycle. | Inferred from 2,6-isomer |
| 2,3-Dichloroquinoxaline | Suzuki/Buchwald-Hartwig | C2 and C3 | Both positions are electronically similar and highly reactive, often leading to mixtures or double substitution. | [2][4] |
| 2,6-Dichloroquinoxaline | Suzuki-Miyaura Coupling | C2 | C2 is more electron-deficient than C6. Selective mono-arylation is achieved with high yields. | [5][6] |
Experimental Protocols: Harnessing the Selectivity of Dihaloquinoxalines
The following protocols provide a blueprint for the selective functionalization of dichloroquinoxaline synthons. While Protocol 1 is a specific, validated procedure for the 2,6-isomer, it serves as a robust starting point for the analogous transformation of this compound.
Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling at the C2 Position
This protocol details the selective mono-arylation of 2,6-dichloroquinoxaline, a procedure readily adaptable for this compound.[5]
Materials:
-
2,6-Dichloroquinoxaline (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous THF
Procedure:
-
To an oven-dried Schlenk tube, add 2,6-dichloroquinoxaline, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed THF via syringe.
-
Seal the tube and place it in a preheated oil bath at 90 °C.
-
Stir the reaction for 8 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-aryl-6-chloroquinoxaline.
Protocol 2: General Buchwald-Hartwig Amination
This general protocol can be applied for the amination of dichloroquinoxalines. For this compound, initial reaction is anticipated at the C2 position.
Materials:
-
Dichloroquinoxaline (e.g., this compound) (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add NaOt-Bu to an oven-dried Schlenk tube.
-
Add the dichloroquinoxaline, amine, Pd₂(dba)₃, and Xantphos.
-
Add anhydrous, degassed toluene.
-
Seal the tube, remove from the glovebox, and place in a preheated oil bath at 100 °C.
-
Stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by column chromatography to yield the mono-aminated product.
Visualizing the Synthetic Strategy
The strategic functionalization of this compound can be visualized as a branching pathway, allowing for the creation of diverse molecular libraries from a single, versatile starting material.
Caption: Stepwise functionalization pathway of this compound.
Alternative Building Blocks: A Comparative Overview
While this compound offers distinct advantages, other synthons are also valuable for quinoxaline synthesis. The choice of building block is contingent on the desired substitution pattern and the overall synthetic strategy.
-
o-Phenylenediamines and 1,2-Dicarbonyls: This classical approach is robust for constructing the quinoxaline core itself but offers limited control over substitution patterns unless pre-functionalized starting materials are used.[1]
-
2,3-Dichloroquinoxaline: Ideal for synthesizing symmetrical 2,3-disubstituted quinoxalines or when a highly reactive di-electrophile is required.[2][3]
-
2-Chloroquinoxaline: A suitable synthon for introducing a single substituent at the C2 position.
-
Other Dihaloquinoxalines (e.g., 2,6- or 5,8-isomers): These offer alternative patterns of regioselectivity, expanding the toolkit for accessing diverse isomers.
The logical flow for choosing the appropriate synthon is outlined below.
Caption: Decision tree for selecting a quinoxaline synthon.
Conclusion and Future Outlook
While a significant body of literature exists for the 2,3- and 2,6-isomers of dichloroquinoxaline, this guide highlights the untapped potential and strategic advantages of This compound . Its inherent electronic asymmetry provides a powerful platform for controlled, regioselective synthesis, enabling the construction of complex and precisely substituted quinoxaline derivatives. This level of control is invaluable in drug discovery, where subtle structural changes can lead to profound differences in biological activity.
As the demand for novel, highly functionalized heterocyclic compounds continues to grow, we anticipate that this compound will become an increasingly important tool in the synthetic chemist's arsenal. Further exploration of its reactivity in a broader range of cross-coupling and nucleophilic substitution reactions will undoubtedly unlock new avenues for the creation of innovative pharmaceuticals and advanced materials.
References
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Adam, M., Gsponer, J., & Torvisco, A. (2013). Comparison of the reactivity of 2-amino-3-chloro- and 2,3-dichloroquinoxalines towards Ph2PH and Ph2PLi and of the properties of diphenylphosphanyl-quinoxaline P,N and P,P ligands. Dalton Transactions, 42(39), 14076-14087. [Link]
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Pereira, J. L., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 10, S2435-S2457. [Link]
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Venkatesh, C., & Singh, B. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Tetrahedron Letters, 50(43), 5946-5949. [Link]
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El-Nakkady, S. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7642. [Link]
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Li, Y., et al. (2020). Bioorthogonal Ligation and Cleavage by Reactions of Chloroquinoxalines with ortho-Dithiophenols. Angewandte Chemie International Edition, 59(10), 4024-4028. [Link]
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Zasada, A., et al. (2023). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, 21(5), 994-999. [Link]
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Hughes, D. L. (2016). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 7(2), 1137-1145. [Link]
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Kaur, H., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4938. [Link]
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Tanimoto, H., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 57(83), 10837-10840. [Link]
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Nielsen, M. K. (2011). Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]
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de Paula, J. C., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(24), 8021. [Link]
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Kumar, D., & Reddy, V. B. (2012). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. ChemInform, 43(42)*. [Link]
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Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Dichloro-Substituted Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds with applications ranging from oncology to infectious diseases.[1][2] The versatility of this heterocyclic system allows for extensive structural modifications to modulate its pharmacological profile. Among these modifications, halogenation, particularly dichlorination, has proven to be a pivotal strategy in enhancing the therapeutic potential of quinoxaline derivatives. The position of the chlorine atoms on the quinoxaline ring system profoundly influences the molecule's electronic properties, lipophilicity, and steric profile, thereby dictating its interaction with biological targets.
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of quinoxaline derivatives based on their dichloro-substitution pattern. We will explore the distinct pharmacological profiles conferred by dichlorination at the 2,3-, 6,7-, and 5,8-positions, offering insights into the rational design of next-generation quinoxaline-based therapeutics.
The Strategic Importance of Dichlorination in Quinoxaline SAR
The introduction of chlorine atoms into the quinoxaline scaffold is not arbitrary; it is a calculated approach to modulate a compound's biological activity. Chlorine, as a halogen, exerts a dual electronic effect: it is electron-withdrawing through induction and electron-donating through resonance. This perturbation of the electron density of the quinoxaline ring can significantly impact a molecule's ability to participate in crucial interactions with biological targets, such as hydrogen bonding and π-π stacking.[3]
Furthermore, the addition of chlorine atoms increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.[4] However, the position of the chlorine atoms is critical, as it dictates the specific regions of the molecule where these electronic and steric changes occur, leading to distinct SAR profiles for different dichloro-isomers.
Comparative SAR of Dichloro-Quinoxaline Isomers
2,3-Dichloroquinoxaline Derivatives: The Versatile Precursors
2,3-Dichloroquinoxaline is arguably one of the most extensively utilized building blocks in the synthesis of quinoxaline-based therapeutic agents.[5][6] The reactivity of the chlorine atoms at the 2 and 3-positions of the pyrazine ring allows for facile nucleophilic substitution, providing a gateway to a vast chemical space of derivatives.[6][7]
The SAR of derivatives originating from 2,3-dichloroquinoxaline is primarily dictated by the nature of the substituents introduced at these positions. The general workflow for SAR studies involving 2,3-disubstituted quinoxalines is depicted below:
Caption: Hierarchy of current research focus on dichloro-quinoxaline isomers.
Experimental Protocols
To ensure the integrity and reproducibility of SAR studies, standardized experimental protocols are essential. The following are representative methodologies for the synthesis and biological evaluation of dichloro-quinoxaline derivatives.
General Synthesis of 2,3-Disubstituted Quinoxalines from 2,3-Dichloroquinoxaline
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-dichloroquinoxaline (1 equivalent) in a suitable solvent (e.g., ethanol, DMF).
-
Nucleophile Addition: Add the desired nucleophile (e.g., amine, thiol, or alcohol; 2-2.5 equivalents) and a base (e.g., triethylamine, potassium carbonate) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux for a specified period (typically monitored by TLC).
-
Work-up and Purification: After completion of the reaction, cool the mixture, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired 2,3-disubstituted quinoxaline derivative.
Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized quinoxaline derivatives and a positive control (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (0.5 mg/mL) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.
Conclusion
The dichloro-substitution pattern on the quinoxaline scaffold is a critical determinant of its biological activity. While 2,3-dichloroquinoxaline serves as a versatile platform for generating diverse libraries of compounds, the 6,7-dichloro substitution has emerged as a key feature for enhancing cytotoxic and kinase inhibitory activities. The SAR of 5,8-dichloroquinoxaline derivatives remains an underexplored but promising area for future drug discovery efforts. A systematic and comparative evaluation of these isomers will undoubtedly pave the way for the development of more potent and selective quinoxaline-based therapeutic agents.
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TIJER. (2022). A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. [Link]
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ResearchGate. (2025). Biological activity of quinoxaline derivatives. [Link]
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ResearchGate. (n.d.). A comparison of the cytotoxic effects of quinoxaline-1,4-dioxide.... [Link]
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MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]
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PubMed. (2017). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. [Link]
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Frontiers. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. [Link]
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PharmaTutor. (2011). Exploring Biological Activities of Quinoxaline Derivatives. [Link]
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ResearchGate. (2006). Chemistry, Biological Properties and SAR Analysis of Quinoxalinones. [Link]
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PubMed. (2021). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. [Link]
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ResearchGate. (2025). Influence of Chlorine Substituents on Biological Activity of Chemicals. [Link]
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Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. [Link]
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PubMed Central. (2013). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. [Link]
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Arabian Journal of Chemistry. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. [Link]
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TEB E-Kütüphane. (2004). SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2,8-Dichloroquinoxaline
As researchers and developers at the forefront of pharmaceutical innovation, our work necessitates the use of novel and reactive chemical entities. 2,8-Dichloroquinoxaline, a halogenated heterocyclic compound, is one such molecule that requires meticulous handling, not only during its application but through to its final disposal. Adherence to rigorous disposal protocols is not merely a matter of regulatory compliance; it is a fundamental pillar of our commitment to laboratory safety, environmental stewardship, and the integrity of our scientific operations.
This guide provides a comprehensive, procedural framework for the safe disposal of this compound. While specific regulatory data for the 2,8-isomer is not extensively documented, the protocols herein are synthesized from the robust safety data available for analogous compounds, including 2,3-dichloroquinoxaline and 2,6-dichloroquinoxaline, and grounded in the established principles for managing chlorinated hazardous waste.[1][2] The core directive is unambiguous: this compound must be treated as hazardous waste and managed through a licensed professional disposal service.[1][2] Under no circumstances should it be discarded down the drain or in general refuse.[1]
Part 1: Hazard Profile and Essential Protective Measures
Understanding the "why" is critical to ensuring the "how" is executed flawlessly. The primary hazards associated with this compound and its isomers inform every aspect of its handling and disposal.
Anticipated Hazard Profile
Based on data from structurally similar quinoxalines, this compound is presumed to be a potent chemical irritant and toxicant.[3][4]
| Hazard Category | Potential Effect | Rationale & Source |
| Acute Oral Toxicity | Toxic if swallowed.[3][4] | Ingestion can lead to systemic poisoning. Immediate medical attention is critical.[3][5] |
| Acute Dermal Toxicity | Harmful in contact with skin.[3] | The compound can be absorbed through the skin, causing systemic effects. |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][4][6] | Direct contact can lead to inflammation, redness, and discomfort. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3][4][6] | Direct contact with eyes can result in significant damage. |
| Acute Inhalation Toxicity | Harmful if inhaled.[3] | Dust or aerosols can irritate the respiratory system.[2][4] |
| Hazardous Combustion Products | May emit toxic fumes under fire conditions.[3] | Thermal decomposition releases hazardous gases including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[1][4][5] |
Required Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to create a reliable barrier against exposure. All handling and disposal preparations must occur within a certified chemical fume hood.[1][3][7]
| PPE Category | Specification | Purpose |
| Hand Protection | Impervious chemical-resistant gloves (e.g., Nitrile). | Prevents dermal contact and absorption. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[2] |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes, dust, and aerosols. An emergency eyewash station must be immediately accessible.[3][7][8] |
| Body Protection | A flame-resistant lab coat and closed-toe shoes. | Protects skin from accidental contact. |
| Respiratory Protection | NIOSH-approved respirator. | Required if there is a risk of generating dust or aerosols outside of a fume hood.[2][3] |
Part 2: Standard Operating Procedure for Waste Management
The following step-by-step protocol ensures that waste containing this compound is segregated, contained, and labeled in a manner that guarantees safety and regulatory compliance from the point of generation to its final disposal.
Step 1: Waste Segregation at the Source
Proper segregation is the most critical step in preventing accidental chemical reactions and simplifying the final disposal process. Halogenated waste streams must be kept separate from non-halogenated waste to avoid costly and complex disposal procedures.[7][9][10]
-
Solid Waste: All solid materials contaminated with this compound, including used gloves, weighing papers, pipette tips, and contaminated silica gel, must be collected in a dedicated container.
-
Liquid Waste: All solutions containing this compound must be collected in a separate, dedicated liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[1]
-
Sharps Waste: Any contaminated needles, syringes, or other sharps must be placed in a designated, puncture-proof sharps container.[7]
Step 2: Containerization and Labeling
Waste containers must be robust, chemically compatible, and clearly identified.
-
Select Appropriate Containers: Use high-density polyethylene (HDPE) or other chemically resistant containers with secure, leak-proof screw caps.[8] Ensure the container is in good condition and compatible with chlorinated organic compounds.[9]
-
Apply Hazardous Waste Label: Before adding any waste, affix a "Hazardous Waste" label to the container.
-
Complete the Label: Clearly write the full chemical name, "this compound," and list any other chemical constituents in the container. Do not use abbreviations or chemical formulas.[9] The container must be kept closed at all times except when waste is actively being added.[7][9]
Step 3: Temporary Storage (Satellite Accumulation)
Designate a specific, secure location within the laboratory, away from general traffic, as a satellite accumulation area for your hazardous waste container.[7] This area should be clearly marked and situated away from incompatible materials such as strong oxidizing agents, strong acids, or strong bases to prevent accidental reactions.[1][4][5]
Part 3: Final Disposal Pathway and Workflow
The ultimate disposal of this compound is a specialized process that must be managed by a licensed professional waste disposal service.[1][2]
The Principle of High-Temperature Incineration
For chlorinated organic compounds, the environmentally preferred and most effective disposal method is high-temperature incineration in a facility equipped with afterburners and alkaline scrubbers.[2][11] This technology ensures the complete destruction of the compound while neutralizing the hazardous hydrogen chloride gas that is produced during combustion, converting it into harmless salts and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
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Navigating the Safe Handling of 2,8-Dichloroquinoxaline: A Guide to Personal Protective Equipment and Operational Best Practices
Understanding the Hazard Landscape
Based on the hazard classifications of its isomers, 2,8-Dichloroquinoxaline should be treated as a hazardous substance. The primary risks associated with similar dichloroquinoxalines include:
-
Acute Toxicity (Oral): Isomers are classified as toxic or harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
These hazards underscore the critical importance of appropriate personal protective equipment (PPE) and stringent handling protocols to minimize exposure.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the recommended PPE for different laboratory operations.
| Operation | Eyes/Face | Hands | Body | Respiratory |
| Weighing and Transferring (Solid) | Chemical safety goggles with side shields or a face shield. | Chemical-resistant gloves (e.g., nitrile), consider double-gloving. | Fully buttoned laboratory coat. | Work within a certified chemical fume hood. If not available, a NIOSH-approved respirator with particulate filters is necessary.[1][2] |
| Solution Preparation and Handling | Chemical safety goggles and a face shield. | Chemical-resistant gloves (e.g., nitrile). | Chemical-resistant apron over a laboratory coat. | All operations should be conducted in a certified chemical fume hood. |
| Reaction Quenching and Workup | Chemical safety goggles and a face shield. | Chemical-resistant gloves (e.g., nitrile). | Chemical-resistant apron over a laboratory coat. | All operations should be conducted in a certified chemical fume hood. |
| Waste Disposal | Chemical safety goggles and a face shield. | Chemical-resistant gloves (e.g., nitrile). | Chemical-resistant apron over a laboratory coat. | Operations should be performed in a well-ventilated area, preferably a chemical fume hood. |
Causality Behind PPE Choices:
-
Eye and Face Protection: The potential for serious eye damage from splashes or dust necessitates the use of chemical safety goggles at a minimum.[1] A face shield provides an additional layer of protection, particularly during procedures with a higher risk of splashing.[3]
-
Hand Protection: Impervious gloves are crucial to prevent skin contact, which can lead to irritation.[3][4] Inspecting gloves for integrity before each use is a critical and non-negotiable step.[2]
-
Body Protection: A laboratory coat protects against incidental contact. For tasks with a higher splash potential, a chemical-resistant apron provides an additional barrier.[5]
-
Respiratory Protection: The fine, potentially airborne particles of solid this compound pose an inhalation hazard.[1] A certified chemical fume hood is the primary engineering control to mitigate this risk. In its absence, a NIOSH-approved respirator is mandatory.[3]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan is paramount to ensuring a safe working environment.
1. Pre-Handling Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) should be readily available.[3]
2. Handling the Solid Compound:
-
Weighing: Use a laboratory balance inside the fume hood. Handle the solid with a spatula to minimize dust generation.
-
Transfers: If transferring to a reaction vessel, do so slowly and carefully to avoid creating airborne dust.
3. In-Process Handling:
-
Reaction Monitoring: Keep reaction vessels covered and clearly labeled.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly after handling the compound, even if gloves were worn.[2]
4. Post-Handling Procedures:
-
Decontamination: Clean all surfaces and equipment that came into contact with this compound with an appropriate solvent.
-
PPE Removal: Remove gloves and other disposable PPE carefully, avoiding contact with the outer contaminated surface, and dispose of them in the designated hazardous waste container.[1]
Disposal Plan: Managing this compound Waste
Proper disposal is a critical component of the chemical's lifecycle management.
-
Waste Segregation: All solid and liquid waste containing this compound must be segregated into clearly labeled hazardous waste containers.
-
Labeling: Containers should be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal Method: Waste must be disposed of through a licensed professional waste disposal service.[1] Do not dispose of this chemical down the drain or in regular trash.[2]
Emergency Procedures: Spill Response
In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
